Blood group H disaccharide
Description
Properties
Molecular Formula |
C12H22O10 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12+/m0/s1 |
InChI Key |
VSRVRBXGIRFARR-ALZNUFMXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Historical Perspective on Blood Group H Research: From Serological Puzzle to Molecular Blueprint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The H antigen is the immunological cornerstone of the ABO blood group system, serving as the essential precursor for the A and B antigens. The journey to understanding its critical role is a story of serendipitous discovery, meticulous biochemical investigation, and ultimately, molecular precision. This guide traces the historical arc of blood group H research, from the initial clinical puzzle presented by the "Bombay" phenotype to the molecular characterization of the FUT1 gene. It provides a technical overview of the key discoveries, quantitative data on population genetics, detailed experimental methodologies that defined the field, and visual representations of the core biochemical and genetic pathways. This document is intended for researchers, scientists, and professionals in drug development who require a deep, historically contextualized understanding of this fundamental component of human biology.
The Dawn of Immunohematology and an Early Anomaly
The story of the H antigen is inextricably linked to the ABO blood group system, discovered in 1901 by Karl Landsteiner.[1][2] Landsteiner's work established the principle of hemagglutination, identifying the A, B, and O blood groups and laying the foundation for safe blood transfusion.[3][4] For half a century, the ABO system was understood through a three-allele model, where A and B were codominant and O was recessive.[1] This model, while robust, could not explain a rare and perplexing serological finding.
A Pivotal Discovery: The Bombay Phenotype
In 1952, a groundbreaking discovery was made in Bombay (now Mumbai), India, by Dr. Y. M. Bhende.[5][6][7] He encountered individuals whose red blood cells did not agglutinate with anti-A or anti-B sera, suggesting they were type O. However, their serum contained antibodies that agglutinated red cells from all ABO phenotypes, including type O cells.[8][9] This was unprecedented, as type O individuals were considered "universal donors" precisely because their red cells lacked the A and B antigens that could provoke an immune reaction.
This unique serological profile, termed the Bombay phenotype (Oh) , revealed the existence of a previously unknown antigen, which was named H antigen .[5][10] Individuals with the Bombay phenotype lack the H antigen on their red cells.[7] This discovery led to a critical insight: the H antigen was not just another blood group marker but the fundamental precursor structure upon which the A and B antigens are built.[8][11] Without the H antigen, the A and B genes, even if present, could not be expressed.[5] This explained why Bombay individuals, despite potentially carrying the genes for A or B, phenotypically appeared as a distinct, H-deficient group.
Unraveling the Biochemistry: The Contribution of Morgan and Watkins
The discovery of the Bombay phenotype spurred intense biochemical investigation. Leading this charge were Winifred Watkins and Walter Morgan, whose work in the 1950s and 1960s elucidated the chemical nature of the ABO and H antigens.[10][12][13] They established that these antigens were not proteins, but complex carbohydrate (oligosaccharide) chains attached to proteins and lipids on the red blood cell surface.[8]
Their crucial hypothesis, later proven correct, was that the blood group genes (ABO, Hh) do not code for the antigens themselves, but for enzymes called glycosyltransferases .[10][13][14] These enzymes sequentially add specific sugar units to a common precursor chain. Watkins and Morgan proposed a biosynthetic pathway where the H gene directs the addition of a fucose sugar to a terminal galactose on a precursor chain, creating the H antigen.[10][13] The A and B genes then direct the addition of N-acetylgalactosamine or D-galactose, respectively, to the H antigen, converting it into the A or B antigen.[8] In type O individuals, the H antigen remains unmodified.[8]
The Genetic Basis of the H Antigen: The FUT1 and FUT2 Loci
Further research solidified the genetic underpinnings of this pathway. The H antigen on red blood cells was found to be controlled by the H locus, now known as the fucosyltransferase 1 (FUT1) gene .[3][15] Individuals with at least one functional H allele (HH or Hh) can produce the enzyme α-1,2-fucosyltransferase, which synthesizes the H antigen on erythrocytes.[8] The Bombay phenotype is the result of inheriting two non-functional alleles (hh) at this locus.[5]
A second, closely related gene, the secretor (Se) locus or fucosyltransferase 2 (FUT2) gene , was also identified.[16] This gene governs the expression of a soluble form of H antigen in bodily fluids like saliva, tears, and sweat.[8] Individuals with at least one functional Se allele are "secretors," while sese individuals are "non-secretors." The FUT1 and FUT2 genes are located in close proximity on chromosome 19q13.3.[1][8]
The Molecular Era: Cloning of FUT1 and Pinpointing Mutations
The advent of molecular biology allowed for the definitive confirmation of the Watkins-Morgan hypothesis. In the 1990s, the FUT1 gene was cloned and characterized.[16] This enabled researchers to analyze the gene at the DNA level and identify the specific mutations responsible for the H-deficient phenotypes.
The classic Bombay phenotype (hh) is most commonly caused by a point mutation in the FUT1 gene that introduces a premature stop codon (e.g., Tyr316Ter).[5][10] This results in a truncated, non-functional enzyme.[5] Other mutations leading to inactive enzymes have since been identified, explaining both the Bombay (Oh) and the related para-Bombay phenotypes, where H antigen is absent or very weakly expressed on red cells but may be present in secretions due to a functional FUT2 gene.[16][17]
Data Presentation: Quantitative Perspectives
Quantitative data provides context to the rarity and distribution of the H-deficient phenotype and the prevalence of the H antigen.
Table 1: Population Frequencies of the Bombay (Oh) Phenotype
| Population | Estimated Frequency | Citation(s) |
| India (especially Mumbai) | 1 in 10,000 | [6][8][9] |
| Europe | 1 in 1,000,000 | [8][9] |
| Taiwan | 1 in 8,000 | [8] |
| Global Average | ~1 in 250,000 (0.0004%) | [6] |
Table 2: Frequency of Blood Group O (Highest H Antigen Expression) in Various Populations
| Population | Frequency of Group O | Citation(s) |
| Caucasians | 45% | [8] |
| Blacks | 49% | [8] |
| Asians | 43% | [8] |
| Mexicans | 55% | [8] |
Experimental Protocols
The following sections detail the methodologies for key historical and modern experiments in blood group H research.
Protocol 1: Red Blood Cell H Antigen Typing (Hemagglutination)
This protocol describes the fundamental serological method to detect the presence of H antigen on erythrocytes using anti-H lectin.
-
Objective: To determine the presence and relative strength of H antigen on red blood cells.
-
Principle: The lectin from Ulex europaeus (UEA-I) specifically binds to the α-L-fucosyl residue of the H antigen, causing agglutination (clumping) of H-positive red blood cells.[18] The strength of agglutination correlates with the amount of H antigen present.[18]
-
Materials:
-
Anti-H lectin (Ulex europaeus agglutinin-I)
-
Patient whole blood sample (EDTA or clotted)
-
Phosphate-buffered saline (PBS) or 0.9% saline
-
Test tubes (12x75 mm) or microplate
-
Pipettes
-
Centrifuge
-
Known Group O red cells (positive control)
-
Known Group A₁B red cells (negative/weak control)
-
-
Methodology:
-
Prepare a Red Cell Suspension: Wash patient red blood cells 2-3 times in saline to remove plasma. Resuspend the washed cells in saline to create a 2-5% suspension.[19]
-
Labeling: Label two test tubes for each sample: "Test" and "Control".
-
Reagent Addition:
-
To the "Test" tube, add 1 drop of anti-H lectin.
-
To the "Control" tube, add 1 drop of saline (or manufacturer-provided control reagent).
-
-
Add Red Cells: Add 1 drop of the 2-5% patient red cell suspension to each tube.
-
Incubation: Gently mix the contents and centrifuge at 1000g for 20-30 seconds. Alternatively, incubate at room temperature for 5-10 minutes.
-
Reading: Gently dislodge the cell button and observe for agglutination. Grade the reaction from 0 (no agglutination) to 4+ (solid agglutinate).
-
-
Interpretation of Results:
-
Strong Agglutination (3+ to 4+): H antigen is present (Typical for Group O and A₂ cells).
-
Weak Agglutination (1+ to 2+): H antigen is present in lower amounts (Typical for Group B and A₁ cells).[18]
-
No Agglutination (0): Absence of H antigen. This is a key indicator of the Bombay (Oh) phenotype. The result must be confirmed with appropriate controls.
-
Protocol 2: Determination of Secretor Status (Hemagglutination Inhibition)
This protocol determines the presence of soluble H antigen in saliva.
-
Objective: To identify if an individual is a "secretor" (produces soluble H antigen) or "non-secretor."
-
Principle: If soluble H antigen is present in saliva, it will neutralize the anti-H lectin.[2] This neutralized lectin will then be unable to agglutinate H-positive indicator red blood cells. Lack of agglutination indicates a positive result (the individual is a secretor).[2]
-
Materials:
-
Saliva sample (5-10 mL, unstimulated)[7]
-
Anti-H lectin (diluted to a titer that gives 2+ agglutination)
-
Known Group O red cells (as a 2-5% suspension)
-
Test tubes, water bath, centrifuge, pipettes
-
Saline
-
-
Methodology:
-
Saliva Preparation: Collect saliva in a clean tube. Heat the tube in a boiling water bath for 10 minutes to inactivate enzymes.[7][16] Centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to obtain a clear supernatant.[16]
-
Labeling: Label two test tubes: "Test" (for saliva) and "Control" (for saline).
-
Neutralization Step:
-
To the "Test" tube, add 1 drop of the prepared saliva supernatant.
-
To the "Control" tube, add 1 drop of saline.
-
Add 1 drop of diluted anti-H lectin to both tubes.
-
-
Incubation: Mix and incubate at room temperature for 10-20 minutes to allow for neutralization.
-
Indicator Cell Addition: Add 1 drop of the 2-5% Group O red cell suspension to both tubes.
-
Final Incubation & Reading: Mix and incubate for 30-60 minutes at room temperature. Centrifuge and read for agglutination.
-
-
Interpretation of Results:
-
Test Tube (Saliva): No agglutination. Control Tube (Saline): Agglutination present. Result: Secretor . The soluble H antigen in the saliva neutralized the lectin.
-
Test Tube (Saliva): Agglutination present. Control Tube (Saline): Agglutination present. Result: Non-secretor . No soluble H antigen was present to neutralize the lectin.
-
Protocol 3: Molecular Analysis of the FUT1 Gene (PCR and Sequencing)
This protocol provides a general workflow for identifying mutations in the FUT1 gene that cause the Bombay phenotype.
-
Objective: To amplify and sequence the coding region of the FUT1 gene to identify causative mutations.
-
Principle: Polymerase Chain Reaction (PCR) is used to amplify the specific DNA region of the FUT1 gene from a patient's genomic DNA. The amplified product is then sequenced using Sanger sequencing to determine the exact nucleotide sequence, which is compared to a reference sequence to find mutations.[13][18]
-
Materials:
-
Genomic DNA extracted from patient whole blood
-
FUT1-specific PCR primers flanking the coding region
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing reagents and sequencer
-
-
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from the patient's blood sample using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction containing: genomic DNA template (~100-200 ng), forward primer, reverse primer, PCR master mix, and nuclease-free water.[20]
-
Typical thermal cycling conditions:
-
-
Verification: Run the PCR product on a 1.5% agarose gel to confirm amplification of a band of the expected size.
-
Purification: Purify the PCR product to remove primers and dNTPs using a spin column-based kit.
-
Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template with both forward and reverse primers in separate reactions.
-
Analyze the sequencing products on an automated DNA sequencer.
-
-
Data Analysis: Align the obtained sequence with the FUT1 reference sequence (from NCBI or similar database) to identify any point mutations, insertions, or deletions.
-
-
Interpretation of Results:
-
Identification of a homozygous or compound heterozygous mutation known to cause a non-functional α-1,2-fucosyltransferase (e.g., c.946T>A leading to Tyr316Ter) confirms a molecular diagnosis of the Bombay phenotype.[5]
-
Mandatory Visualizations
Diagram 1: Biosynthetic Pathway of the ABO and H Antigens
Caption: Genetic and biochemical pathway for H, A, and B antigen synthesis.
Diagram 2: Experimental Workflow for Bombay Phenotype Identification
Caption: Step-wise laboratory process for the identification of the Bombay phenotype.
Diagram 3: Genetic Interaction Model for H and ABO Expression
Caption: The H (FUT1) gene is epistatic to the ABO gene locus.
References
- 1. news-medical.net [news-medical.net]
- 2. ijsr.net [ijsr.net]
- 3. A Brief History of Human Blood Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Evolution of Blood Typing - From Discovery to Modern Applications [sprintdiagnostics.in]
- 6. ABO Blood Type Identification and Forensic Science (1900-1960) | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Evaluation of the Secretor Status of ABO Blood Group Antigens in Saliva using Absorption Inhibition Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the molecular mechanism and pedigree investigation of para-Bombay phenotype caused by combined mutations at position h649 and h768 of FUT1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. afr-rn.samrc.ac.za [afr-rn.samrc.ac.za]
- 12. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of WbiQ: an α1,2-Fucosyltransferase from Escherichia coli O127:K63(B8), and Synthesis of H-Type 3 Blood Group Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mediline.si [mediline.si]
- 16. Evaluation of the Secretor Status of ABO Blood Group Antigens in Saliva among Southern Rajasthan Population Using Absorption Inhibition Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Human Blood Groups | Research Starters | EBSCO Research [ebsco.com]
- 18. Variable Hemagglutination Reactions with Ulex europaeus Lectin and Group O Erythrocytes | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 19. labflorida.com [labflorida.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Structure of the Blood Group H Disaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical structure of the blood group H disaccharide, the foundational carbohydrate unit for the ABO blood group antigens. This document details its molecular composition, the stereochemistry of its glycosidic linkage, and the biosynthetic pathway leading to its formation. Furthermore, it outlines key experimental protocols for its structural elucidation and presents relevant quantitative data.
Biochemical Structure and Composition
The this compound is the minimal carbohydrate determinant of the H antigen. It is composed of two monosaccharide units: L-fucose and D-galactose.[1][2] Specifically, the structure is defined as α-L-fucopyranosyl-(1→2)-β-D-galactopyranose, commonly abbreviated as Fucα1-2Gal.[3] This disaccharide is the terminal motif of larger oligosaccharide chains attached to proteins and lipids on the surface of red blood cells and in bodily secretions.[2]
The key structural feature is the α(1→2) glycosidic bond that links the anomeric carbon (C1) of L-fucose to the hydroxyl group on the second carbon (C2) of D-galactose.[2] This specific linkage is catalyzed by the enzyme α-1,2-L-fucosyltransferase.[4] The H antigen, characterized by this disaccharide, serves as the immediate precursor for the synthesis of the A and B blood group antigens.[2][5] In individuals with blood type O, the H antigen remains unmodified.[6]
Molecular Formula: C₁₂H₂₂O₁₀ Molecular Weight: 326.30 g/mol
Quantitative Structural Data
| Parameter | Description | Typical Value/Range |
| Glycosidic Torsion Angles | ||
| Φ (Phi) | O5'-C1'-O1'-C2 | Varies with conformation |
| Ψ (Psi) | C1'-O1'-C2-C1 | Varies with conformation |
| Bond Lengths | ||
| C1' - O1' (Fucose) | Length of the anomeric bond | ~1.42 Å |
| O1' - C2 (Galactose) | Length of the glycosidic bond | ~1.42 Å |
| Bond Angle | ||
| C1' - O1' - C2 | Angle of the glycosidic linkage | ~115-117° |
Note: These values are approximations based on general carbohydrate chemistry and may vary depending on the specific conformation and environmental factors.
H Antigen Biosynthesis Pathway
The formation of the H antigen is a critical step in the biosynthesis of the ABO blood group determinants. The process involves the enzymatic transfer of an L-fucose residue to a precursor oligosaccharide chain. There are two main types of precursor chains, Type 1 and Type 2, which differ in the linkage between the terminal galactose and the preceding N-acetylglucosamine.[7][8]
Experimental Protocols for Structural Elucidation
The determination of the primary structure and conformation of oligosaccharides like the H disaccharide relies on a combination of sophisticated analytical techniques. The following are detailed methodologies for key experiments.
Glycosidic Linkage Analysis by Methylation and GC-MS
This is a classical and robust method to determine the linkage positions between monosaccharides.
Experimental Workflow:
Protocol:
-
Permethylation:
-
Dissolve the purified disaccharide sample (approximately 100-500 µg) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a strong base, such as sodium hydride or potassium methylsulfinyl carbanion, to deprotonate all free hydroxyl groups.
-
Introduce methyl iodide (CH₃I) to methylate the resulting alkoxides. This reaction converts all free hydroxyl groups into methyl ethers. The hydroxyl group involved in the glycosidic linkage remains unmethylated.[9][10]
-
Quench the reaction and purify the permethylated product.
-
-
Acid Hydrolysis:
-
Hydrolyze the permethylated disaccharide using a strong acid, typically 2 M trifluoroacetic acid (TFA), at 121°C for 2 hours. This cleaves the glycosidic bond, yielding partially methylated monosaccharides.[9]
-
Remove the acid by evaporation under a stream of nitrogen.
-
-
Reduction:
-
Reduce the partially methylated monosaccharides with a reducing agent, such as sodium borodeuteride (NaBD₄). This converts the monosaccharides into their corresponding alditols and introduces a deuterium (B1214612) label at the former anomeric carbon, which aids in mass spectral interpretation.[10]
-
-
Acetylation:
-
Acetylate the newly formed hydroxyl groups (from the cleaved glycosidic linkage and the ring opening) using acetic anhydride (B1165640) with a catalyst like pyridine (B92270) or N-methylimidazole. This creates partially methylated alditol acetates (PMAAs), which are volatile and suitable for gas chromatography.[9]
-
-
GC-MS Analysis:
-
Inject the PMAA sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The PMAAs are separated based on their retention times on the GC column.
-
The mass spectrometer fragments the eluted compounds, and the resulting fragmentation patterns are characteristic of the original linkage positions. For the H disaccharide, this analysis would identify 2-O-substituted galactose and terminal fucose.[11][12]
-
Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR spectroscopy is a powerful non-destructive technique for determining the complete structure and conformation of oligosaccharides in solution.[13][14]
Protocol:
-
Sample Preparation:
-
Dissolve the purified disaccharide (typically 1-5 mg) in a suitable deuterated solvent, most commonly deuterium oxide (D₂O).[13] Lyophilize the sample from D₂O multiple times to exchange all labile protons for deuterium.
-
-
Acquisition of 1D and 2D NMR Spectra:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial overview of the sample's purity and the number of sugar residues. The anomeric protons (H-1) typically resonate in a distinct region (δ 4.5-5.5 ppm).[15]
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings within the same monosaccharide ring, allowing for the tracing of the spin systems of fucose and galactose from their anomeric protons.[15]
-
2D TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is useful for assigning all proton resonances for each monosaccharide residue, even in cases of signal overlap.[14]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.[16]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkage by observing a cross-peak between the anomeric proton of fucose (H-1') and the C-2 of galactose.[17]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing information about the three-dimensional conformation of the disaccharide, including the preferred orientation around the glycosidic bond.[18]
-
-
Data Analysis and Structure Elucidation:
-
Integrate the data from all NMR experiments to assign all proton and carbon chemical shifts.
-
Use the key HMBC cross-peak (Fuc H-1' to Gal C-2) to confirm the α(1→2) linkage.
-
Analyze NOESY/ROESY data to determine the conformational preferences around the glycosidic bond.
-
Biological and Pathological Significance
The H antigen is not merely a structural precursor but also plays a role in various biological processes and disease states. Its presence and density on cell surfaces can influence cell adhesion and signaling.[19] Furthermore, the H antigen, as part of the larger ABO blood group system, is implicated in susceptibility to certain infectious diseases, as some pathogens utilize these carbohydrate structures as receptors for attachment to host cells.[20] The absence of the H antigen, as seen in the rare Bombay phenotype, leads to the inability to produce A and B antigens and results in the production of potent anti-H antibodies.[6]
Conclusion
The this compound, Fucα1-2Gal, is a biochemically significant molecule that forms the basis of the ABO blood group system. Its structure is defined by the specific α(1→2) glycosidic linkage between L-fucose and D-galactose. The elucidation of its structure and biosynthesis has been made possible through a combination of chemical and spectroscopic methods, including methylation analysis with GC-MS and a suite of 2D NMR techniques. A thorough understanding of its structure and function is crucial for research in glycobiology, immunology, and the development of novel therapeutics and diagnostics.
References
- 1. The use of NMR residual dipolar couplings in aqueous dilute liquid crystalline medium for conformational studies of complex oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Application study of 1,2-α-l-fucosynthase: introduction of Fucα1-2Gal disaccharide structures on N-glycan, ganglioside, and xyloglucan oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 6. hh blood group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 14. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Conformational analysis of sialyloligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural diversity and biological importance of ABO, H, Lewis and secretor histo-blood group carbohydrates | Hematology, Transfusion and Cell Therapy [htct.com.br]
An In-depth Technical Guide to the Fucα1-2Galactose Linkage and H Antigen Specificity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The H antigen, a fundamental carbohydrate structure, serves as the essential precursor for the A and B antigens of the ABO blood group system. Its defining characteristic and immunological specificity are conferred by the terminal Fucα1-2Galactose (Fucα1-2Gal) disaccharide. This linkage is synthesized by specific α-1,2-fucosyltransferases encoded by the FUT1 (H locus) and FUT2 (Secretor locus) genes. The presence or absence of this linkage on red blood cells and in secretions dictates an individual's ABO blood type and secretor status, with profound implications for transfusion medicine, organ transplantation, and susceptibility to certain infectious diseases. This guide provides a comprehensive overview of the H antigen's structure, biosynthesis, genetic regulation, and clinical significance, with a focus on the core Fucα1-2Gal linkage. Detailed experimental protocols for the characterization and analysis of this critical carbohydrate structure are also presented.
Molecular Structure and Specificity
The specificity of the H antigen is determined by a terminal fucose sugar attached to a galactose residue via an alpha-1-2 glycosidic linkage.[1] This Fucα1-2Gal moiety is the minimum requirement for H antigenicity.[1] This structure is attached to oligosaccharide chains, which are in turn linked to proteins and lipids anchored in the cell membrane, particularly on red blood cells.[1]
These precursor oligosaccharide chains can be of different types, distinguished by the linkage between the terminal galactose and the preceding N-acetylglucosamine (GlcNAc) residue.
-
Type 1 Chain: Galβ1-3GlcNAc linkage, predominantly found in bodily secretions and on epithelial cells.[2][3]
-
Type 2 Chain: Galβ1-4GlcNAc linkage, primarily found on the surface of red blood cells.[2][3][4]
The addition of the fucose residue to these chains creates the H antigen, which can then be further modified to form A or B antigens.[1][2][5]
Biosynthesis and Genetic Regulation
The synthesis of the H antigen is a stepwise enzymatic process catalyzed by glycosyltransferases.[1][6] The final and defining step is the addition of an L-fucose molecule from a GDP-L-fucose donor to the terminal galactose of a precursor chain.[7] This reaction is catalyzed by an α-1,2-fucosyltransferase.
Two key genes, located on chromosome 19, encode the enzymes responsible for creating the Fucα1-2Gal linkage:[1][8][9]
-
FUT1 (H locus): This gene is expressed in red blood cells and encodes α-1,2-fucosyltransferase 1 (FUT1).[1][8][10] This enzyme primarily acts on Type 2 precursor chains to synthesize the H antigen found on erythrocytes.[3][4] At least one functional copy of FUT1 is required for H antigen expression on red blood cells.[1]
-
FUT2 (Se locus): This gene is expressed in secretory glands and encodes α-1,2-fucosyltransferase 2 (FUT2).[1][8][10] This enzyme preferentially acts on Type 1 precursor chains, producing a soluble form of the H antigen found in saliva, mucus, and other bodily fluids.[1][3] Individuals with at least one functional copy of FUT2 are known as "secretors."[1]
The interplay between these genes and the subsequent action of A/B glycosyltransferases determines the final ABO phenotype.
Clinical Relevance: The Bombay Phenotype
Individuals who are homozygous for null alleles at the FUT1 locus (genotype hh) cannot produce H antigen on their red blood cells.[8] Consequently, even if they possess A or B alleles, these antigens cannot be expressed, as their precursor is absent.[1] This rare condition is known as the Bombay phenotype (Oh).[8][11] Individuals with the Bombay phenotype have potent, naturally occurring anti-H antibodies in their serum and can only receive blood from other Bombay phenotype individuals.[1][5]
Quantitative Data
The enzymatic activity of fucosyltransferases is critical for H antigen synthesis. Kinetic parameters provide a quantitative measure of enzyme efficiency.
| Enzyme | Substrate | Km (mM) | Reference |
| α-fucosyltransferase (bovine spleen) | Lac-nTet-cer | 0.6 | [7] |
| α-fucosyltransferase (bovine spleen) | GDP-L-fucose | 0.36 | [7] |
| Human FUT8 | GDP-Fucose | 0.01456 | [12] |
| Human FUT8 | A2-Asn (Acceptor) | 0.052 | [13] |
Note: Data for human FUT1 and FUT2 are sparse in publicly available literature. The provided data for FUT8 (an α-1,6-fucosyltransferase) and bovine α-fucosyltransferase are included to illustrate typical kinetic values for this class of enzymes.
Experimental Protocols
Protocol 1: Fucosyltransferase Activity Assay (Phosphatase-Coupled Colorimetric Method)
This protocol describes a non-radioactive method to determine the activity of α-1,2-fucosyltransferases (e.g., FUT1, FUT2) by measuring the amount of GDP released, which is stoichiometric to the fucose transferred.[14][15]
Principle: The fucosyltransferase transfers fucose from GDP-Fucose to an acceptor substrate, producing GDP. A specific phosphatase is then used to hydrolyze GDP, releasing inorganic phosphate (B84403) (Pi). The released Pi is detected colorimetrically using a Malachite Green-based reagent. The amount of phosphate is directly proportional to the enzyme's activity.[14][15]
Materials:
-
Purified fucosyltransferase enzyme (e.g., recombinant FUT1 or FUT2)
-
GDP-L-fucose (donor substrate)
-
Acceptor substrate (e.g., Phenyl β-D-galactopyranoside or a relevant oligosaccharide like lacto-N-biose for FUT2)
-
Reaction Buffer (e.g., 25 mM Cacodylate-HCl, pH 6.4)
-
GDP-specific phosphatase (e.g., CD39L3)
-
Malachite Green Phosphate Detection Reagent
-
96-well microplate
-
Microplate reader (620-640 nm absorbance)
-
Phosphate standards for calibration curve
Procedure:
-
Prepare the Fucosyltransferase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mix. For a 50 µL final reaction volume:
-
10 µL of 5x Reaction Buffer
-
5 µL of Acceptor Substrate (at desired concentration)
-
5 µL of GDP-L-fucose (at desired concentration, e.g., 0.4 mM)
-
Deionized water to bring the volume to 45 µL
-
(Optional) For kinetic studies, vary the concentration of one substrate while keeping the other saturated.
-
-
Initiate the Reaction: Add 5 µL of the fucosyltransferase enzyme solution to the reaction mixture. Mix gently.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Stop the Reaction & Phosphate Release: Stop the enzymatic reaction and initiate phosphate release by adding 10 µL of the GDP-specific phosphatase. Incubate for an additional 20 minutes at 37°C.
-
Color Development: Transfer the reaction mixture to a 96-well plate. Add 100 µL of the Malachite Green Phosphate Detection Reagent to each well.
-
Incubate: Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Read the absorbance at 620-640 nm using a microplate reader.
-
Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve prepared using known phosphate concentrations. Calculate the specific activity of the enzyme (e.g., in pmol/min/µg).
Protocol 2: Glycosidic Linkage Analysis by GC-MS
This protocol provides a standard workflow for determining the glycosidic linkages in a carbohydrate, such as confirming the Fucα1-2Gal linkage in the H antigen. The method involves permethylation, hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) that are identifiable by GC-MS.[16][17]
Principle: Free hydroxyl groups on the carbohydrate are first protected by methylation. The glycosidic bonds are then hydrolyzed, exposing the original linkage positions as free hydroxyls. These are reduced to alditols and then acetylated. The resulting volatile PMAA derivatives are separated by gas chromatography and identified by their characteristic fragmentation patterns in mass spectrometry.[16]
Materials:
-
Purified H antigen-containing glycoconjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH3I)
-
Trifluoroacetic acid (TFA) for hydrolysis
-
Sodium borodeuteride (NaBD4) for reduction (deuterium is used for labeling the reducing end)
-
Acetic anhydride (B1165640) and Pyridine for acetylation
-
Dichloromethane (DCM) for extraction
-
GC-MS system with a suitable capillary column (e.g., SP-2330)
Procedure:
-
Permethylation (Hakomori Method):
-
Dissolve the dried carbohydrate sample (~50 µg) in DMSO.
-
Add a strong base (e.g., powdered NaOH) and stir to create the alkoxide.
-
Add methyl iodide dropwise and allow the reaction to proceed for several hours to methylate all free hydroxyl and N-acetyl groups.
-
Quench the reaction with water and extract the permethylated product with DCM.
-
-
Hydrolysis:
-
Dry the permethylated sample completely.
-
Add 2M TFA and heat at 121°C for 2 hours to hydrolyze the glycosidic linkages, creating a mixture of partially methylated monosaccharides.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in water.
-
Add sodium borodeuteride (NaBD4) and incubate for 2 hours at room temperature to reduce the monosaccharides to their corresponding alditols.
-
Neutralize the reaction with acetic acid.
-
-
Acetylation:
-
Dry the sample.
-
Add acetic anhydride and pyridine. Heat at 100°C for 1 hour to acetylate the newly formed hydroxyl groups (at the original linkage positions).
-
Evaporate the reagents under nitrogen.
-
-
Extraction and Analysis:
-
Extract the resulting PMAAs into DCM.
-
Inject the sample into the GC-MS system.
-
Analyze the retention times and mass spectra. A 2-O-linked galactose residue will be identified as 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-galactitol. The fragmentation pattern will confirm this structure.
-
Other Key Methodologies
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are crucial for determining the molecular weight of glycans and can provide structural information through fragmentation analysis (MS/MS).[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (e.g., COSY, NOESY) are powerful, non-destructive methods for the complete structural elucidation of oligosaccharides.[20][21][22] They can unambiguously determine the sequence, linkage positions (e.g., α1-2), and anomeric configuration of all sugar residues in the H antigen.
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 4. Cloning, Expression, and Functional Characterization of FUT1, a Key Gene for Histo-Blood Group Antigens Synthesis in Crassostrea gigas [mdpi.com]
- 5. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Enzymatic synthesis of a blood group H-related glycosphingolipid by an alpha-fucosyltransferase from bovine spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. H antigen - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 16. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 19. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bionmr.unl.edu [bionmr.unl.edu]
- 21. researchgate.net [researchgate.net]
- 22. Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Genetic basis of H antigen expression FUT1 gene
An In-Depth Technical Guide to the Genetic Basis of H Antigen Expression: The FUT1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1][2] Its expression is critical for determining an individual's ABO blood type and has significant implications in transfusion medicine, transplantation, and disease pathology.[3][4][5] The synthesis of the H antigen on the surface of red blood cells and other tissues is primarily controlled by the FUT1 gene , also known as the H locus.[6][7] This gene encodes the enzyme α-1,2-fucosyltransferase, which catalyzes the final step in H antigen biosynthesis.[8][9]
Mutations within the FUT1 gene can lead to a deficiency of H antigen, resulting in rare blood phenotypes such as the Bombay (Oh) and para-Bombay phenotypes.[1][8] These conditions present significant challenges for blood transfusion, as individuals lacking the H antigen produce potent anti-H antibodies that can cause severe hemolytic transfusion reactions if they receive blood from standard group O donors.[1][10] Furthermore, the expression of FUT1 and H antigen is altered in various pathological conditions, including cancer, highlighting its potential as a biomarker and therapeutic target.[11][12][13]
This technical guide provides a comprehensive overview of the genetic basis of H antigen expression, focusing on the molecular biology of the FUT1 gene, the mechanisms leading to H-deficient phenotypes, and the experimental methodologies used in its study.
The FUT1 Gene and α-1,2-Fucosyltransferase (FUT1)
The FUT1 gene is located on chromosome 19q13.3, in close proximity to the highly homologous FUT2 (Secretor) gene.[2][8] FUT1 contains four exons, with the entire protein-coding sequence residing within the final exon.[1][14] It encodes a Golgi-resident Type II membrane protein, α-1,2-fucosyltransferase 1 (also known as H transferase), which belongs to the glycosyltransferase family.[15][16]
The primary function of this enzyme is to catalyze the transfer of an L-fucose sugar molecule from a donor substrate, GDP-L-fucose, to the terminal D-galactose residue of a precursor carbohydrate chain.[7][9] Specifically, FUT1 acts on Type 2 oligosaccharide chains (Galβ1-4GlcNAc-R), which are abundant on the surface of red blood cells, to form the H antigen (Fucα1-2Galβ1-4GlcNAc-R).[8][9] This reaction is the essential final step for producing the H antigen on erythrocytes.[9]
Genetic and Biochemical Pathway of H Antigen Synthesis
The expression of ABH antigens is a multi-step process governed by the interplay of the ABO, FUT1 (H), and FUT2 (Se) genes.[4]
-
Step 1: Precursor Synthesis: A common precursor oligosaccharide chain is synthesized and attached to proteins and lipids on the cell membrane.
-
Step 2: H Antigen Formation: The FUT1 enzyme adds a fucose molecule to this precursor, creating the H antigen.[7] This step is mandatory for the subsequent formation of A and B antigens on red blood cells.[6][17]
-
Step 3: A and B Antigen Formation: The glycosyltransferases encoded by the A and B alleles of the ABO gene then modify the H antigen. The A-transferase adds an N-acetylgalactosamine, while the B-transferase adds a D-galactose.[6] Individuals with blood group O have a non-functional ABO allele and thus retain the unmodified H antigen.[1]
This sequential synthesis results in a reciprocal relationship between the amount of H antigen and the A/B antigens on red blood cells.[3][17]
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon | Blood Transfusion [bloodtransfusion.it]
- 3. clinicalpub.com [clinicalpub.com]
- 4. researchgate.net [researchgate.net]
- 5. [The immunobiological functions of human ABO (H)-system blood-group antigens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glossary: H Gene - Blood Bank Guy Glossary [bbguy.org]
- 8. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Multi-Omics Analysis Identifies FUT1 as a Prognostic and Therapeutic Biomarker Across Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation of Fucosyltransferase 1 Gene Expression in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene - FUT1 [maayanlab.cloud]
- 14. FUT1 variants responsible for Bombay or para-Bombay phenotypes in a database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genecards.org [genecards.org]
- 16. FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
The Biosynthesis of H Antigen on Erythrocytes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The H antigen is the fundamental carbohydrate precursor for the A and B antigens of the ABO blood group system.[1][2] Its synthesis on the surface of red blood cells (erythrocytes) is a critical step in determining an individual's blood type. This process is mediated by a specific glycosyltransferase enzyme encoded by the FUT1 gene.[3][4] A deficiency in this pathway leads to the rare Bombay (Oh) phenotype, characterized by the absence of H, A, and B antigens on erythrocytes and the presence of potent anti-H antibodies, which has significant implications for blood transfusion.[1][5][6] This document provides an in-depth overview of the H antigen biosynthetic pathway, including its genetic basis, enzymatic activity, and the quantitative expression of the antigen. Detailed experimental protocols for the analysis of fucosyltransferase activity and the quantification of H antigen on erythrocytes are also provided.
Molecular Genetics and Biosynthesis Pathway
The synthesis of the H antigen is a multi-step process involving specific genes, enzymes, and precursor substrates. The resulting antigen is an oligosaccharide chain attached to proteins and lipids anchored in the erythrocyte membrane.[1]
Genetic Loci: FUT1 and FUT2
Two distinct but highly homologous genes on chromosome 19q13.3 govern the synthesis of H antigen: FUT1 and FUT2.[6][7]
-
FUT1 (H locus): This gene is expressed in hematopoietic cells and encodes the enzyme responsible for synthesizing the H antigen on the surface of red blood cells.[3][7][8] At least one functional copy of the FUT1 gene (genotype H/H or H/h) is required for H antigen expression on erythrocytes.[7] Individuals homozygous for inactive alleles (h/h) exhibit the Bombay phenotype, lacking H antigen on their red cells.[6][7]
-
FUT2 (Se locus): This gene is expressed in secretory glands and encodes an enzyme that produces a soluble form of the H antigen found in saliva and other bodily fluids.[1][6] The activity of FUT2 determines an individual's "secretor" status.[8]
The Precursor Substrate
On erythrocytes, the H antigen is synthesized on a precursor oligosaccharide known as a Type 2 chain .[3][9] This chain is a component of various glycoproteins and glycolipids on the cell surface. The terminal structure of the Type 2 chain that acts as the acceptor substrate is Galactose-β1,4-N-acetylglucosamine-R (Galβ1-4GlcNAc-R).[3][10]
The Enzymatic Reaction
The FUT1 gene encodes galactoside 2-α-L-fucosyltransferase 1 (EC 2.4.1.69), the enzyme that catalyzes the final step in H antigen synthesis.[3][4] This enzyme transfers an L-fucose sugar molecule from a donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-Fucose), to the terminal galactose of the Type 2 precursor chain.[3][11] The fucose is attached via an α-1,2 linkage.[1][12]
The resulting terminal disaccharide, Fucα1-2Gal , is the minimal structure required for H antigenicity.[7]
Role as a Precursor to A and B Antigens
Once synthesized, the H antigen serves as the essential precursor for the A and B antigens.[1][6] The enzymes encoded by the ABO gene locus, A-transferase and B-transferase, add further sugars to the H antigen.
-
Blood Group A: A-transferase adds an N-acetylgalactosamine (GalNAc) to the H antigen.
-
Blood Group B: B-transferase adds a D-galactose (Gal) to the H antigen.
-
Blood Group O: Individuals with blood group O have an inactive ABO enzyme and therefore the H antigen remains unmodified.[1]
This precursor-product relationship results in a reciprocal expression pattern, with the highest amount of H antigen found on group O erythrocytes and the least on group A1B erythrocytes.[7][13]
Quantitative Data
| Parameter | Value / Observation | Source(s) |
| Relative H Antigen Expression on Erythrocytes | O > A₂ > B > A₂B > A₁ > A₁B | [7][13] |
| Enzyme Activity (Vmax) of FUT2 | Wild Type: 1030 pmol h⁻¹ mg⁻¹Mutant (A385T): 230 pmol h⁻¹ mg⁻¹ | [14] |
| Effect of Phospholipids (B1166683) on Fucosyltransferase | Addition of phosphatidylglycerol increased Vmax 5- to 6-fold with negligible effect on apparent Km (in rat liver model). | [1] |
| Antigen Site Density (Contextual Example) | Rh D antigen sites per erythrocyte: 9,000 - 16,000 | [15] |
| H-Deficiency Prevalence (Bombay Phenotype) | Europe: ~1 in 1,000,000India: ~1 in 10,000 | [7] |
Experimental Protocols
The following protocols describe methods for quantifying H antigen expression on erythrocytes and for assaying the activity of the synthesizing enzyme.
Protocol 1: Quantitative Analysis of H Antigen on Erythrocytes by Flow Cytometry
This method quantifies the amount of H antigen on the erythrocyte surface by measuring the fluorescence intensity of a labeled lectin that specifically binds to the H antigen.[5][16]
Materials:
-
Whole blood sample collected in EDTA or citrate.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Bovine Serum Albumin (BSA).
-
Ulex europaeus agglutinin I (UEA I) conjugated to a fluorophore (e.g., FITC or PE).
-
Flow cytometer.
Procedure:
-
Erythrocyte Preparation: a. Collect 100 µL of whole blood into a microcentrifuge tube. b. Wash the cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant. Repeat this step two more times. c. After the final wash, resuspend the erythrocyte pellet in 1 mL of PBS containing 1% BSA (PBA) to create a stock cell suspension. d. Prepare a 1:100 dilution of the stock cell suspension in PBA for staining.
-
Staining: a. To 100 µL of the diluted erythrocyte suspension, add the FITC-conjugated UEA I lectin at a predetermined optimal concentration. b. As a negative control, use erythrocytes from a known Bombay phenotype individual if available, or an isotype control. c. Incubate the tubes in the dark at room temperature for 30-45 minutes.
-
Washing: a. Add 1 mL of PBA to each tube. b. Centrifuge at 500 x g for 5 minutes and carefully aspirate the supernatant. c. Repeat the wash step. d. Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Flow Cytometry Acquisition and Analysis: a. Power on and calibrate the flow cytometer according to the manufacturer's instructions. b. Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the erythrocyte population. c. Gate on the single-cell erythrocyte population (R1). d. Create a histogram of the fluorescence channel (e.g., FITC) for the gated population. e. Acquire at least 50,000 events within the erythrocyte gate. f. Determine the Mean Fluorescence Intensity (MFI) of the stained sample. The MFI is directly proportional to the number of H antigen sites on the cell surface.
References
- 1. The chemical carcinogen-induced enzyme, GDP-fucose: GM1 alpha 1----2 fucosyltransferase in rat liver and hepatoma: modulation by and association with phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Quantitative flow cytometric analysis of ABO red cell antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a flow-cytometry-based red blood cell antigen phenotyping method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. openscholar.uga.edu [openscholar.uga.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Molecular basis for erythrocyte Le(a+ b+) and salivary ABH partial-secretor phenotypes: expression of a FUT2 secretor allele with an A-->T mutation at nucleotide 385 correlates with reduced alpha(1,2) fucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Fucosyltransferases in H Antigen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The H antigen is a fundamental carbohydrate structure that serves as the precursor for the ABO blood group antigens. Its synthesis is meticulously controlled by a class of enzymes known as fucosyltransferases (FUTs), specifically α-1,2-fucosyltransferases. This technical guide provides an in-depth exploration of the core fucosyltransferases, FUT1 and FUT2, detailing their distinct roles, substrate specificities, and the biochemical pathways they govern. Furthermore, this document outlines the transcriptional regulation of these critical enzymes, presents quantitative data on their expression and kinetics, and provides detailed experimental protocols for their study. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of glycobiology, oncology, and drug development, offering insights into the intricate mechanisms of H antigen biosynthesis and its clinical relevance.
Introduction to H Antigen and Fucosyltransferases
The H antigen, also known as the H determinant, is a fucose-containing oligosaccharide.[1] Its presence on the surface of red blood cells is essential for the subsequent synthesis of the A and B antigens, which determine an individual's ABO blood type.[2] The terminal structure of the H antigen is characterized by a fucose residue linked to the terminal galactose of a precursor disaccharide chain via an α-1,2 glycosidic bond.[3]
The enzymatic addition of this fucose moiety is catalyzed by α-1,2-fucosyltransferases. In humans, two primary enzymes, encoded by the FUT1 and FUT2 genes, are responsible for H antigen synthesis.[4][5] These enzymes exhibit distinct tissue-specific expression and substrate preferences, leading to the differential expression of H antigen on various cell types and in bodily secretions.[6]
-
FUT1 (H enzyme): Primarily responsible for the synthesis of H antigen on the surface of red blood cells and other hematopoietic cells.[5][7] It preferentially utilizes Type 2 precursor chains (Galβ1-4GlcNAc-R).[8][9] The absence of a functional FUT1 enzyme results in the rare Bombay (Oh) blood phenotype, where individuals lack H, A, and B antigens on their red blood cells.[10]
-
FUT2 (Secretor enzyme): Governs the synthesis of H antigen in secretory tissues, leading to the presence of soluble H antigen in bodily fluids like saliva, mucus, and breast milk.[6][11] FUT2 shows a preference for Type 1 precursor chains (Galβ1-3GlcNAc-R).[9] Individuals with at least one functional FUT2 allele are known as "secretors," while those with two non-functional alleles are "non-secretors."[6]
Biochemical Pathway of H Antigen Synthesis
The synthesis of the H antigen occurs in the Golgi apparatus and involves the transfer of a fucose residue from a donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor substrate, which is a precursor oligosaccharide chain.
Quantitative Data
Kinetic Parameters of FUT1 and FUT2
Precise kinetic data for human FUT1 and FUT2 are limited in the literature. However, one study on a C35T mutant of FUT1 provided a Km value for the acceptor substrate phenyl-β-D-galactoside.
| Enzyme | Acceptor Substrate | Km | Vmax | Reference |
| FUT1 (Wild-type) | Phenyl-β-D-galactoside | Not specified | Not specified | [12] |
| FUT1 (C35T mutant) | Phenyl-β-D-galactoside | 0.5 times higher than wild-type | Not specified | [12] |
| FUT2 | Type 1 Precursor | Not available | Not available |
Tissue Expression of FUT1 and FUT2
The expression levels of FUT1 and FUT2 mRNA vary significantly across different human tissues, reflecting their distinct physiological roles.
| Tissue | FUT1 mRNA Expression Level | FUT2 mRNA Expression Level | Reference |
| Lung | High | High | [13] |
| Liver | High | High | [13] |
| Kidney | High | High | [13] |
| Stomach | High | High | [13] |
| Duodenum | High | High | [13] |
| Jejunum | High | High | [13] |
| Colon | Low | High in some cancers | [14] |
| Heart | Low | Low | [13] |
| Muscle | Low | Low | [13] |
| Spleen | Low | Medium | [13] |
| Thymus | Low | Medium | [13] |
| Lymph Node | Low | Medium | [13] |
| Pancreas | Broad expression | Not specified | [5] |
Transcriptional Regulation of FUT1 and FUT2
The expression of FUT1 and FUT2 is tightly controlled at the transcriptional level by various signaling pathways and transcription factors, which can be dysregulated in disease states such as cancer.
Regulation of FUT1 Expression
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways have been implicated in the regulation of FUT1.[15] Upstream signals, such as growth factors, can activate these pathways, leading to the activation of downstream transcription factors that bind to the FUT1 promoter.
Two key transcription factors identified to regulate FUT1 expression are Elk-1 and c-Jun .[4][15]
Regulation of FUT2 Expression
While the specific upstream signaling pathways regulating FUT2 are less characterized than those for FUT1, it is known that macrophage-derived factors can up-regulate both FUT1 and FUT2 expression.[3][16]
Experimental Protocols
Fucosyltransferase Activity Assay (Radiolabeled Method)
This protocol describes a method to measure α-1,2-fucosyltransferase activity using a radiolabeled donor substrate.
Materials:
-
Enzyme source (cell lysate or purified enzyme)
-
Acceptor substrate (e.g., Type 1 or Type 2 precursor oligosaccharide)
-
GDP-[14C]fucose (radiolabeled donor substrate)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2 and 0.25% Triton X-100)
-
Dowex 1-X8 resin (formate form)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, acceptor substrate, and enzyme source.
-
Initiate the reaction by adding GDP-[14C]fucose. The final reaction volume is typically 50 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours).
-
Stop the reaction by adding 1 mL of ice-cold water.
-
Apply the reaction mixture to a small column packed with Dowex 1-X8 resin.
-
Wash the column with 3 mL of water to elute the radiolabeled product (fucosylated acceptor). Unreacted GDP-[14C]fucose will bind to the resin.
-
Collect the eluate in a scintillation vial.
-
Add scintillation fluid to the vial and mix thoroughly.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
H Antigen Detection by Hemagglutination Inhibition (HI) Assay
This assay is used to quantify the amount of soluble H antigen in a sample by its ability to inhibit the agglutination of red blood cells by an anti-H lectin (e.g., from Ulex europaeus).
Materials:
-
Sample containing soluble H antigen (e.g., saliva)
-
Anti-H lectin (Ulex europaeus agglutinin I, UEA I)
-
Type O red blood cells (RBCs), washed and prepared as a 2% suspension in saline
-
Phosphate-buffered saline (PBS)
-
96-well V-bottom microtiter plate
Procedure:
-
Perform serial two-fold dilutions of the sample (e.g., saliva) in PBS across the wells of the microtiter plate.
-
Add a fixed, predetermined amount of anti-H lectin to each well containing the diluted sample.
-
Incubate the plate at room temperature for 30-60 minutes to allow the H antigen in the sample to bind to the lectin.
-
Add a fixed volume of the 2% type O RBC suspension to each well.
-
Gently tap the plate to mix and incubate at room temperature until the RBCs in the control wells (containing only RBCs and PBS) have settled into a tight button at the bottom.
-
Read the results. The highest dilution of the sample that completely inhibits hemagglutination (i.e., shows a button of RBCs at the bottom of the well) is the HI titer. A mat of agglutinated RBCs indicates no inhibition.
Fucosyltransferase Inhibitors
The development of specific inhibitors for fucosyltransferases is an active area of research, particularly in the context of cancer therapy, as aberrant fucosylation is often associated with malignancy.[2][17] These inhibitors can be broadly categorized as:
-
GDP-fucose analogs: These molecules mimic the donor substrate and compete with the natural GDP-fucose for binding to the enzyme's active site.[18]
-
Acceptor substrate analogs: These compounds resemble the natural oligosaccharide acceptors.
-
Small molecule inhibitors: Identified through high-throughput screening, these molecules may bind to allosteric sites on the enzyme.
N-ethylmaleimide has been identified as an inhibitor of FUT2.[2]
Conclusion
The fucosyltransferases FUT1 and FUT2 are the master regulators of H antigen synthesis, a critical step in the biosynthesis of the ABO blood group antigens. Their distinct substrate specificities and tissue-specific expression patterns underscore their specialized roles in human physiology. The transcriptional regulation of FUT1 and FUT2 is complex and involves multiple signaling pathways, highlighting potential targets for therapeutic intervention in diseases characterized by altered fucosylation. The experimental protocols detailed in this guide provide a framework for the robust investigation of these enzymes and their products. A deeper understanding of the role of fucosyltransferases in H antigen synthesis will undoubtedly pave the way for novel diagnostic and therapeutic strategies in a range of clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. c-Jun transcriptionally regulates alpha 1, 2-fucosyltransferase 1 (FUT1) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Transgene Expression of α(1,2)-Fucosyltransferase-I (FUT1) in Tumor Cells Selectively Inhibits Sialyl-Lewis x Expression and Binding to E-Selectin without Affecting Synthesis of Sialyl-Lewis a or Binding to P-Selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FUT2 Nonfunctional Variant: A “Missing Link” Between Genes and Environment in Type 1 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. FUT1 variants responsible for Bombay or para-Bombay phenotypes in a database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FUT2 inhibits the EMT and metastasis of colorectal cancer by increasing LRP1 fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Fucosyltransferase 2 inhibitors: Identification via docking and STD-NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Immunological properties of blood group H disaccharide
An In-depth Technical Guide to the Immunological Properties of the Blood Group H Disaccharide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core immunological properties of the this compound, also known as H antigen. It covers the biosynthesis, immunogenicity, and clinical significance of this fundamental glycan structure, with a focus on its roles in transfusion medicine, infectious disease, and oncology. This document includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to support advanced research and development.
Introduction: The H Disaccharide
The H antigen is a foundational carbohydrate structure within the ABO blood group system.[1] Its presence is a prerequisite for the synthesis of the A and B antigens.[1] Chemically, the minimal requirement for H antigenicity is the terminal disaccharide L-fucose-α-(1→2)-D-galactose, which is attached to oligosaccharide chains on glycoproteins and glycolipids found on the surface of red blood cells and other tissues.[1] While its primary role is that of a biosynthetic intermediate, the H disaccharide itself possesses distinct immunological properties that are of significant clinical and scientific interest.
Structure and Biosynthesis
The H antigen is synthesized by the action of α-1,2-fucosyltransferases, which add an L-fucose sugar to a terminal galactose residue on a precursor oligosaccharide chain.[1] Two main genes, FUT1 and FUT2, encode these enzymes.[2]
-
FUT1 (H gene): Expressed in hematopoietic cells, this gene encodes a fucosyltransferase responsible for producing the H antigen on red blood cells.[2] Inactivity of both FUT1 alleles results in the rare Bombay (Oh) phenotype, where red cells lack H, A, and B antigens.[3]
-
FUT2 (Secretor gene): Expressed in secretory glands, this gene's enzyme produces a soluble form of the H antigen found in bodily fluids like saliva.[2][4] Individuals with at least one functional FUT2 allele are "secretors."
Once synthesized, the H antigen serves as the substrate for the A- and B-transferases (encoded by the ABO gene) to create the A and B antigens, respectively. In individuals with blood group O, the H antigen remains unmodified and is therefore most abundant.[2]
Biosynthesis Pathway of H, A, and B Antigens
The following diagram illustrates the sequential enzymatic steps in the formation of the H, A, and B blood group antigens.
Immunogenicity and Clinical Significance
The H antigen is generally non-immunogenic in the vast majority of the population (>99.99%) who express it.[3] However, in individuals with the Bombay (Oh) phenotype who lack the H antigen, a potent, naturally occurring anti-H antibody is produced.[1][3]
This anti-H is a clinically significant alloantibody, comprising both IgM and IgG components.[3][5] It is highly reactive at both room temperature and 37°C and can activate the complement cascade, leading to severe, acute intravascular hemolytic transfusion reactions if H-positive blood (including standard group O blood) is administered.[5][6]
Quantitative Data on Anti-H Antibodies
The following tables summarize reported titers of anti-H antibodies in individuals with the Bombay phenotype. Data on specific binding affinities (Kd) of anti-H antibodies to the H disaccharide are not widely available in the literature, reflecting the challenges in studying these rare antibodies.
| Table 1: Anti-H Titer in a Bombay Phenotype Patient Post-Transfusion | |
| Condition | Anti-H Titer (at 37°C) |
| Pre-transfusion (Group O RBCs) | 1:4 |
| 1-week post-transfusion | 1:32 |
| Data sourced from a 51Cr survival study demonstrating rapid destruction of infused Group O red cells.[5] |
| Table 2: Anti-H IgG Titers in Pregnant Individuals with Bombay Phenotype | |
| Case | IgG Titer Score |
| Case 1 | 512 |
| Case 2 | 4000 |
| Data from two case reports. Despite high titers, significant hemolytic disease of the fetus and newborn (HDFN) was not observed in these cases.[6][7] |
Role in Host-Pathogen Interactions
The H antigen, particularly the type 1 chain found in secretions, functions as a cell-surface receptor for various pathogens, influencing host susceptibility. This interaction is a key mechanism in the initial stages of infection and can trigger host immune signaling.
-
Helicobacter pylori : This bacterium, a primary cause of gastritis and peptic ulcers, utilizes the H-1 antigen expressed on gastric epithelial cells for adhesion.[8]
-
Norovirus : Susceptibility to infection by certain strains of Norovirus is strongly correlated with an individual's secretor status, as the virus binds to H-type histo-blood group antigens in the gut.[9]
-
Vibrio cholerae : Individuals with blood group O, who have the highest expression of H antigen, have been shown to experience more severe symptoms of cholera.[10]
The binding of a pathogen to the H antigen on a host cell can initiate intracellular signaling cascades, leading to cytokine production and the modulation of the innate immune response.[11][12]
Generalized Pathogen-Induced Signaling via H Antigen
This diagram illustrates the general mechanism by which pathogen binding to the H antigen can trigger an intracellular signaling response in a host epithelial cell.
Role in Transplantation and Oncology
While major histocompatibility complex (MHC) antigens are the primary mediators of graft rejection, ABO blood group antigens are also critical.[13] A mismatch involving the H antigen (e.g., transplanting an organ from a group O donor to a Bombay recipient) can lead to hyperacute rejection mediated by pre-existing anti-H antibodies.
In oncology, alterations in cell surface glycans, including the H antigen, are common. Loss of H antigen expression has been associated with increased cellular invasion and a higher grade of malignancy in some cancers, such as oral squamous cell carcinomas. This suggests a role for the H antigen in cell adhesion and differentiation that, when lost, contributes to a more aggressive tumor phenotype.
Experimental Protocols
Protocol: Indirect ELISA for Detection of Anti-H Antibodies
This protocol outlines a method for detecting and semi-quantifying anti-H antibodies in patient serum, particularly for individuals with a suspected Bombay or para-Bombay phenotype.
Materials:
-
High-binding 96-well microtiter plates
-
H type 2-BSA conjugate (or other suitable H antigen conjugate)
-
Patient serum (and negative/positive control sera)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PBS with 0.05% Tween-20 (PBST, Wash Buffer)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS
-
Secondary Antibody: HRP-conjugated anti-human IgG/IgM
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H2SO4
-
Microplate reader (450 nm)
Methodology:
-
Antigen Coating:
-
Dilute H type 2-BSA conjugate to 2-5 µg/mL in PBS.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer (PBST) per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover and incubate for 2 hours at room temperature to block non-specific binding sites.
-
-
Sample Incubation:
-
Wash the plate 3 times with PBST.
-
Prepare serial dilutions of patient and control sera in Blocking Buffer (e.g., starting at 1:50).
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Cover and incubate for 2 hours at room temperature.[14]
-
-
Secondary Antibody Incubation:
-
Wash the plate 4 times with PBST.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Cover and incubate for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the plate 5 times with PBST.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
-
-
Stopping and Reading:
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 30 minutes.[15]
-
Data Analysis: The titer is determined as the reciprocal of the highest serum dilution that yields an OD significantly above the background (blank wells).
Experimental Workflow: Indirect ELISA
Protocol: Biolayer Interferometry (BLI) Competition Assay
This protocol describes a method to determine the solution-state binding affinity (KD) of an unlabeled carbohydrate (e.g., H disaccharide) to a lectin or antibody using a competition format.[16][17]
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Biotinylated high-affinity ligand (e.g., a multivalent glycan recognized by the target protein)
-
Target protein (lectin or antibody of interest)
-
Unlabeled competitor (H disaccharide)
-
Assay Buffer: PBS, 0.1% BSA, 0.02% Tween-20
-
96-well or 384-well black microplates
Methodology:
-
Biosensor Preparation:
-
Hydrate SA biosensors in Assay Buffer for at least 10 minutes.
-
Establish a stable baseline by dipping the sensors in Assay Buffer (60 seconds).
-
-
Ligand Immobilization:
-
Load the biotinylated high-affinity ligand onto the SA biosensors by dipping them into a solution of the ligand (e.g., 10 µg/mL) until a stable signal is achieved (typically a 1-2 nm shift).
-
Wash the sensors in Assay Buffer to remove unbound ligand.
-
-
Competition Assay Setup:
-
In a microplate, prepare a series of solutions containing a fixed, sub-saturating concentration of the target protein (lectin/antibody).
-
To this series, add varying concentrations of the unlabeled competitor (H disaccharide), from zero up to a concentration expected to be >100x the KD.
-
Allow the protein-competitor solutions to equilibrate for at least 1-2 hours.
-
-
Association & Dissociation:
-
Measure the binding of the equilibrated protein-competitor mixtures to the immobilized ligand on the biosensors. This is the association step. The binding rate and signal level will decrease as the concentration of the free competitor increases.
-
Move the sensors to wells containing only Assay Buffer to measure the dissociation rate.
-
Data Analysis:
-
The binding response at equilibrium is plotted against the concentration of the competitor (H disaccharide).
-
The data are fitted to a one-site competition model to calculate the IC50 value (the concentration of competitor that inhibits 50% of the target protein binding).
-
The KD of the competitor is then calculated from the IC50 using the Cheng-Prusoff equation or a similar model that accounts for the KD of the immobilized ligand and the concentrations used.
H Antigen-Associated Signaling Pathways
Direct intracellular signaling initiated by the H disaccharide itself is not well-characterized. Instead, its primary role in signaling is either as a passive receptor for pathogen binding or as a target for antibody-mediated immune responses.
Antibody-Mediated Complement Activation
When anti-H antibodies (IgM or IgG) bind to H antigens on the surface of red blood cells, they can activate the classical complement pathway.[18] This leads to the formation of the Membrane Attack Complex (MAC), causing cell lysis and intravascular hemolysis.[18]
References
- 1. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 2. youtube.com [youtube.com]
- 3. learntransfusion.com [learntransfusion.com]
- 4. FUT2 - Wikipedia [en.wikipedia.org]
- 5. The clinical significance of anti-H in an individual with the Oh (Bombay) phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bombay phenotype (Oh ) and high-titer anti-H in pregnancy: two case reports and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction of Helicobacter pylori during interaction with host cell protein receptors of epithelial and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genfollower.com [genfollower.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Editorial: Cell Signaling in Host–Pathogen Interactions: The Host Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathogen-recognition receptors as targets for pathogens to modulate immune function of antigen-presenting cells (Chapter 9) - Dendritic Cell Interactions with Bacteria [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 15. ELISA Protocols [sigmaaldrich.com]
- 16. Using biolayer interferometry to quantify monomeric solution affinities for carbohydrate-protein interactions [openscholar.uga.edu]
- 17. Quantifying Weak Glycan-Protein Interactions Using a Biolayer Interferometry Competition Assay: Applications to ECL Lectin and X-31 Influenza Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibody - Wikipedia [en.wikipedia.org]
Blood Group H Disaccharide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Biochemical Reagent
The blood group H disaccharide, a fundamental carbohydrate structure, serves as a critical biochemical reagent in a variety of research and development applications. This technical guide provides a comprehensive overview of its biochemical properties, synthesis, and its burgeoning role in cellular signaling and drug discovery.
Core Biochemical Properties
The this compound, chemically defined as α-L-Fucopyranosyl-(1→2)-β-D-galactopyranose, is the immunodominant sugar for the H antigen, which is the precursor to the A and B antigens of the ABO blood group system.[1][2] Its precise structure and stereochemistry are pivotal to its biological recognition and function.
| Property | Value | Reference |
| Systematic Name | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranose | [2] |
| Common Synonyms | This compound, H-Antigen Disaccharide | [3][4] |
| CAS Number | 16741-18-7 | [5][6] |
| Molecular Formula | C₁₂H₂₂O₁₀ | [5][6] |
| Molecular Weight | 326.3 g/mol | [6][7] |
| Physical Form | Typically a white to off-white powder or solid | [7] |
| Solubility | Soluble in water | |
| Purity | Commercially available at >90% purity, confirmed by NMR | [4] |
Synthesis of this compound
The chemical synthesis of the this compound is a complex process that requires precise control of stereochemistry to achieve the correct α-(1→2) linkage between L-fucose and D-galactose. Several synthetic strategies have been developed to produce this important molecule.
A common approach involves the use of a protected fucosyl donor and a partially protected galactosyl acceptor. The key glycosylation step is often promoted by a Lewis acid or a heavy metal salt. The choice of protecting groups on both the donor and acceptor molecules is critical to ensure regioselectivity and to allow for deprotection to yield the final product.
Key Synthetic Steps:
-
Preparation of the Fucosyl Donor: L-fucose is typically per-acetylated or per-benzoylated to protect the hydroxyl groups. The anomeric position is then converted to a suitable leaving group, such as a bromide or a trichloroacetimidate.
-
Preparation of the Galactosyl Acceptor: The galactose molecule must be protected in a way that leaves the C2 hydroxyl group available for glycosylation. This often involves the use of bulky protecting groups at other positions.
-
Glycosylation Reaction: The fucosyl donor and galactosyl acceptor are reacted in the presence of a promoter. The reaction conditions, including temperature, solvent, and the nature of the promoter, are optimized to favor the formation of the desired α-anomer.
-
Deprotection: Following the successful glycosylation, all protecting groups are removed to yield the final this compound. This is typically achieved through catalytic hydrogenation for benzyl (B1604629) groups or base-catalyzed hydrolysis for acetyl and benzoyl groups.
-
Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography or size-exclusion chromatography, to remove any unreacted starting materials or byproducts.
Applications in Research and Drug Development
The this compound is a valuable tool for researchers in glycobiology, immunology, and drug development. Its primary applications stem from its specific recognition by various proteins, including lectins and antibodies.
-
Lectin and Antibody Characterization: The H disaccharide is widely used to isolate, identify, and characterize lectins and antibodies that specifically recognize the H antigen.[7] This is crucial for understanding the biological roles of these proteins and for developing diagnostic tools.
-
Inhibition Assays: As a soluble ligand, the H disaccharide can be used in competitive binding assays to determine the specificity of lectin-carbohydrate interactions and to screen for potential inhibitors of these interactions.
-
Cell Adhesion Studies: The H antigen is involved in cell-cell recognition and adhesion processes. The H disaccharide can be used to probe these interactions and to investigate their role in both normal physiological processes and in diseases such as cancer.
-
Drug Discovery and Development: The involvement of H antigen in pathological processes, including angiogenesis, makes it a potential target for therapeutic intervention.[8] The H disaccharide can be used as a starting point for the design of small molecule inhibitors that target H antigen-binding proteins. It can also be used as a sulfonylation reagent in organic synthesis for drug discovery.[5]
Signaling Pathways Involving the H-Antigen Structure
Recent research has begun to elucidate the role of the H-antigen structure in cellular signaling pathways, moving beyond its classical role in blood group serology.
Angiogenesis Signaling via JAK2/STAT3 and PI3K/NFκB
A glucose analog of the blood group H antigen has been shown to induce angiogenesis by stimulating the release of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) from endothelial cells.[8] This process is mediated by the activation of two key signaling pathways: the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the phosphoinositide 3-kinase/nuclear factor kappa B (PI3K/NFκB) pathway.[8]
References
- 1. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 2. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blood group H antigen disaccharide (>90% NMR) [elicityl-oligotech.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Blood type disaccharide H-GLYCOGENE | RNA raw material supply and product development [glycogene.com]
- 7. Blood type disaccharide H - CD BioGlyco [bioglyco.com]
- 8. Mechanism by which H-2g, a glucose analog of blood group H antigen, mediates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Blood Group H Disaccharide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood group H disaccharide, chemically defined as α-L-Fucosyl-(1→2)-β-D-galactose, is a fundamental carbohydrate structure in human biology. It serves as the immediate precursor for the A and B antigens of the ABO blood group system and is implicated in various physiological and pathological processes, including cell recognition, adhesion, and microbial pathogenesis. This technical guide provides an in-depth overview of the primary natural sources of the H disaccharide, detailed methodologies for its isolation and purification, and a summary of quantitative data available in the literature. Furthermore, this guide presents visual representations of the biosynthetic pathway and a general experimental workflow for its isolation to aid researchers and drug development professionals in their understanding and utilization of this important biomolecule.
Natural Sources of this compound
The this compound is not typically found as a free disaccharide in significant quantities in nature. Instead, it exists as a terminal motif on oligosaccharide chains of glycoproteins and glycolipids. The expression of this antigen is primarily determined by the activity of α-1,2-fucosyltransferases, encoded by the FUT1 (H) and FUT2 (Secretor) genes.
-
Erythrocytes: Red blood cells (RBCs) are a primary source of the H antigen, particularly in individuals with blood type O, where the H antigen is the terminal structure on the oligosaccharide chains.[1] The density of the H antigen is highest on O-type RBCs and progressively decreases in B, A, and AB individuals due to its conversion to B and A antigens.[1]
-
Secretions of Secretor-Positive Individuals: Approximately 80% of the population are "secretors," meaning they express a soluble form of the H antigen in their bodily fluids.[2] This is due to the activity of the FUT2 enzyme.[3] Consequently, fluids such as saliva , human milk , and ovarian cyst fluid from secretor-positive individuals are rich sources of H antigen-containing glycoproteins and oligosaccharides.[4][5][6]
-
Human Milk: Human milk oligosaccharides (HMOs) are a significant source of fucosylated structures, including those containing the H disaccharide motif.[6] The concentration and composition of HMOs vary between individuals and throughout lactation.[7]
-
Ovarian Cysts: The fluid from ovarian cysts, particularly mucinous cystadenomas, contains high concentrations of blood group-active glycoproteins, making it a valuable source for the isolation of H antigen-containing oligosaccharides.[4][8]
-
-
Epithelial Cells: The H antigen is also expressed on the surface of various epithelial cells in secretor-positive individuals.[3]
Biosynthesis of the Blood Group H Antigen
The synthesis of the H antigen is a crucial step in the biosynthesis of the ABO blood group antigens. This process is catalyzed by α-1,2-fucosyltransferases, which transfer an L-fucose residue from a GDP-fucose donor to a galactose acceptor on a precursor oligosaccharide chain. Two key enzymes, FUT1 and FUT2, are involved, with their expression being tissue-specific.
-
FUT1 (H transferase): Primarily expressed in erythroid precursor cells, FUT1 is responsible for the synthesis of the H antigen on the surface of red blood cells.[1]
-
FUT2 (Secretor transferase): Expressed in secretory glands, FUT2 catalyzes the formation of the H antigen on glycoproteins and glycolipids that are secreted into bodily fluids.[3]
The following diagram illustrates the biosynthetic pathway leading to the formation of the H antigen.
Caption: Biosynthesis of the Blood Group H Antigen.
Isolation and Purification of this compound
The isolation of the H disaccharide requires the liberation of the terminal fucosyl-galactose unit from the larger glycoconjugates. This is typically achieved through a combination of enzymatic or chemical cleavage followed by chromatographic purification steps.
Experimental Workflow
The general workflow for the isolation of the H disaccharide from natural sources involves several key stages, as depicted in the following diagram.
Caption: General Experimental Workflow for H Disaccharide Isolation.
Detailed Experimental Protocols
This protocol is adapted from established methods for the isolation of human milk oligosaccharides (HMOs).[9]
1. Defatting: a. Centrifuge fresh or frozen human milk at 4,000 x g for 30 minutes at 4°C. b. Carefully remove the upper cream layer. c. Collect the skim milk (lower phase) for further processing.
2. Deproteinization: a. To the skim milk, add two volumes of cold ethanol (B145695) (-20°C) and mix gently. b. Allow the mixture to stand at 4°C for at least 4 hours to precipitate the proteins. c. Centrifuge at 4,000 x g for 30 minutes at 4°C. d. Collect the supernatant containing the oligosaccharides.
3. Lactose Removal and Initial Purification (Size-Exclusion Chromatography): a. Concentrate the supernatant using a rotary evaporator. b. Apply the concentrated sample to a Bio-Gel P-2 or Sephadex G-25 column equilibrated with deionized water. c. Elute with deionized water and collect fractions. d. Monitor the fractions for carbohydrate content using a phenol-sulfuric acid assay or by thin-layer chromatography (TLC). e. Pool the fractions containing oligosaccharides that elute before lactose.
4. Anion-Exchange Chromatography: a. Apply the pooled oligosaccharide fraction to a DEAE-Sephacel or similar anion-exchange column. b. Elute with a stepwise or linear gradient of ammonium (B1175870) bicarbonate or sodium chloride to separate neutral and acidic oligosaccharides. The H disaccharide-containing oligosaccharides will be in the neutral fraction.
5. Enzymatic Release of H Disaccharide: a. Treat the purified neutral oligosaccharide fraction with an endo-β-galactosidase to cleave the internal glycosidic linkages and release the terminal H disaccharide. b. The specific enzyme and reaction conditions (pH, temperature, incubation time) will depend on the linkage type of the precursor oligosaccharides.
6. High-Performance Liquid Chromatography (HPLC) Purification: a. Purify the released H disaccharide using HPLC on an amino-propyl or graphitized carbon column with an acetonitrile/water gradient. b. Monitor the elution profile with a refractive index detector or by mass spectrometry. c. Collect the fractions corresponding to the H disaccharide.
This protocol describes the release of O-linked glycans, which can then be further purified to isolate the H disaccharide.[10]
1. Reductive β-Elimination: a. Dissolve the purified glycoproteins from ovarian cyst fluid in a solution of 0.05 M NaOH and 1.0 M NaBH₄. b. Incubate the reaction mixture at 45°C for 16-24 hours. c. Cool the reaction on ice and neutralize with 4 M acetic acid.
2. Desalting: a. Desalt the reaction mixture using a Dowex 50W-X8 (H⁺ form) column. b. Elute the oligosaccharide alditols with deionized water.
3. Borate (B1201080) Removal: a. Remove borate salts by repeated co-evaporation with methanol (B129727) containing 1% acetic acid under a stream of nitrogen.
4. Chromatographic Purification: a. Purify the released oligosaccharide alditols using size-exclusion and high-pH anion-exchange chromatography as described in Protocol 1.
5. Enzymatic Cleavage and Final Purification: a. Proceed with enzymatic cleavage and final HPLC purification as described in steps 5 and 6 of Protocol 1 to obtain the H disaccharide.
Quantitative Data
Direct quantitative data on the yield of the free this compound from natural sources is limited in the literature, as most studies focus on the quantification of larger H-antigen-containing oligosaccharides or the total fucosylated fraction. However, data on the concentration of 2'-fucosyllactose (B36931) (2'-FL), a major H-antigen-containing trisaccharide in human milk, can provide an estimate of the potential yield.
| Natural Source | Analyte | Concentration/Yield | Method of Analysis | Reference |
| Human Milk (Secretor) | 2'-Fucosyllactose (2'-FL) | 1.64 - 3.18 g/L | HPLC | [7] |
| Human Milk (Secretor) | Total α(1,2)-fucosylated HMOs | >1.8 g/L (>28% of total HMOs) | Mass Spectrometry | [11] |
| Human Milk (Non-secretor) | Total α(1,2)-fucosylated HMOs | ≤0.28 g/L (<3% of total HMOs) | Mass Spectrometry | [11] |
| Ovarian Cyst Fluid (Secretor) | H-active oligosaccharides | Detected as major components | Mass Spectrometry | [12] |
| Saliva (Secretor) | Secretor Status | ~80-87% of the population | Hemagglutination Inhibition | [2] |
Note: The yield of the H disaccharide from these sources will depend on the efficiency of the enzymatic or chemical cleavage of the precursor oligosaccharides.
Conclusion
The this compound is a critical carbohydrate determinant with significant biological roles. Its primary natural sources are glycoproteins and glycolipids found on red blood cells and in the secretions of secretor-positive individuals, with human milk and ovarian cyst fluid being particularly rich sources. The isolation of this disaccharide is a multi-step process involving the release from its glycoconjugate backbone followed by extensive chromatographic purification. While quantitative data for the free disaccharide is not widely available, the concentrations of H-antigen-containing oligosaccharides in sources like human milk suggest that these are viable starting materials for its production. The protocols and workflows outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to isolate and utilize the this compound for their studies. Further research is warranted to develop more efficient and scalable methods for the production of this important biomolecule.
References
- 1. High-sensitivity Analytical Approaches for the Structural Characterization of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Secretor Status of ABO Blood Group Antigens in Saliva using Absorption Inhibition Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural concepts of the human blood group A, B, H, Le(a), Le(b), I and i active glycoproteins purified from human ovarian cyst fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human milk oligosaccharide - Wikipedia [en.wikipedia.org]
- 6. Human Milk Oligosaccharides: A Comprehensive Review towards Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conformations of blood group H-active oligosaccharides of ovarian cyst mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycomic mapping of pseudomucinous human ovarian cyst glycoproteins: identification of Lewis and sialyl Lewis glycotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Secretor Status of ABO Blood Group Antigens in Saliva among Southern Rajasthan Population Using Absorption Inhibition Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H Antigen Expression in Different Blood Types: O, A, and B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H antigen expression, its biochemical synthesis, and quantitative variations across O, A, and B blood types. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, transfusion medicine, and related fields.
Introduction to the H Antigen
The H antigen is a fundamental carbohydrate precursor in the ABO blood group system.[1][2] Its presence on the surface of red blood cells is essential for the synthesis of both A and B antigens.[1][2] In individuals with blood type O, the H antigen remains unmodified, resulting in the highest expression of this antigen.[1][3] Conversely, in individuals with blood types A, B, and AB, the H antigen is converted to A and B antigens, leading to lower levels of H antigen expression.[1][3] The rare Bombay phenotype (Oh) is characterized by the absence of H antigen, rendering these individuals incapable of producing A or B antigens, even if they possess the corresponding genes.[1]
Biochemical Synthesis of H, A, and B Antigens
The synthesis of H, A, and B antigens is a stepwise enzymatic process involving glycosyltransferases. The precursor molecule, known as the paragloboside, is a carbohydrate chain attached to proteins or lipids on the red blood cell membrane.
The H antigen is synthesized by the action of an α-1,2-fucosyltransferase, an enzyme encoded by the FUT1 gene (H locus).[1][4] This enzyme adds a fucose sugar to the terminal galactose of the precursor chain.[4] A second gene, FUT2 (secretor locus), encodes a similar enzyme responsible for the synthesis of H antigen in secretions.[1]
Once the H antigen is formed, it can be modified by the glycosyltransferases encoded by the ABO gene.
-
Blood Group A: The A allele encodes an α-1,3-N-acetylgalactosaminyltransferase that adds an N-acetylgalactosamine (GalNAc) to the H antigen, forming the A antigen.
-
Blood Group B: The B allele encodes an α-1,3-galactosyltransferase that adds a D-galactose to the H antigen, forming the B antigen.
-
Blood Group O: The O allele is a null allele and does not produce a functional enzyme. Therefore, the H antigen remains unmodified.[2]
Quantitative Expression of H Antigen
The expression of H antigen on red blood cells varies significantly among different ABO blood groups. This variation is a direct consequence of the efficiency of A and B glycosyltransferases in converting the H antigen. Blood group O individuals, lacking functional A and B transferases, exhibit the highest density of H antigen. Conversely, individuals with A and B alleles have a reduced amount of H antigen, as it is utilized as a substrate for A and B antigen synthesis. The relative order of H antigen expression is a well-established principle in immunohematology.
Table 1: Relative H Antigen Expression on Red Blood Cells by ABO Blood Group
| Blood Group | Relative Amount of H Antigen |
| O | +++++ |
| A2 | ++++ |
| B | +++ |
| A2B | ++ |
| A1 | + |
| A1B | + |
| Oh (Bombay) | None |
Note: The '+' symbols represent a qualitative scale of H antigen expression, from highest (+++++) to lowest (+). The Bombay phenotype (Oh) completely lacks H antigen.[3][5]
Experimental Protocols for H Antigen Analysis
The quantification and characterization of H antigen are crucial for various research and clinical applications. The following sections provide detailed methodologies for key experiments.
Flow Cytometry for H Antigen Quantification
Flow cytometry offers a precise method for quantifying the expression of H antigen on the surface of red blood cells.
Objective: To quantify the relative expression of H antigen on erythrocytes from different ABO blood types.
Materials:
-
Whole blood samples collected in EDTA or other suitable anticoagulants.[6]
-
Phosphate-buffered saline (PBS).[6]
-
Fluorescein isothiocyanate (FITC)-conjugated Ulex europaeus agglutinin I (UEA I) lectin (specific for H antigen).[7][8]
-
Red blood cell lysis buffer.[9]
-
Flow cytometer.
-
Flow cytometry tubes.
Procedure:
-
Sample Preparation:
-
Staining:
-
To 100 µL of the red blood cell suspension, add the FITC-conjugated UEA I lectin at a predetermined optimal concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of PBS to remove unbound lectin, centrifuging at 500 x g for 5 minutes after each wash.
-
-
Red Blood Cell Lysis (Optional, if analyzing mixed cell populations):
-
If significant leukocyte contamination is present, lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.[9]
-
-
Data Acquisition:
-
Resuspend the stained cells in 500 µL of PBS.
-
Acquire the samples on a flow cytometer, collecting forward and side scatter data to gate on the red blood cell population.
-
Measure the fluorescence intensity in the appropriate channel for FITC.
-
-
Data Analysis:
-
Analyze the geometric mean fluorescence intensity (MFI) of the gated red blood cell population to determine the relative amount of H antigen expression.
-
Hemagglutination Assay for H Antigen Detection
Hemagglutination is a classic and straightforward method to determine the presence and relative strength of H antigen.
Objective: To detect the presence of H antigen on red blood cells and assess its relative strength.
Materials:
-
Whole blood samples.[10]
-
Isotonic saline.[11]
-
Anti-H lectin (Ulex europaeus extract).[11]
-
Glass test tubes (10 x 75 mm).[11]
-
Centrifuge.
-
Pipettes.
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Prepare a 5% suspension of washed red blood cells in isotonic saline.[11]
-
-
Assay:
-
Interpretation of Results:
-
Gently resuspend the cell button and observe for agglutination.
-
Positive Result: The presence of agglutination (clumping of red blood cells) indicates the presence of H antigen. The strength of agglutination (graded from 1+ to 4+) corresponds to the amount of H antigen.[10]
-
Negative Result: A smooth suspension of red blood cells with no visible clumping indicates the absence of H antigen (as seen in the Bombay phenotype).[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble H Antigen
ELISA can be used to detect and quantify soluble H antigen present in bodily fluids of secretor individuals.
Objective: To detect and quantify soluble H antigen in saliva.
Materials:
-
Saliva samples.[10]
-
High-binding 96-well microplate.
-
Anti-H lectin (Ulex europaeus).
-
Biotinylated anti-H lectin.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., PBS with 1% BSA).
Procedure:
-
Sample Preparation:
-
Collect saliva and centrifuge to remove debris.[10]
-
-
Plate Coating:
-
Coat the wells of the microplate with anti-H lectin (capture lectin) diluted in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Sample Incubation:
-
Add saliva samples (and standards for quantification) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection:
-
Add biotinylated anti-H lectin (detection lectin) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
-
Substrate Reaction and Measurement:
-
Add TMB substrate to each well.
-
Incubate until a color change is observed.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Determine the concentration of soluble H antigen in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The expression of H antigen is a critical determinant of the ABO blood group phenotype. Its quantitative levels are inversely proportional to the presence and efficiency of A and B glycosyltransferases. Understanding the nuances of H antigen expression and the methodologies for its analysis is paramount for advancements in transfusion medicine, hematology, and the development of novel therapeutics targeting blood group antigens. The protocols and data presented in this guide offer a foundational resource for researchers and scientists in these fields.
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. learntransfusion.com [learntransfusion.com]
- 4. [Table], Antigens of the Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. biotium.com [biotium.com]
- 8. rapidlabs.co.uk [rapidlabs.co.uk]
- 9. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jmitra.co.in [jmitra.co.in]
- 11. tulipgroup.com [tulipgroup.com]
A Technical Guide to the Multifaceted Functions of the H Antigen Beyond an ABO Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The H antigen, a fucose-containing oligosaccharide, is fundamentally known as the essential precursor for the A and B antigens of the ABO blood group system.[1][2] Its synthesis, primarily catalyzed by fucosyltransferase 1 (FUT1) on erythrocytes and fucosyltransferase 2 (FUT2) in secretory tissues, provides the scaffold for subsequent glycosylation.[3][4][5] However, limiting the role of the H antigen to this precursor function overlooks its significant and independent involvement in a spectrum of critical biological processes. This guide delineates these functions, focusing on the H antigen's roles as a direct and indirect mediator of cellular adhesion, a key player in signal transduction, a receptor for pathogenic microorganisms, and its complex and often paradoxical involvement in cancer progression. We provide a consolidated view of the quantitative data, detailed experimental protocols to investigate these functions, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.
The H Antigen as a Pathogen Receptor
One of the most extensively documented roles for the H antigen and its derivatives is mediating pathogen attachment to host cells, a critical first step in the infection process.[6] The expression of specific histo-blood group antigens (HBGAs), including H antigen, on mucosal surfaces dictates host susceptibility to various pathogens.
Viral Pathogens: Norovirus
Human noroviruses, a primary cause of nonbacterial gastroenteritis, utilize HBGAs as attachment factors.[7][8] The susceptibility of an individual to specific norovirus strains is strongly correlated with their HBGA phenotype.
-
Mechanism of Action: Different norovirus genotypes exhibit distinct binding patterns. For example, the Norwalk virus (a genogroup I virus) binds specifically to H type 1 and H type 3 antigens.[9] Individuals who are non-secretors (do not express H antigen in mucosa due to inactive FUT2) show resistance to infection from many common norovirus strains.[10][11] The virus capsid protein, VP1, contains the binding domain that recognizes the terminal fucose residue of the H antigen, initiating viral attachment to gut epithelial cells.[11]
Bacterial Pathogens: Helicobacter pylori
Helicobacter pylori colonization of the gastric mucosa is a primary cause of gastritis, peptic ulcers, and gastric adenocarcinoma. Adherence of the bacterium to the gastric epithelium is a crucial step for persistent infection and pathogenesis.
-
Mechanism of Action: H. pylori expresses an outer membrane protein adhesin known as the Blood group antigen-binding adhesin (BabA).[12] BabA specifically binds to fucosylated HBGAs, with a high affinity for the Lewis b (Leᵇ) antigen.[13][14] The Leᵇ antigen is synthesized by the addition of a galactose residue to the H antigen (type 1 chain). Therefore, the H antigen serves as the direct precursor for this critical bacterial receptor.[15] This BabA-Leᵇ interaction facilitates bacterial colonization and enhances the inflammatory response by increasing the expression of interleukin-8 (IL-8).[12][16]
Role in Cell Adhesion and Signal Transduction
While less direct than its role in pathogen binding, evidence suggests the H antigen and its closely related fucosylated structures are integral to cell-cell recognition, particularly in inflammation and angiogenesis.
Adhesion via Selectin Ligands
The selectin family of adhesion molecules (E-selectin, P-selectin, L-selectin) mediates the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response.[17] The ligands for selectins are typically sialylated and fucosylated carbohydrates, such as sialyl Lewis X (sLeˣ). The H antigen structure is a core component of these ligands. The FUT1 enzyme, responsible for H antigen synthesis, is therefore a key regulator of the metastatic potential of some cancer cells and angiogenesis.[18][19]
Induction of Angiogenic Signaling
Studies using a glucose analog of the H antigen (H-2g) have demonstrated a direct role in initiating signaling cascades within endothelial cells.[20]
-
Mechanism of Action: Binding of H-2g to endothelial cells induces the release of potent angiogenic factors, including basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[20] This process is mediated through the activation of the Janus kinase 2 (JAK2) and phosphoinositide-3 kinase (PI3K) pathways, which converge on the transcription factor NF-κB.[20] This signaling axis highlights a mechanism by which H antigen structures can actively promote neovascularization, a process critical in both development and pathology, including tumor growth.
Implications in Oncology
The expression of the H antigen in cancerous tissue is complex and context-dependent, with its loss or gain correlating with different clinical outcomes depending on the tumor type.
-
Loss of Antigen as a Marker of Invasion: In oral squamous cell carcinomas, a loss of H antigen expression within the most invasive parts of the tumor is significantly correlated with a more advanced stage and a higher histologic grade of malignancy.[21][22] This suggests that in certain epithelial cancers, the downregulation of H antigen is associated with a more aggressive, dedifferentiated phenotype.
-
Expression in Ovarian Cancer: In epithelial ovarian cancer, the correlation is less clear. While high-grade (Grade 3) tumors more frequently showed an absence of H antigen expression compared to Grade 2 tumors, there was no overall correlation between antigen expression and patient survival.[23]
-
Role of FUT1 in Metastasis: The enzyme FUT1, which synthesizes the H antigen, has been directly implicated in cancer progression. Its expression can alter the metastatic capacity of colon cancer cells and is associated with ovarian and breast cancer.[19] Furthermore, tumor-induced transcription of FUT1 in endothelial cells can enhance the expression of H antigen (also known as CD174 in this context), which is involved in migration and cell-cell contacts during tumor-associated angiogenesis.[19]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on H antigen expression in cancer.
| Tumor Type | Finding | Statistical Significance | Reference |
| Oral Squamous Cell Carcinoma | Loss of ABH antigen expression correlates with malignancy. | P Yates = 0.005 | [22] |
| Epithelial Ovarian Cancer | 48% of tumors showed no H antigen expression. | N/A | [23] |
| Epithelial Ovarian Cancer | 32% of tumors showed heterogeneous expression. | N/A | [23] |
| Epithelial Ovarian Cancer | 20% of tumors showed strong expression. | N/A | [23] |
Note: Data on specific binding affinities (Kd) for H antigen with its various ligands are sparse in the literature and represent a key area for future investigation.
Experimental Protocols
Investigating the functions of the H antigen requires a combination of glycobiology, immunology, and molecular biology techniques.
Protocol: Immunohistochemical (IHC) Staining for H Antigen
This protocol is for detecting the presence and localization of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and a final wash in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Blocking:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific protein binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate slides with a primary monoclonal antibody specific for H antigen (e.g., clone BE2) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse slides with PBS (3x5 min). Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Rinse slides with PBS (3x5 min). Apply a chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), and monitor for color development (typically 1-10 minutes). Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and coverslip using a permanent mounting medium.
-
Analysis: Visualize under a light microscope. Positive staining (brown precipitate) indicates the presence of H antigen.
Protocol: Saturation Transfer Difference (STD) NMR
This biophysical technique identifies the specific parts of a ligand (glycan) that are in close contact with a protein receptor.[24][25]
-
Sample Preparation: Prepare two identical samples in a suitable deuterated buffer (e.g., phosphate-buffered saline in D₂O). One sample contains the glycan of interest (e.g., H-antigen oligosaccharide) and the target protein (e.g., a lectin or viral protein). The other is a control with only the glycan. A high ligand-to-protein molar ratio (e.g., 50:1 to 100:1) is typically used.[24]
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the glycan-only sample for reference.
-
For the protein-glycan mixture, acquire two spectra in an interleaved fashion:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the ligand protons that received saturation transfer from the protein.
-
Analysis: The intensity of the signals in the difference spectrum is proportional to how close those specific protons on the glycan are to the protein surface. This allows for the mapping of the binding epitope.
Protocol: Pathogen-Host Cell Binding Assay (ELISA-based)
This assay quantifies the binding of a pathogen (or its recombinant binding protein) to immobilized glycans.
-
Plate Coating: Coat a high-binding 96-well microplate with H-antigen-conjugated polyacrylamide (or a similar neoglycoconjugate) overnight at 4°C. Coat control wells with a non-relevant glycan or BSA.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific sites by adding a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Pathogen Incubation: Wash the plate. Add serially diluted virus particles (e.g., Norovirus VLPs) or bacterial adhesin proteins (e.g., recombinant BabA) to the wells. Incubate for 1-2 hours at 37°C.
-
Primary Antibody Incubation: Wash the plate. Add a primary antibody specific to the pathogen protein (e.g., anti-VP1 or anti-BabA antibody) and incubate for 1 hour.
-
Secondary Antibody Incubation: Wash the plate. Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection: Wash the plate. Add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of pathogen bound to the H antigen.
Conclusion and Future Directions
The H antigen is far more than a passive intermediate in ABO blood group synthesis. It is an active participant in host-pathogen interactions, a modulator of cell adhesion, and a potential initiator of signaling cascades relevant to angiogenesis. Its altered expression in cancer presents a complex picture, where its loss can signify increased malignancy. For drug development professionals, these diverse roles present novel opportunities. Targeting the H antigen or its interactions could lead to anti-infective agents that block pathogen adhesion, anti-inflammatory drugs that inhibit leukocyte rolling, or anti-cancer therapies that disrupt tumor angiogenesis and metastasis. Future research should focus on elucidating the specific protein receptors that mediate H antigen signaling, quantifying the binding affinities in its various interactions, and clarifying its precise role in the tumor microenvironment to fully exploit its therapeutic potential.
References
- 1. H antigen - Wikipedia [en.wikipedia.org]
- 2. nsjbio.com [nsjbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Attachment of norovirus to histo blood group antigens: a cooperative multistep process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Your blood type may influence your vulnerability to norovirus: BioNews: Spring 2020: Newsletters: News & Events: Department of Biology: Indiana University Bloomington [biology.indiana.edu]
- 11. Norovirus Attachment and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Helicobacter pylori blood group antigen-binding adhesin facilitates bacterial colonization and augments a nonspecific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Helicobacter pylori adhesin binding fucosylated histo-blood group antigens revealed by retagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Adhesion of Helicobacter Species to the Human Gastric Mucosa: A Deep Look Into Glycans Role [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Mechanism by which H-2g, a glucose analog of blood group H antigen, mediates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Loss of expression of blood group antigen H is associated with cellular invasion and spread of oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Loss of A, B, and H antigens in oral cancer | Inmunología [elsevier.es]
- 23. Expression of A, B, and H blood group antigens in epithelial ovarian cancer: relationship to tumor grade and patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Disentangling Glycan-Protein Interactions: Nuclear Magnetic Resonance (NMR) to the Rescue [jove.com]
- 25. Glycan structures and their interactions with proteins. A NMR view - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of H Antigen Precursor Chains
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of H antigen precursor chains, the foundational carbohydrate structures of the ABO blood group system. Understanding the nuances of these precursors is critical for various fields, including transfusion medicine, immunology, and the development of novel therapeutics. This document details the biochemical synthesis of these precursors, outlines the key experimental protocols for their structural analysis, and presents available data in a structured format for clarity and comparison.
Introduction to H Antigen Precursor Chains
The H antigen is the fundamental carbohydrate structure upon which the A and B antigens of the ABO blood group system are built. The synthesis of the H antigen involves the addition of a fucose sugar residue to a precursor oligosaccharide chain.[1][2] The presence and type of this precursor chain are critical determinants of the final antigen expressed on the cell surface and in secretions. Individuals with the O blood group express the H antigen itself, as they lack the enzymes to convert it further.[3] The structural diversity of these precursor chains contributes to the complexity of blood group serology and has implications for cellular recognition and pathogen binding.
Biosynthesis of H Antigen Precursor Chains
The formation of H antigen precursors and their subsequent conversion to H, A, or B antigens is a stepwise enzymatic process occurring in the Golgi apparatus.[3]
Precursor Chain Core Structures
There are several types of precursor chains, each characterized by a specific disaccharide core. The most common types are Type 1 and Type 2.[4]
-
Type 1 Chain: Galactose β(1→3) N-acetylglucosamine (Galβ1-3GlcNAc)
-
Type 2 Chain: Galactose β(1→4) N-acetylglucosamine (Galβ1-4GlcNAc)
-
Type 3 Chain: Galactose β(1→3) N-acetylgalactosamine (Galβ1-3GalNAc)
-
Type 4 Chain: Galactose β(1→3) Galactose (Galβ1-3Gal)
-
Type 6 Chain: Found in human intestinal cells.[5]
These precursor chains can be attached to either proteins (forming glycoproteins) or lipids (forming glycolipids).[6]
Enzymatic Synthesis of the H Antigen
The final step in H antigen synthesis is the addition of a fucose molecule to the terminal galactose of the precursor chain. This reaction is catalyzed by fucosyltransferases (FUTs).[7]
-
FUT1 (H enzyme): Primarily responsible for synthesizing the H antigen on Type 2 precursor chains on red blood cells and vascular endothelium.[8][9]
-
FUT2 (Se enzyme): Primarily responsible for synthesizing the H antigen on Type 1 precursor chains in secretory tissues, leading to the presence of soluble H antigen in bodily fluids of "secretors".[8][9]
The expression of these enzymes is determined by the H and Se genes, respectively. Individuals with the rare Bombay phenotype lack functional FUT1 and therefore cannot produce H antigen on their red blood cells.[1]
Distribution and Abundance of H Antigen Precursor Chains
The distribution and relative abundance of H antigen precursor chains vary significantly between different tissues, cell types, and individuals depending on their ABO blood group and secretor status.
| Precursor Chain Type | Primary Location(s) | Notes on Abundance |
| Type 1 | Secretions (saliva, plasma), endodermally derived tissues | Abundant in secretors due to FUT2 activity.[10] |
| Type 2 | Red blood cells, mesodermal and ectodermal tissues | The predominant precursor on erythrocytes.[6] |
| Type 3 | Mucin glycoproteins, some cancer cells | Found in greater quantities on A2 erythrocytes compared to A1.[6] |
| Type 4 | Renal tissue, mucin glycoproteins | Abundant in renal tissue.[5] |
Relative H Antigen Expression by ABO Blood Group:
The amount of unmodified H antigen is highest in individuals with blood group O and progressively decreases in other blood groups as it is converted to A and B antigens.
| Blood Group | Relative Amount of H Antigen |
| O | Highest |
| A2 | High |
| B | Moderate |
| A2B | Moderate |
| A1 | Low |
| A1B | Lowest |
This table presents a generally accepted hierarchy of H antigen expression. Actual quantitative amounts can vary.
Experimental Protocols for Structural Elucidation
The structural elucidation of H antigen precursor chains relies on a combination of enzymatic, chromatographic, and spectroscopic techniques.
Overall Experimental Workflow
A typical workflow for the structural analysis of H antigen precursors from a glycoprotein (B1211001) source involves several key stages.
Detailed Methodologies
Mass spectrometry is a powerful tool for determining the composition and sequence of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is commonly used for glycan profiling.
Protocol: MALDI-TOF MS of Permethylated N-glycans
-
N-glycan Release: Glycoproteins are treated with Peptide-N-Glycosidase F (PNGase F) to release N-linked glycans.
-
Permethylation: The released glycans are permethylated to improve ionization efficiency and stabilize sialic acids. This is typically done using the sodium hydroxide (B78521) and iodomethane (B122720) method in DMSO.[11][12]
-
Dry the glycan sample completely.
-
Add a slurry of NaOH in DMSO to the dried sample.
-
Add iodomethane and shake vigorously for 30-60 minutes.
-
Quench the reaction with 10% acetic acid and dilute with water.
-
-
Purification: The permethylated glycans are purified using a C18 Sep-Pak cartridge to remove salts and reagents.
-
MALDI-TOF MS Analysis:
-
Mix the purified, permethylated glycans with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid).
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
Analyze the sample in a MALDI-TOF mass spectrometer in positive ion mode.
-
NMR spectroscopy is unparalleled in its ability to provide detailed information about glycosidic linkages, anomeric configurations (α or β), and the three-dimensional structure of glycans.
Protocol: 2D-NMR Spectroscopy of Oligosaccharides
-
Sample Preparation:
-
The glycan sample must be of high purity (>90%).
-
Lyophilize the sample to remove any residual solvents.
-
Dissolve the sample in deuterium (B1214612) oxide (D₂O) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and identify anomeric proton signals.
-
Perform a series of two-dimensional NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the proton network within each sugar residue.[3][13]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is useful for identifying all the protons of a particular sugar residue from its anomeric proton.[3][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkages between sugar residues.
-
-
-
Data Analysis: The combination of these 2D spectra allows for the complete assignment of all proton and carbon signals and the determination of the full covalent structure of the oligosaccharide.
This method uses enzymes that specifically cleave terminal monosaccharides with defined linkages to determine the sequence and linkage of a glycan.
Protocol: Exoglycosidase Array Digestion
-
Glycan Labeling: The reducing end of the released glycans is typically labeled with a fluorescent tag (e.g., 2-aminobenzamide) for sensitive detection by HPLC.
-
Enzyme Digestion: Aliquots of the labeled glycan pool are incubated with a panel of specific exoglycosidases, either individually or in arrays.[14]
-
For example, to determine the presence of a terminal α(1-2)-linked fucose (characteristic of the H antigen), the sample would be treated with an α(1-2)-fucosidase.
-
-
Analysis by HPLC: The digested samples are analyzed by Hydrophilic Interaction Liquid Chromatography (HILIC). A shift in the elution time of a glycan peak after treatment with a specific exoglycosidase indicates the removal of the corresponding terminal sugar.
-
Structural Deduction: By systematically digesting the glycan with a panel of exoglycosidases and observing the resulting HPLC profiles, the sequence and linkages of the oligosaccharide can be deduced.
Conclusion
The structural elucidation of H antigen precursor chains is a complex but essential undertaking for advancing our understanding of glycobiology and its role in health and disease. The methodologies outlined in this guide, from enzymatic release and purification to detailed analysis by mass spectrometry and NMR spectroscopy, provide a robust framework for researchers in this field. As analytical technologies continue to improve in sensitivity and resolution, we can anticipate an even more detailed picture of the glycome, paving the way for new diagnostic and therapeutic strategies targeting these fundamental carbohydrate structures.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural diversity and biological importance of ABO, H, Lewis and secretor histo-blood group carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural modification of H histo-blood group antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Tissue expression of antigens of ABH blood groups in species of New World Monkeys (Aotus infulatus, Callithrix jacchus, Sapajus apella and Saimiri sciureus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cores.emory.edu [cores.emory.edu]
- 13. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 14. agilent.com [agilent.com]
Methodological & Application
Chemical Synthesis of Blood Group H Disaccharide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood group H disaccharide, chemically known as α-L-fucopyranosyl-(1→2)-β-D-galactopyranoside, is a fundamental carbohydrate structure that serves as the precursor for the A and B blood group antigens. Its synthesis is a critical step in the development of various biomedical research tools, including immunotherapeutics and diagnostics. This application note provides a detailed protocol for the chemical synthesis of a methyl glycoside derivative of the this compound. The methodology encompasses a strategic protecting group approach, stereoselective glycosylation, and subsequent deprotection to yield the target molecule. All quantitative data is summarized for clarity, and a comprehensive workflow is visually represented.
Introduction
The chemical synthesis of complex oligosaccharides like the this compound presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity on the monosaccharide building blocks. A successful synthesis hinges on a meticulously planned protecting group strategy to ensure regioselective glycosylation at the desired position and stereoselective formation of the α-glycosidic linkage. This protocol outlines a robust method for the synthesis of methyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside, a derivative of the H disaccharide, which can be used in a variety of biological studies.
Synthetic Strategy Overview
The synthesis of the this compound methyl glycoside is a multi-step process that can be broadly divided into three key stages:
-
Preparation of Building Blocks: This involves the synthesis of a suitably protected fucosyl donor and a galactose acceptor. Specifically, 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide serves as the fucosyl donor, and methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside is used as the acceptor with a free hydroxyl group at the C-2 position.
-
Glycosylation: The protected fucosyl donor and galactose acceptor are coupled in a stereoselective glycosylation reaction to form the protected disaccharide. The use of a non-participating protecting group (benzyl) on the C-2 position of the fucose donor helps to favor the formation of the desired α-anomeric linkage.
-
Deprotection: The protecting groups (benzyl ethers) are removed from the disaccharide to yield the final, unprotected this compound methyl glycoside.
The overall synthetic workflow is depicted in the following diagram:
Figure 1. Overall workflow for the chemical synthesis of the this compound methyl glycoside.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel 60. NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR), and chemical shifts are reported in ppm relative to a residual solvent peak. Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.
Step 1: Preparation of the Fucosyl Donor (2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide)
The fucosyl donor is prepared from L-fucose through perbenzylation followed by bromination at the anomeric position.
Protocol:
-
Perbenzylation of L-Fucose: To a solution of L-fucose in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) and benzyl (B1604629) bromide. The reaction is typically stirred at room temperature until completion as monitored by TLC. After an aqueous workup, the perbenzylated fucose is purified by column chromatography.
-
Bromination: The perbenzylated fucose is dissolved in a dry, non-polar solvent (e.g., dichloromethane). A solution of a brominating agent, such as hydrogen bromide in acetic acid, is added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted, washed, dried, and concentrated to yield the fucosyl bromide, which is often used immediately in the next step without further purification.
Step 2: Preparation of the Galactose Acceptor (Methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside)
The galactose acceptor is synthesized from methyl β-D-galactopyranoside by selectively protecting the 3, 4, and 6 hydroxyl groups with benzyl ethers, leaving the C-2 hydroxyl group free for glycosylation.
Protocol:
-
Selective Benzylation: A common method involves the formation of a 4,6-O-benzylidene acetal (B89532), followed by benzylation of the C-2 and C-3 hydroxyls, and subsequent regioselective opening of the benzylidene acetal to free the C-4 hydroxyl and protect the C-6 hydroxyl. An alternative, more direct approach involves regioselective benzylation using specific reaction conditions to favor protection of the 3, 4, and 6 positions. For this protocol, a direct approach is summarized: To a solution of methyl β-D-galactopyranoside in a suitable solvent, add benzyl bromide and a base under controlled temperature conditions to favor the formation of the 3,4,6-tri-O-benzyl ether. The product is purified by column chromatography.
Step 3: Glycosylation to form the Protected Disaccharide
This step involves the crucial coupling of the fucosyl donor and the galactose acceptor to form the α(1→2) glycosidic linkage.
Protocol:
-
A mixture of the fucosyl donor (2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide) and the galactose acceptor (methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside) is dissolved in a dry aprotic solvent (e.g., dichloromethane) in the presence of a glycosylation promoter (e.g., a silver salt like silver triflate or a halide ion catalyst) and a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine).
-
The reaction is stirred at a controlled temperature (often starting at low temperatures and gradually warming to room temperature) and monitored by TLC.
-
Upon completion, the reaction is quenched, filtered, and the filtrate is washed, dried, and concentrated.
-
The resulting protected disaccharide is purified by column chromatography.
Step 4: Deprotection to Yield the Final Product
The final step is the removal of the benzyl protecting groups to afford the unprotected H disaccharide methyl glycoside.
Protocol:
-
The protected disaccharide is dissolved in a suitable solvent system (e.g., a mixture of methanol (B129727) and dichloromethane).
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or mass spectrometry).
-
The catalyst is removed by filtration (e.g., through a pad of Celite), and the filtrate is concentrated under reduced pressure.
-
The final product can be further purified if necessary, for example, by size-exclusion chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis. Note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| 1. Fucosyl Donor Preparation | 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide | 80-90 |
| 2. Galactose Acceptor Preparation | Methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside | 60-70 |
| 3. Glycosylation | Methyl 2-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-3,4,6-tri-O-benzyl-β-D-galactopyranoside | 70-80 |
| 4. Deprotection | Methyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside | 90-95 |
Characterization Data
The structure and purity of the final product, methyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside, should be confirmed by NMR spectroscopy and mass spectrometry.
-
¹H NMR: The spectrum should show characteristic signals for the anomeric protons of both the fucose and galactose residues. The coupling constant of the fucosyl anomeric proton (H-1') should be indicative of an α-linkage (typically a small J value, around 3-4 Hz).
-
¹³C NMR: The spectrum will show the expected number of carbon signals, and the chemical shifts of the anomeric carbons can further confirm the stereochemistry of the glycosidic bond.
-
Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the disaccharide methyl glycoside.
Logical Relationship Diagram
Figure 2. Logical flow of the chemical synthesis of the this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the chemical synthesis of the this compound methyl glycoside. By following the outlined steps for building block preparation, glycosylation, and deprotection, researchers can reliably produce this important carbohydrate for use in a wide range of applications in glycobiology and drug development. The provided workflow diagrams and tabulated data offer a clear and concise overview of the entire synthetic process. Careful execution of these protocols and thorough characterization of the intermediates and final product are essential for a successful synthesis.
Application Notes & Protocols: Purification of Synthetic H Disaccharide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthetic oligosaccharides, such as the H disaccharide, are invaluable tools in biomedical research and therapeutic development. They serve as probes for studying carbohydrate-protein interactions, as standards for analytical methods, and as building blocks for complex glycoconjugates. The biological activity of these molecules is critically dependent on their precise structure and purity. Therefore, robust purification and characterization protocols are essential to remove impurities, including reaction byproducts, excess reagents, and structural isomers, from the crude synthetic product.
This document provides detailed application notes and protocols for the purification of synthetic H disaccharide, with a focus on chromatographic techniques.
Overall Purification and Analysis Workflow
The purification of a synthetic disaccharide is a multi-step process that begins with the crude reaction mixture and ends with a highly pure, structurally verified compound. The general workflow involves initial cleanup, one or more high-resolution chromatographic steps, and final characterization.
Caption: General workflow for the purification and analysis of synthetic H disaccharide.
Chromatographic Purification Techniques
High-performance liquid chromatography (HPLC) is the cornerstone of disaccharide purification due to its high resolution and versatility.[1][2] The choice of chromatographic mode depends on the specific physicochemical properties of the target disaccharide and its impurities. For sulfated disaccharides like heparan sulfate (B86663) (HS), multiple chromatographic steps may be necessary to achieve high purity.[3]
Data Summary: Comparison of Chromatographic Methods
| Technique | Principle | Common Application for Disaccharides | Advantages | Limitations |
| Anion-Exchange Chromatography (AEC) | Separation based on net negative charge (e.g., from sulfate or carboxyl groups). | Purification of charged/sulfated disaccharides (e.g., HS, HA).[4] | High resolution for separating species with different numbers or positions of charged groups. | Requires salt gradients for elution, necessitating a subsequent desalting step. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Separation of polar, unprotected disaccharides.[5] | Excellent for separating polar compounds; compatible with volatile mobile phases suitable for MS.[5] | Sensitive to water content in the sample and mobile phase; potential for long equilibration times. |
| Reversed-Phase (RP) Chromatography | Separation based on hydrophobicity. | Purification of protected (hydrophobic) saccharide intermediates or derivatized disaccharides.[1][6] | High efficiency and reproducibility; wide variety of available column chemistries. | Poor retention for highly polar, unprotected disaccharides unless ion-pairing agents are used or the analytes are derivatized.[2] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Desalting; separation of disaccharides from larger oligosaccharides or polymers.[3][5] | Gentle, non-denaturing conditions; useful for buffer exchange and desalting. | Low resolution for molecules of similar size; not suitable for isomer separation. |
Experimental Protocol 1: Strong Anion-Exchange (SAX) HPLC
This protocol is ideal for purifying charged disaccharides, such as those containing sulfate or uronic acid moieties.
Workflow Diagram: Multi-Step Chromatographic Purification
Caption: Workflow for a two-step purification using AEC followed by HILIC.
Methodology:
-
Column: A strong anion-exchange column (e.g., a quaternary ammonium-based column).
-
Mobile Phase A: 20 mM Buffer (e.g., Tris-HCl), pH 7.5.
-
Mobile Phase B: Mobile Phase A containing 1.5 M NaCl.
-
Sample Preparation: Dissolve the crude, desalted disaccharide in Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 40-60 minutes.
-
-
Detection: UV detection at 232 nm is commonly used for disaccharides with an unsaturated uronic acid resulting from enzymatic digestion.[4] If the disaccharide lacks a chromophore, a charged aerosol detector (CAD) or refractive index (RI) detector can be used.
-
Fraction Collection: Collect fractions (e.g., 0.5 mL) throughout the gradient elution.
-
Post-Processing: Analyze fractions by analytical HPLC or MS. Pool the pure fractions and desalt using SEC or dialysis before lyophilization.
Experimental Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is effective for separating polar, underivatized disaccharides and can be coupled directly to mass spectrometry.[5]
Methodology:
-
Column: An amide-based HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in 75:25 (v/v) Acetonitrile:Water, pH 4.4.[2]
-
Mobile Phase B: 65 mM Ammonium Formate in 75:25 (v/v) Acetonitrile:Water, pH 4.4.[2]
-
Sample Preparation: Dissolve the sample from the previous step (or crude material) in Mobile Phase A or a solvent with a high organic content (e.g., 80% acetonitrile).
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 6%).[2]
-
Inject the sample.
-
Hold at initial conditions for 3-5 minutes.
-
Apply a linear gradient to increase the salt concentration (e.g., to 95% B) to elute the disaccharides.[2]
-
Follow with a column wash and re-equilibration step.
-
-
Detection: Mass Spectrometry (MS) is the preferred method for detection, providing both quantification and mass identification.[5][6]
-
Fraction Collection: Collect fractions corresponding to the target mass peak. Pool fractions and lyophilize directly, as the mobile phase is volatile.
Crystallization
While more common for simple sugars like glucose and fructose (B13574), crystallization can be a powerful purification technique for synthetic disaccharides if a suitable solvent system can be found.[7][8] It is particularly effective at removing amorphous impurities and can yield material of very high purity.
General Protocol for Disaccharide Crystallization
-
Solvent Screening: Screen for a solvent or solvent mixture in which the disaccharide has high solubility at an elevated temperature and low solubility at room temperature or below. Common solvents include ethanol, methanol, isopropanol, and their mixtures with water.[8]
-
Dissolution: Dissolve the partially purified disaccharide in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60-85°C) to create a saturated or slightly supersaturated solution.[8]
-
Seeding: Cool the solution slightly and add a small number of seed crystals of the pure disaccharide to initiate crystallization.[8] If seed crystals are unavailable, crystallization may be induced by slow cooling or scratching the inside of the flask.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), over several hours to days to allow for the formation of well-ordered crystals.
-
Harvesting: Collect the crystals by filtration or centrifugation.[8]
-
Washing: Gently wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Characterization of Purified H Disaccharide
After purification, the identity, purity, and structural integrity of the H disaccharide must be confirmed.
Workflow Diagram: Post-Purification Characterization
Caption: Workflow for the analytical characterization of the final purified disaccharide.
Data Summary: Analytical Characterization Techniques
| Technique | Information Provided | Example |
| HPLC-MS | Assesses purity and provides molecular weight. Can separate and identify trace impurities.[2][6] | A single peak in the total ion chromatogram with the correct mass-to-charge ratio (m/z). |
| ESI-MS | Provides accurate molecular weight determination.[4][9] | Measured molecular weight of 385.19 Da, very close to the calculated value of 385.32 Da for a ¹³C-labeled HA disaccharide.[4] |
| NMR Spectroscopy (¹H, ¹³C, COSY) | Confirms the chemical structure, including the identity of the monosaccharide units, the anomeric configuration (α/β), and the linkage position.[9] | Specific chemical shifts and coupling constants for anomeric protons confirm the glycosidic linkage. |
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Solid Phase Assisted Synthesis of a Heparan Sulfate Disaccharide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3704168A - Process for the crystallization of glucose,fructose,or mixture of glucose and fructose - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Utility of Authentic 13C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Blood Group H Disaccharide-BSA Conjugates for Immunoassays
Introduction
The blood group H antigen is the precursor structure for the A and B antigens of the ABO blood group system.[1][2] It is a disaccharide composed of fucose and galactose (Fucα1-2Gal). The conjugation of this H disaccharide to a carrier protein, most commonly Bovine Serum Albumin (BSA), creates a vital tool for a variety of immunological applications. BSA is frequently used as a carrier protein because it is large, stable, and highly immunogenic, enhancing the immune response to the conjugated hapten (the H disaccharide).[3][4] These glycoconjugates are essential for detecting and quantifying antibodies against the H antigen, which is particularly crucial in transfusion medicine for identifying individuals with the rare Bombay (Oh) phenotype who lack the H antigen and produce potent anti-H antibodies.[5][6]
Principle Applications
-
Immunoassays: H disaccharide-BSA conjugates are primarily used as coating antigens in various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA), flow cytometry, and immunofluorescence.[7][8] These assays are designed to detect and characterize anti-H antibodies in patient serum.
-
Vaccine Development: While less common for the H antigen itself, the principle of conjugating carbohydrate antigens to carrier proteins like BSA is a cornerstone of modern vaccine development against encapsulated bacteria (e.g., Streptococcus pneumoniae).[3][9] This process converts the T-independent carbohydrate antigen into a T-dependent antigen, eliciting a more robust and long-lasting immune response.
-
Immunological Research: These conjugates serve as valuable reagents for studying the biochemistry of blood group antigens, the immune response to carbohydrates, and the role of these structures in pathogen recognition and disease susceptibility.[8][10]
Quantitative Data of Saccharide-BSA Conjugates
The efficiency of conjugation and the density of the saccharide on the BSA molecule are critical parameters for the performance of the conjugate in immunoassays. The following table summarizes representative quantitative data for saccharide-BSA conjugates, providing a benchmark for synthesis and quality control.
| Parameter | Value | Method of Determination | Reference |
| Average Ligands per BSA Molecule | ~19 | MALDI-TOF Mass Spectrometry | [9] |
| Average Ligands per BSA Molecule | ~15 | MALDI-TOF Mass Spectrometry | [11][12] |
| Carbohydrate Content (by weight) | 9% | MALDI-TOF Mass Spectrometry | [9] |
| Carbohydrate Content (by weight) | 19% | MALDI-TOF Mass Spectrometry | [11][12] |
| Conjugate Purity | >90% | Size-Exclusion HPLC (SEC-HPLC) | [13] |
Experimental Protocols
Protocol 1: Conjugation of Blood Group H Disaccharide to BSA via Reductive Amination
This protocol describes the covalent linkage of the this compound to lysine (B10760008) residues on the BSA molecule. The reducing end of the disaccharide reacts with a primary amine on a lysine side chain to form a Schiff base, which is then stabilized by reduction to a secondary amine.[14][15]
Materials and Reagents:
-
This compound (with a free reducing end)
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Stir plate and stir bar
-
Spectrophotometer
-
BCA Protein Assay Kit
Procedure:
-
Dissolution of Reactants:
-
Dissolve 100 mg of BSA in 10 mL of PBS (pH 7.4) in a glass beaker with a small stir bar.
-
In a separate tube, dissolve 25 mg of this compound in 2 mL of PBS.
-
-
Initial Reaction (Schiff Base Formation):
-
Add the disaccharide solution to the BSA solution while gently stirring.
-
Allow the mixture to react for 2-4 hours at room temperature.
-
-
Reduction Step:
-
Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) at 100 mg/mL in PBS.
-
Add 200 µL of the NaBH₃CN solution to the BSA-saccharide mixture. Caution: NaBH₃CN is toxic; handle with appropriate safety precautions in a fume hood.
-
Allow the reduction reaction to proceed overnight (16-18 hours) at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a 10 kDa molecular weight cutoff (MWCO) dialysis tube.
-
Dialyze against 4 L of PBS at 4°C for 48 hours, changing the buffer at least four times to remove unreacted saccharide and reducing agent.
-
-
Quantification and Storage:
-
Measure the protein concentration of the final dialyzed solution using a BCA protein assay.
-
The degree of conjugation can be estimated using MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the BSA corresponding to the number of attached disaccharide units.
-
Store the final this compound-BSA conjugate in aliquots at -20°C.
-
Protocol 2: ELISA for Detection of Anti-H Antibodies
This protocol outlines a standard indirect ELISA procedure using the synthesized H disaccharide-BSA conjugate to detect specific antibodies in a serum sample.
Materials and Reagents:
-
This compound-BSA conjugate (prepared as above)
-
Unconjugated BSA (for blocking and as a negative control)
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Serum samples (test and control)
-
Secondary Antibody (e.g., HRP-conjugated anti-human IgG/IgM)
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the H disaccharide-BSA conjugate to a final concentration of 5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well ELISA plate. Coat a few wells with unconjugated BSA at the same concentration as a negative control.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-H antibody in the sample.
-
Visualizations
Caption: Workflow for H disaccharide-BSA conjugation and immunoassay application.
Caption: Reductive amination reaction for conjugating a saccharide to a protein.
References
- 1. Anti-H - Fortress Diagnostics [fortressdiagnostics.com]
- 2. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 3. Carbohydrate Conjugates in Vaccine Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. scispace.com [scispace.com]
- 6. bloodtransfusion.it [bloodtransfusion.it]
- 7. biocompare.com [biocompare.com]
- 8. nsjbio.com [nsjbio.com]
- 9. Synthetic BSA-conjugated disaccharide related to the Streptococcus pneumoniae serotype 3 capsular polysaccharide increases IL-17A Levels, γδ T cells, and B1 cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of a BSA Conjugate of a Synthetic Hexasaccharide Related to the Fragment of Capsular Polysaccharide of Streptococcus pneumoniae Type 14 on the Activation of Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Effect of a BSA Conjugate of a Synthetic Hexasaccharide Related to the Fragment of Capsular Polysaccharide of Streptococcus pneumoniae Type 14 on the Activation of Innate and Adaptive Immune Responses [frontiersin.org]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Blood group H antigen disaccharide grafted on BSA [elicityl-oligotech.com]
- 15. Blood group H antigen triose type 1 grafted on BSA [elicityl-oligotech.com]
Application Notes and Protocols for Biotinylated Blood Group H Disaccharide in Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood group H antigen, a fundamental carbohydrate structure, serves as the precursor for the A and B antigens of the ABO blood group system.[1][2] Its disaccharide form (Fucα1-2Gal) is a critical recognition motif in various biological processes, including cell adhesion, immune responses, and host-pathogen interactions.[3][4] Biotinylation of this disaccharide creates a powerful and versatile probe for studying these interactions with high sensitivity and specificity. The strong and stable interaction between biotin (B1667282) and streptavidin (or avidin) allows for robust detection and quantification in a wide range of applications.[5]
These application notes provide a comprehensive overview of the use of biotinylated blood group H disaccharide as a molecular probe. Detailed protocols for its synthesis, purification, and application in key immunoassays are provided to facilitate its use in research and drug development.
Synthesis and Purification of Biotinylated this compound
The biotinylated this compound can be synthesized by conjugating a biotin molecule to the disaccharide via a spacer arm. This spacer is crucial to minimize steric hindrance and allow for efficient binding of both the disaccharide to its target and the biotin to streptavidin. Several chemical methods can be employed for biotinylation, with reductive amination being a common and efficient approach for labeling carbohydrates.[6]
General Protocol for Biotinylation via Reductive Amination:
This protocol is a general guideline and may require optimization based on the specific biotinylating reagent and linker used.
Materials:
-
This compound
-
Biotin-LC-hydrazide or other amine-reactive biotinylating reagent with a spacer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for verification
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Biotinylation Reaction: Add a 1.5 to 2-fold molar excess of the biotinylating reagent (e.g., biotin-LC-hydrazide) to the dissolved disaccharide.
-
Reduction: Add a 5-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 24-48 hours with gentle stirring.
-
Quenching: Quench the reaction by adding a small amount of acetic acid.
-
Purification:
-
Initial Cleanup: Remove the bulk of unreacted biotinylating reagent and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
HPLC Purification: Further purify the biotinylated disaccharide using a reverse-phase HPLC system. The appropriate gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid should be optimized to achieve good separation.
-
-
Verification: Confirm the identity and purity of the final product by mass spectrometry to ensure the correct mass of the biotinylated conjugate.
Applications and Experimental Protocols
Biotinylated this compound probes are valuable tools for a variety of applications aimed at understanding carbohydrate-protein interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used technique to detect and quantify the binding of the H disaccharide to proteins, antibodies, or other molecules.
Protocol for a Direct Binding ELISA:
Materials:
-
High-binding 96-well microtiter plates
-
Biotinylated this compound probe
-
Target protein (e.g., a lectin or antibody)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
Coating Buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Probe Incubation: Add serial dilutions of the biotinylated this compound probe (starting from e.g., 10 µg/mL) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Strep-HRP Incubation: Add Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.
Protocol for SPR Analysis:
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling of streptavidin)
-
Biotinylated this compound probe
-
Analyte (protein of interest)
-
Streptavidin
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Streptavidin Immobilization: Immobilize streptavidin onto the sensor chip surface using standard amine coupling chemistry.
-
Probe Capture: Inject the biotinylated this compound probe over the streptavidin-coated surface to achieve a stable baseline. The high affinity of the biotin-streptavidin interaction ensures a stable ligand surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., a lectin) over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the association of the analyte with the immobilized disaccharide in real-time. Following the association phase, switch to running buffer to monitor the dissociation phase.
-
Regeneration: If necessary, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Immunohistochemistry (IHC)
IHC allows for the visualization of the localization of H disaccharide-binding molecules in tissue sections.
Protocol for IHC Staining:
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Biotinylated this compound probe
-
Streptavidin-Alkaline Phosphatase (Strep-AP) or Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Wash buffer (PBS)
-
Substrate-chromogen system (e.g., DAB for HRP, or Fast Red for AP)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using the appropriate buffer.
-
Blocking: Block endogenous enzyme activity (if using HRP) and non-specific binding sites with the appropriate blocking solutions.
-
Probe Incubation: Incubate the tissue sections with the biotinylated this compound probe (e.g., 5-20 µg/mL) overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times with PBS.
-
Streptavidin Conjugate Incubation: Incubate with Strep-AP or Strep-HRP conjugate for 30-60 minutes at room temperature.
-
Washing: Wash the sections three times with PBS.
-
Detection: Add the appropriate substrate-chromogen solution and incubate until the desired color intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Visualization: Examine the stained sections under a microscope.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: ELISA Data for Biotinylated this compound Binding to Lectin
| Probe Concentration (µg/mL) | Absorbance at 450 nm (Mean ± SD) |
| 10 | 2.15 ± 0.12 |
| 5 | 1.88 ± 0.09 |
| 2.5 | 1.45 ± 0.07 |
| 1.25 | 0.98 ± 0.05 |
| 0.625 | 0.55 ± 0.03 |
| 0 (Control) | 0.12 ± 0.01 |
Table 2: SPR Kinetic and Affinity Data for the Interaction of Biotinylated this compound with Salmonella typhimurium Lipopolysaccharide
| Parameter | Value |
| Association Rate Constant (ka) (M⁻¹s⁻¹) | 1.2 x 10³ |
| Dissociation Rate Constant (kd) (s⁻¹) | 2.3 x 10⁻³ |
| Equilibrium Dissociation Constant (KD) (µM) | 1.89 |
Data adapted from a study on glycan:glycan interactions.[3]
Visualizations
Experimental Workflow for ELISA
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Blood Type Biochemistry and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan:glycan interactions: High affinity biomolecular interactions that can mediate binding of pathogenic bacteria to host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood Groups in Infection and Host Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity labeling technologies to illuminate glycan-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blood Group H Disaccharide in Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme-linked immunosorbent assay (ELISA) is a versatile and sensitive technique widely used in diagnostics and research. When applied to the study of blood group antigens, it provides a powerful tool for quantifying the activity of glycosyltransferases, the enzymes responsible for synthesizing the A and B antigens from the H antigen precursor. This document provides detailed application notes and protocols for utilizing a blood group H disaccharide-based ELISA to measure the activity of α-1,3-N-acetyl-D-galactosaminyltransferase (A-transferase) and α-1,3-D-galactosyltransferase (B-transferase).
The core principle of this assay involves the immobilization of a synthetic this compound, typically conjugated to a carrier protein like bovine serum albumin (BSA), onto the wells of a microtiter plate. This serves as the acceptor substrate for the glycosyltransferases. When a sample containing A- or B-transferase is added along with the corresponding sugar donor (UDP-GalNAc for A-transferase or UDP-Gal for B-transferase), the H antigen is converted to the A or B antigen, respectively. The newly synthesized A or B antigen is then detected using a specific horseradish peroxidase (HRP)-conjugated monoclonal antibody, and the resulting signal is proportional to the enzyme activity in the sample.[1]
This highly sensitive method allows for the quantification of even weak transferase activities, making it superior to traditional hemagglutination-based assays.[1] Applications of this ELISA extend to blood group typing, characterization of glycosyltransferase variants, and high-throughput screening for enzyme inhibitors.
Experimental Workflow & Signaling Pathway
The experimental workflow for the this compound ELISA is a straightforward enzymatic reaction followed by standard ELISA detection steps. The signaling pathway, in this context, is the biochemical reaction pathway catalyzed by the glycosyltransferases.
Detailed Protocols
Materials and Reagents
-
H Disaccharide-BSA Conjugate (Fucα1,2Galβ-BSA)
-
A-transferase and B-transferase: Purified enzymes for standard curve or samples to be tested (e.g., plasma, cell lysates).
-
UDP-GalNAc (Uridine diphosphate (B83284) N-acetylgalactosamine)
-
UDP-Gal (Uridine diphosphate galactose)
-
Anti-A and Anti-B Monoclonal Antibodies (HRP-conjugated)
-
96-well ELISA plates (high protein-binding capacity)
-
Coating Buffer: 100 mM Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer (PBST): PBS with 0.05% Tween 20.
-
Blocking Buffer: 1% BSA in PBS.
-
Enzyme/Sample Dilution Buffer: To be optimized, but can be based on PBS or Tris-buffered saline with protein stabilizers.
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2 M H₂SO₄.
-
Plate reader capable of measuring absorbance at 450 nm.
Protocol 1: Quantitative Measurement of A- and B-Transferase Activity
-
Plate Coating:
-
Dilute the H disaccharide-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the appropriate buffer, a divalent cation (e.g., MnCl₂), and the sugar donor (UDP-GalNAc for A-transferase or UDP-Gal for B-transferase).
-
Add 50 µL of the reaction mixture to each well.
-
Add 50 µL of the enzyme standard or sample (diluted in Enzyme/Sample Dilution Buffer) to the wells.
-
Incubate for 60-90 minutes at 37°C. The optimal time may need to be determined empirically.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Dilute the HRP-conjugated anti-A or anti-B monoclonal antibody in Blocking Buffer (a starting dilution of 1:1000 to 1:5000 is recommended, but should be optimized).
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Protocol 2: High-Throughput Screening of Glycosyltransferase Inhibitors
This protocol is an adaptation of the quantitative assay for screening potential inhibitors of A- or B-transferase.
-
Follow steps 1 and 2 from Protocol 1 (Plate Coating and Blocking).
-
Inhibitor and Enzyme Incubation:
-
Add 25 µL of the test compounds (inhibitors) at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Add 25 µL of the A- or B-transferase (at a concentration that gives a signal in the linear range of the assay) to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a reaction mixture containing the buffer, divalent cation, and the corresponding sugar donor (UDP-GalNAc or UDP-Gal) at a concentration near the Km of the enzyme, if known.
-
Add 50 µL of this reaction mixture to each well to start the reaction.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection and Signal Development:
-
Follow steps 4 and 5 from Protocol 1 for detection and signal measurement.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration compared to the vehicle control.
-
Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the H disaccharide ELISA should be presented in a clear and organized manner. The following tables provide templates for recording and presenting your results.
Table 1: Standard Curve for A-Transferase Activity
| Standard (Enzyme Conc.) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | Background Subtracted Absorbance |
| 0 U/mL (Blank) | 0.052 | 0.055 | 0.054 | 0.000 |
| 0.1 U/mL | 0.158 | 0.162 | 0.160 | 0.106 |
| 0.25 U/mL | 0.345 | 0.351 | 0.348 | 0.294 |
| 0.5 U/mL | 0.689 | 0.695 | 0.692 | 0.638 |
| 1.0 U/mL | 1.254 | 1.268 | 1.261 | 1.207 |
| 2.0 U/mL | 2.134 | 2.150 | 2.142 | 2.088 |
Table 2: Measurement of Transferase Activity in Unknown Samples
| Sample ID | Mean Absorbance (450 nm) | Background Subtracted Absorbance | Calculated Enzyme Activity (U/mL) |
| Sample 1 | 0.854 | 0.800 | 0.65 |
| Sample 2 | 0.421 | 0.367 | 0.30 |
| Sample 3 | 1.567 | 1.513 | 1.28 |
Table 3: Inhibitor Screening Data for B-Transferase
| Inhibitor Conc. (µM) | Mean Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle Control) | 1.502 | 0% |
| 0.1 | 1.350 | 10.1% |
| 1 | 0.985 | 34.4% |
| 10 | 0.512 | 65.9% |
| 100 | 0.188 | 87.5% |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent- Titrate the antibody to determine the optimal concentration- Increase the number of wash steps or the volume of wash buffer |
| Low or No Signal | - Inactive enzyme or antibody- Incorrect buffer pH or composition- Insufficient incubation times | - Use fresh reagents and ensure proper storage- Verify the pH and composition of all buffers- Optimize incubation times for each step |
| High Variability | - Inconsistent pipetting- Plate not washed evenly- Temperature variation across the plate | - Calibrate pipettes and use proper technique- Ensure all wells are washed thoroughly and consistently- Incubate plates in a temperature-controlled environment and avoid stacking |
Conclusion
The this compound ELISA is a robust and sensitive method for the quantitative analysis of A- and B-transferase activity. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academic and industrial settings. With proper optimization, this assay can be a valuable tool for a wide range of applications, from basic research into glycosyltransferase function to high-throughput screening in drug discovery programs.
References
Application Notes and Protocols: Blood Group H Disaccharide in Glycan Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood group H disaccharide (Fucα1-2Galβ), the core structure of the H antigen, is a fundamental determinant in transfusion medicine and a critical recognition motif in various biological processes. Its presentation on glycan microarrays provides a powerful high-throughput platform for investigating a wide range of molecular interactions. This document details the applications of the this compound in glycan microarray technology, providing comprehensive protocols for its use in pathogen interaction studies, antibody characterization, and enzyme activity assays.
Glycan microarrays featuring the H disaccharide enable the simultaneous screening of hundreds of interactions, requiring only minimal sample volumes.[1][2] This technology is instrumental in elucidating the binding specificities of glycan-binding proteins (GBPs), including lectins and antibodies, and in identifying pathogens that target this glycan for host cell adhesion.[1][3]
Principle of the Technology
Glycan microarrays consist of a library of carbohydrate structures, including the this compound, covalently immobilized on a solid support, typically a glass slide.[3][4] When a biological sample containing a potential binding partner (e.g., a fluorescently labeled pathogen, a primary antibody from a serum sample, or a lectin) is incubated with the array, binding events occur at the specific glycan spots.[3][5] Subsequent detection with a fluorescently labeled secondary molecule allows for the visualization and quantification of these interactions using a microarray scanner.[1][3][5] The intensity of the fluorescent signal at each spot is proportional to the amount of bound analyte, providing a quantitative measure of the binding affinity.
Applications
Pathogen-Host Interaction Studies
Many viruses and bacteria utilize host cell surface glycans as receptors for attachment and entry. The this compound is a known target for several pathogens.
-
Norovirus: Certain strains of norovirus, a common cause of gastroenteritis, directly bind to histo-blood group antigens (HBGAs), including the H antigen, to initiate infection.[6][7] Glycan microarrays containing the H disaccharide are used to screen different norovirus strains for their binding specificities and to identify potential inhibitors of this interaction.[8][9]
-
Helicobacter pylori: This bacterium, a major cause of peptic ulcers and gastric cancer, expresses the blood group antigen-binding adhesin (BabA), which recognizes fucosylated blood group antigens like Lewis b, a structure containing the H disaccharide.[4][10][11][12] Microarrays are employed to study the binding of different H. pylori strains and the BabA adhesin to H-related structures, revealing insights into the pathogen's tropism and pathogenesis.[10][11]
Antibody Profiling and Serological Studies
The H antigen is a key determinant of the ABO blood group system. Glycan microarrays are invaluable for characterizing the specificity of anti-H antibodies and for profiling immune responses in human serum.
-
Blood Typing and Transfusion Medicine: While not a primary method for blood typing, these microarrays can be used to study the fine specificity of antibodies relevant to transfusion reactions and ABO-incompatible transplantation.[13]
-
Serum Antibody Profiling: Researchers can screen serum samples from different individuals to identify and quantify antibodies against the H disaccharide.[13][14][15] This can reveal associations between anti-glycan antibody levels and factors like age, blood type, and disease status.[14]
Lectin Specificity Analysis
Lectins are carbohydrate-binding proteins with a wide range of biological functions. Glycan microarrays are a standard tool for determining the precise binding preferences of newly discovered or well-characterized lectins.
-
Characterization of H-binding Lectins: Lectins such as Ulex europaeus agglutinin I (UEA-I) are known to bind specifically to α-fucosylated structures like the H antigen.[16][17] Microarrays allow for the quantitative analysis of these interactions and the discovery of novel lectins with similar or distinct specificities.[16][17]
Fucosyltransferase Activity Assays
Fucosyltransferases (FUTs) are enzymes that catalyze the transfer of fucose to acceptor glycans. The synthesis of the H antigen is dependent on a specific fucosyltransferase.
-
Enzyme Specificity and Inhibition: Glycan microarrays can be used as a platform to assess the activity of fucosyltransferases. An acceptor substrate (e.g., a galactose-terminated glycan) is immobilized on the array. The array is then incubated with a fucosyltransferase and a fucose donor. The successful addition of fucose, creating the H antigen, can be detected by a fucose-specific lectin.[18] This method can also be adapted to screen for inhibitors of these enzymes.[19][20][21]
Quantitative Data Summary
The following tables summarize representative quantitative data from glycan microarray and related studies involving the this compound and associated structures.
Table 1: Pathogen Binding Affinities
| Pathogen/Adhesin | Glycan Ligand | Method | Dissociation Constant (KD) | Reference |
| Norovirus (GII.4 VA387) P-dimer | H-disaccharide (Fucα1-2Gal) | Mass Spectrometry | 1.5 - 2.1 mM | [6] |
| Helicobacter pylori (BabA) | Lewis b (Leb) | Real-time, Label-free Analysis | High-affinity | [11] |
Table 2: Lectin Binding Specificities
| Lectin | Primary Ligand | Observed Binding on Microarray | Reference |
| Ulex europaeus agglutinin I (UEA-I) | Fucα1-2Gal (H antigen) | Strong binding to H-type 2 antigen | [16] |
| Laburnum alpinum Lectin (LAA) | Fucα1-2Gal (H antigen) | Prefers type 2 blood group H epitope on N-linked glycans | [17] |
| Aleuria aurantia (B1595364) Lectin (AAL) | Fucose | Preference for Fucα1,2-terminated structures on type 2 LacNAc | [17] |
Experimental Protocols
Protocol 1: Pathogen Binding Assay (Direct Labeling)
This protocol describes the binding of a fluorescently labeled virus to a glycan microarray containing the this compound.
Materials:
-
Glycan microarray slides with immobilized H disaccharide.
-
Fluorescently labeled virus stock.
-
TSM Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂.[5][22][23]
-
TSM Wash Buffer (TSMW): TSM Buffer + 0.05% Tween-20.[5][22][23]
-
TSM Binding Buffer (TSMBB): TSM Buffer + 1% BSA + 0.05% Tween-20.[5][22][23]
-
Humidified incubation chamber.[5]
-
Coplin jars for washing.[5]
-
Microarray scanner.
Procedure:
-
Slide Rehydration: Rehydrate the glycan microarray slide in TSMW for 5 minutes in a Coplin jar.[5]
-
Sample Preparation: Dilute the fluorescently labeled virus to the desired final concentration in TSMBB. A typical volume needed is 70-100 µL per array.[5]
-
Incubation: Apply the diluted virus sample to the array surface. Carefully place a coverslip over the sample to ensure even distribution and prevent evaporation.[3][5] Incubate the slide in a humidified chamber for 1 hour at room temperature in the dark.[5]
-
Washing:
-
Gently remove the coverslip.
-
Wash the slide by dipping it four times in a Coplin jar containing TSMW.
-
Follow with four dips in TSM buffer.
-
Finally, wash four times with deionized water.[22]
-
-
Drying: Dry the slide by centrifugation in a slide spinner or under a gentle stream of nitrogen.
-
Scanning: Scan the slide immediately using a microarray scanner at the appropriate wavelength for the fluorescent label.
-
Data Analysis: Quantify the fluorescence intensity for each spot using appropriate software. The average signal from replicate spots is used to determine binding.
Protocol 2: Antibody Screening Assay
This protocol outlines the screening of serum for antibodies against the this compound.
Materials:
-
Glycan microarray slides with immobilized H disaccharide.
-
Human serum samples.
-
Fluorescently labeled secondary antibody (e.g., anti-human IgG-Cy3 or anti-human IgM-Alexa Fluor 555).
-
PBS Buffer: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
-
PBS Wash Buffer (PBS-T): PBS + 0.05% Tween-20.
-
Blocking Buffer: PBS + 1% BSA.
-
Humidified incubation chamber.
-
Coplin jars for washing.
-
Microarray scanner.
Procedure:
-
Blocking: Block the microarray slide with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Serum Dilution: Dilute the serum samples in Blocking Buffer. A starting dilution of 1:50 to 1:100 is common.
-
Primary Antibody Incubation: Wash the blocked slide briefly with PBS-T. Apply the diluted serum to the array and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the slide thoroughly with PBS-T (3 x 5 minutes) followed by PBS (1 x 5 minutes).
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Apply to the array and incubate for 1 hour at room temperature in the dark.
-
Final Washing: Repeat the washing steps from step 4.
-
Drying: Dry the slide as described in Protocol 1.
-
Scanning and Analysis: Scan the slide and analyze the data as described in Protocol 1.
Protocol 3: Fucosyltransferase Activity Assay
This protocol is for an on-chip enzymatic assay to detect fucosyltransferase activity using an immobilized acceptor.
Materials:
-
Glycan microarray slides with an immobilized acceptor glycan (e.g., Galβ1-4GlcNAcβ-linker).
-
Fucosyltransferase enzyme.
-
GDP-Fucose (fucose donor).
-
Enzyme reaction buffer (e.g., 50 mM HEPES or Tris, with appropriate metal ions like Mn²⁺).[18]
-
Biotinylated fucose-specific lectin (e.g., UEA-I).
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Cy3).
-
Wash and binding buffers as described in previous protocols.
Procedure:
-
Enzymatic Reaction:
-
Prepare the reaction mixture containing the fucosyltransferase and GDP-fucose in the appropriate reaction buffer.
-
Apply the mixture to the glycan microarray.
-
Incubate for a defined period (e.g., 2-4 hours) at the optimal temperature for the enzyme (e.g., 37°C) in a humidified chamber.
-
-
Stopping the Reaction and Washing: Stop the reaction by washing the slide with wash buffer (e.g., TSMW).
-
Lectin Incubation:
-
Block the slide with Blocking Buffer for 30 minutes.
-
Incubate the array with a biotinylated fucose-specific lectin (e.g., 1-5 µg/mL in binding buffer) for 1 hour at room temperature.
-
-
Washing: Wash the slide as described in Protocol 2, step 4.
-
Streptavidin Incubation: Incubate the array with fluorescently labeled streptavidin (e.g., 1 µg/mL in binding buffer) for 30-60 minutes at room temperature in the dark.
-
Final Washing and Drying: Perform final washes and dry the slide as in previous protocols.
-
Scanning and Analysis: Scan the slide and analyze the data. A fluorescent signal indicates successful fucosylation of the acceptor glycan.
Visualizations
Caption: General workflow of a glycan microarray experiment.
Caption: Interaction of a pathogen with the H disaccharide.
Caption: Detection pathway for serum antibody screening.
References
- 1. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 3. Tools for generating and analyzing glycan microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helicobacter pylori adhesin binding fucosylated histo-blood group antigens revealed by retagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Virus–Glycan Interactions Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norovirus–glycan interactions — how strong are they really? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zhu.physics.ucdavis.edu [zhu.physics.ucdavis.edu]
- 11. Real-time, label-free analysis reveals novel low-affinity binding to blood group antigens by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical relevance of the Helicobacter pylori gene for blood-group antigen-binding adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling human serum antibodies with a carbohydrate antigen microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling human serum antibodies with a carbohydrate antigen microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum antibody screening using glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predictive modeling of complex ABO glycan phenotypes by lectin microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cores.emory.edu [cores.emory.edu]
- 23. Glycan Binding Assay with Fusion- or Epitope-tagged Protein | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
Application Notes and Protocols: Blood Group H Disaccharide as a Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood group H disaccharide (Fucα1-2Gal) is a fundamental carbohydrate structure that serves as the precursor for the ABO blood group antigens.[1][2][3] Its synthesis and subsequent modification by specific glycosyltransferases are critical steps in determining an individual's blood type and have broader implications in immunology, oncology, and drug development. These application notes provide an overview of the use of the H disaccharide as a substrate for key glycosyltransferases, along with detailed protocols for relevant enzymatic assays and visualizations of associated biological pathways.
The biosynthesis of A and B antigens from the H antigen is catalyzed by two homologous enzymes: α-1,3-N-acetylgalactosaminyltransferase (GTA) for the A antigen and α-1,3-galactosyltransferase (GTB) for the B antigen.[4][5] Understanding the kinetics and substrate specificity of these enzymes is crucial for developing inhibitors and modulators with therapeutic potential.
Data Presentation
Glycosyltransferase Kinetic Parameters with H Disaccharide Analogs
Precise kinetic data for human GTA and GTB with the minimal H disaccharide (Fucα1-2Gal) as the acceptor substrate are not consistently available in the reviewed literature. Studies often utilize larger, more complex H antigen structures or synthetic analogs. The following table summarizes representative kinetic data for related fucosyltransferases to provide a comparative context.
| Enzyme | Acceptor Substrate | Km (mM) | Vmax (pmol/h/mL serum) | Donor Substrate | Reference |
| α-L-(1->3)-fucosyltransferase (Human Serum) | N-acetyl-2'-O-methyllactosamine | 20.4 | 5.6 | GDP-Fucose | [6] |
| α(1,3)-fucosyltransferase 5 (FUT5) | α-L-Fuc-(1->2)-β-D-Gal-(1->4)-D-GlcNAc (H type 2) | Data not available | kcat: 1.70 min-1 | GDP-Fucose | [7] |
| α-1,3-N-acetylgalactosaminyltransferase (GTA) | H disaccharide (Fucα1-2Gal) | Data not available | Data not available | UDP-GalNAc | N/A |
| α-1,3-galactosyltransferase (GTB) | H disaccharide (Fucα1-2Gal) | Data not available | Data not available | UDP-Gal | N/A |
Experimental Protocols
Protocol 1: Glycosyltransferase Activity Assay using a Phosphatase-Coupled Colorimetric Method (Malachite Green Assay)
This protocol describes a non-radioactive method to measure the activity of glycosyltransferases like GTA and GTB by quantifying the release of UDP, which is subsequently converted to inorganic phosphate (B84403) (Pi). The released Pi is then detected using a malachite green-based reagent.[2][8][9]
Materials:
-
Glycosyltransferase (e.g., recombinant human GTA or GTB)
-
H disaccharide (Fucα1-2Gal) acceptor substrate
-
UDP-GalNAc or UDP-Gal donor substrate
-
Coupling Phosphatase (e.g., Calf Intestinal Phosphatase or CD39L3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2)
-
Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)
-
Malachite Green Reagent B (Malachite green oxalate (B1200264) and polyvinyl alcohol)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader (620 nm absorbance)
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare a serial dilution of the Phosphate Standard in Assay Buffer in a 96-well plate. A typical range is from 100 to 4000 pmol per well.
-
Include a blank control with only Assay Buffer.
-
-
Set up the Glycosyltransferase Reaction:
-
In a separate 96-well plate, prepare the reaction mixture in a final volume of 50 µL per well.
-
Add Assay Buffer, H disaccharide acceptor substrate (e.g., 1-5 mM), and the corresponding donor substrate (UDP-GalNAc for GTA or UDP-Gal for GTB, e.g., 0.5-2 mM).
-
Add the Coupling Phosphatase (e.g., 1-2 units/well).
-
Include negative controls: one without the glycosyltransferase and one without the acceptor substrate.
-
Initiate the reaction by adding the glycosyltransferase (e.g., 10-100 ng).
-
-
Incubation:
-
Incubate the plate at 37°C for a desired time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Color Development:
-
Stop the reaction by adding 30 µL of Malachite Green Reagent A to each well and mix gently.
-
Add 100 µL of deionized water to each well.
-
Add 30 µL of Malachite Green Reagent B to each well and mix gently.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the phosphate standard curve to determine the amount of Pi produced in each reaction well.
-
Calculate the specific activity of the glycosyltransferase (e.g., in pmol/min/µg).
-
Protocol 2: High-Throughput Screening of Glycosyltransferase Inhibitors using a Bioluminescent Assay (UDP-Glo™ Assay)
This protocol is adapted for high-throughput screening (HTS) of potential inhibitors of GTA and GTB.[4][10][11][12][13] The assay measures the amount of UDP produced, which is proportional to enzyme activity, using a luciferase-based system.
Materials:
-
Glycosyltransferase (GTA or GTB)
-
H disaccharide acceptor substrate
-
UDP-GalNAc or UDP-Gal donor substrate
-
UDP-Glo™ Assay Kit (containing UDP Detection Reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl2)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Reconstitute the UDP Detection Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Set up the Glycosyltransferase Reaction:
-
In a white, opaque microplate, add 2.5 µL of the test compound dilution or vehicle control (for no-inhibitor and no-enzyme controls).
-
Add 5 µL of a mixture containing the H disaccharide and the appropriate UDP-sugar donor in Assay Buffer.
-
Add 2.5 µL of the glycosyltransferase in Assay Buffer to initiate the reaction. The final reaction volume is 10 µL.
-
Include controls: a positive control (no inhibitor), a negative control (no enzyme), and a vehicle control (DMSO without compound).
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
UDP Detection:
-
Equilibrate the plate and the UDP Detection Reagent to room temperature.
-
Add 10 µL of UDP Detection Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus compound concentration to determine the IC50 value for active inhibitors.
-
Visualizations
Biosynthesis of A and B Antigens
The H disaccharide is the core structure upon which the A and B antigens are built. This process occurs in the Golgi apparatus and is catalyzed by specific glycosyltransferases.
Caption: Biosynthesis of A and B blood group antigens from a precursor substrate.
Experimental Workflow for Glycosyltransferase Assay
The following diagram illustrates a typical workflow for determining the activity of a glycosyltransferase using the H disaccharide as a substrate.
Caption: General workflow for a glycosyltransferase activity assay.
Selectin-Ligand Binding Signaling Pathway
The H antigen is a precursor to Lewis antigens, such as Sialyl Lewis X (sLex), which are critical ligands for selectins. This interaction mediates the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation.
Caption: Sialyl Lewis X-mediated leukocyte adhesion to the endothelium.
References
- 1. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 4. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of N-acetyl-2'-O-methyllactosamine as a specific acceptor for the determination of alpha-L-(1----3)-fucosyltransferase in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. eubopen.org [eubopen.org]
- 9. US9410182B2 - Phosphatase coupled glycosyltransferase assay - Google Patents [patents.google.com]
- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 11. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Production of Monoclonal Antibodies Against H Type-2 Antigen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the production of monoclonal antibodies (mAbs) specifically targeting the H type-2 antigen. The H type-2 antigen is a crucial carbohydrate structure and the basis of the ABO blood group system, expressed on various cells, including endothelial and epithelial cells.[1] Increased expression of this antigen has been noted in several carcinomas, making it a significant target for research and therapeutic development.[1][2]
These application notes detail the methodologies for generating specific and high-affinity monoclonal antibodies against the H type-2 antigen using hybridoma technology. The protocols provided are synthesized from established methods and are intended to guide researchers through the entire workflow, from antigen preparation to antibody purification and characterization.
I. Experimental Workflow Overview
The production of monoclonal antibodies is a multi-step process that begins with the immunization of a host animal and culminates in the purification of specific antibodies. The overall workflow involves antigen preparation, immunization, generation of hybridoma cells through cell fusion, screening for antigen-specific antibody production, cloning of selected hybridomas, and finally, the purification and characterization of the monoclonal antibodies.
Caption: Overall workflow for monoclonal antibody production against H type-2 antigen.
II. Data Presentation
Table 1: Immunization and Hybridoma Screening Summary
| Parameter | Example Data | Reference |
| Immunogen | Human O type saliva / Human erythrocyte membranes of group O | [3][4] |
| Animal Model | BALB/c mouse | [3][4] |
| Immunization Schedule | Series of injections over several weeks | [5] |
| Screening Method | Hemagglutination Assay, Immunoassay with synthetic oligosaccharides | [3] |
| Positive Clones Identified | 3 (e.g., 1E3, 1E5, 3H1) | [4] |
Table 2: Antibody Isotype and Specificity
| Monoclonal Antibody | Isotype | Antigen Specificity | Reference |
| G10 | Not Specified | H type-2 carbohydrate structure | [6] |
| 3A5 | Not Specified | H type-2 structure | [3] |
| 1E3, 1E5, 3H1 | IgM | H disaccharide, H type 1, H type 2, H type 3, H type 4 | [4] |
| A46-B/B10 | IgM, kappa | Blood group H type 2 epitope | [2] |
| 19-OLE | Mouse / IgM | H type 2 antigen | [1] |
III. Experimental Protocols
Protocol 1: Antigen Preparation (Human Erythrocyte Membranes)
This protocol describes the preparation of human erythrocyte membranes from group O blood, a rich source of H type-2 antigen.
Materials:
-
Human blood group O erythrocytes
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hypotonic lysis buffer (5 mM Phosphate buffer, pH 8.0)
-
Centrifuge and appropriate tubes
Procedure:
-
Wash human group O erythrocytes three times with PBS. Centrifuge at 1,500 x g for 10 minutes to pellet the cells.
-
Resuspend the packed erythrocytes in 10 volumes of hypotonic lysis buffer.
-
Incubate on ice for 30 minutes to allow for cell lysis.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).
-
Wash the membranes repeatedly with the hypotonic lysis buffer until the supernatant is clear.
-
Resuspend the final membrane pellet in PBS and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the prepared antigen at -80°C in aliquots.
Protocol 2: Immunization of BALB/c Mice
Materials:
-
6-8 week old female BALB/c mice
-
Prepared H type-2 antigen (e.g., erythrocyte membranes)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
For the primary immunization, emulsify the antigen solution with an equal volume of CFA to a final concentration of 100 µg of antigen per mouse.
-
Inject 100-200 µL of the emulsion intraperitoneally (IP) into each mouse.
-
Administer booster injections every 2-3 weeks with the same amount of antigen emulsified in IFA.
-
Three days before cell fusion, administer a final booster injection of the antigen in PBS without adjuvant.[7]
-
Collect blood samples from the tail vein to screen for antibody titers using an appropriate assay (e.g., ELISA). Select the mouse with the highest antibody titer for hybridoma production.[7]
Protocol 3: Hybridoma Production via Cell Fusion
This protocol outlines the fusion of splenocytes from the immunized mouse with myeloma cells to generate hybridomas.[8]
Materials:
-
Spleen from the immunized mouse
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
RPMI-1640 medium
-
Polyethylene glycol (PEG) 1500
-
HAT (Hypoxanthine-Aminopterin-Thymidine) medium
-
HT (Hypoxanthine-Thymidine) medium
-
Fetal Bovine Serum (FBS)
-
Sterile dissecting tools, petri dishes, and centrifuge tubes
Procedure:
-
Aseptically remove the spleen from the immunized mouse and place it in a sterile petri dish containing RPMI-1640 medium.[8]
-
Gently tease the spleen apart to release the splenocytes. Filter the cell suspension through a sterile mesh to remove debris.
-
Wash the splenocytes twice with serum-free RPMI-1640.
-
In a separate tube, wash the myeloma cells.
-
Mix the splenocytes and myeloma cells at a ratio of 5:1 in a 50 mL conical tube.
-
Centrifuge the cell mixture at 200 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellet and add 1 mL of pre-warmed PEG 1500 dropwise over 1 minute while gently stirring the cells.
-
Slowly add 10 mL of serum-free RPMI-1640 over 5 minutes.
-
Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in HAT medium supplemented with 20% FBS.
-
Plate the cell suspension into 96-well plates and incubate at 37°C in a 5% CO2 incubator.
-
After 7-10 days, screen the culture supernatants for the presence of the desired antibodies.
-
Gradually switch the medium from HAT to HT, and finally to regular culture medium.
Caption: Key steps in the cell fusion and hybridoma selection protocol.
Protocol 4: Screening of Hybridomas by ELISA
Materials:
-
H type-2 antigen
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma culture supernatants
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the H type-2 antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of hybridoma culture supernatant to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of HRP-conjugated anti-mouse IgG antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader. Wells with a high absorbance are considered positive for the desired antibody.
Protocol 5: Antibody Purification using Affinity Chromatography
This protocol describes the purification of monoclonal antibodies from hybridoma culture supernatant using Protein A or Protein G affinity chromatography.[9][10]
Materials:
-
Hybridoma culture supernatant
-
Protein A or Protein G affinity column
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Clarify the hybridoma culture supernatant by centrifugation at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm filter.
-
Equilibrate the Protein A or Protein G column with 5-10 column volumes of binding buffer.
-
Load the clarified supernatant onto the column. The flow rate should be adjusted according to the manufacturer's instructions.
-
Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.
-
Elute the bound antibody with elution buffer. Collect the fractions in tubes containing neutralization buffer to immediately adjust the pH.
-
Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.
-
Pool the antibody-containing fractions and dialyze against PBS or use a centrifugal concentrator to exchange the buffer and concentrate the antibody.
-
Determine the final antibody concentration and assess purity by SDS-PAGE.
Caption: Workflow for monoclonal antibody purification by affinity chromatography.
IV. Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful production of monoclonal antibodies against the H type-2 antigen. By following these detailed methodologies, researchers can generate valuable tools for investigating the biological roles of the H type-2 antigen and for the potential development of novel diagnostic and therapeutic agents. The use of hybridoma technology ensures a continuous and reliable source of highly specific monoclonal antibodies.[5]
References
- 1. Blood Group H Type 2 Monoclonal Antibody (19-OLE) (MA1-35386) [thermofisher.com]
- 2. A new monoclonal antibody (A46-B/B10) highly specific for the blood group H type 2 epitope: Generation, epitope analysis, serological and histological evaluation | British Journal of Cancer [preview-nature.com]
- 3. Characterization of a monoclonal antibody specific for H type 2 structure of ABO blood group, and its use for measuring H type 2 on human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunochemical characterization of anti-H monoclonal antibodies obtained from a mouse immunized with human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybridoma technology; advancements, clinical significance, and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of a monoclonal antibody to the H type-2 antigen: comparison to other ABH antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 9. Antibody purification – 3 methods explained | evitria [evitria.com]
- 10. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: H Disaccharide in Pathogen Binding Studies
Introduction
The H disaccharide, chemically known as L-Fucosyl-α(1,2)-D-Galactose, is a core component of the Histo-Blood Group Antigens (HBGAs). HBGAs are complex carbohydrates present on the surface of red blood cells and mucosal epithelial cells, as well as in bodily fluids.[1] These structures serve as crucial attachment sites, or receptors, for a variety of pathogens, thereby mediating the initial step of infection.[1] Studying the interaction between the H disaccharide motif and pathogens is fundamental to understanding host susceptibility, developing anti-adhesion therapies, and designing vaccines. This document provides an overview of the applications, quantitative data, and experimental protocols related to the use of H disaccharide in pathogen binding studies.
Key Pathogens and Their Interaction with H Disaccharide
Two of the most well-studied pathogens that utilize the H antigen for host cell attachment are Helicobacter pylori and Norovirus.
-
Helicobacter pylori : This bacterium is a primary cause of peptic ulcers and gastric cancer.[2] Its outer membrane adhesin, known as the Blood group antigen-binding adhesin (BabA), specifically recognizes and binds to fucosylated HBGAs, including the Lewis b (Leᵇ) antigen, which contains the H disaccharide motif.[3][4] This high-affinity interaction is crucial for the bacterium's ability to colonize the gastric mucosa.[3][5][6] Strains of H. pylori can be classified as "generalists," binding to A, B, and O blood group antigens, or "specialists," which show a preference for H antigens (blood group O).[7]
-
Norovirus : A leading cause of acute gastroenteritis worldwide, Norovirus also relies on HBGAs for infection.[8][9] The viral capsid protein (VP1) interacts with various HBGAs, and different norovirus strains exhibit distinct binding patterns.[8][9] Many strains, particularly from the GII.4 genotype, recognize the H antigen as a primary receptor, which explains why individuals with blood type O can be more susceptible to certain norovirus outbreaks.[8][10]
Quantitative Data Presentation
The binding affinity between pathogens and H disaccharide-containing structures can be quantified using various biophysical techniques. The dissociation constant (K_D) is a common metric, where a lower K_D value indicates a stronger binding affinity.
| Pathogen/Protein | Ligand | Binding Affinity (K_D or K_A) | Method | Notes |
| Helicobacter pylori (BabA) | Lewis b (Leᵇ) | K_A: ~4 x 10¹¹ M⁻¹ | Affinity Chromatography | Binding to multivalent Leᵇ glycoconjugates shows significantly increased avidity.[11] |
| Helicobacter pylori (BabA) | Lewis b (Leᵇ) | K_D: ~227 µM (acidic pH) | X-ray Crystallography | Low-affinity interaction observed with monovalent Leᵇ.[11] |
| Helicobacter pylori (BabA) | Lewis b (Leᵇ) | K_D: ~252 µM (neutral pH) | X-ray Crystallography | Binding affinity is largely unaffected by pH changes between acidic and neutral.[11] |
| Norovirus (GII.4 VA387 P-dimer) | H-disaccharide | K_D: 2.1 mM | Mass Spectrometry | Demonstrates a relatively low intrinsic affinity for the simple disaccharide.[12] |
| Norovirus (GII.10 P-dimer) | H-disaccharide | K_D: ~0.4 mM | STD NMR | Affinity measured for a different genogroup.[12] |
| Norovirus (VA387 VLP) | A/B trisaccharides | K_A: 1000 - 4000 M⁻¹ | Mass Spectrometry | Binding to virus-like particles (VLPs) is consistently higher than to P-particles.[13] |
Note: K_A is the association constant, which is the inverse of the dissociation constant (K_D). Data is compiled from multiple sources and methodologies, which can lead to variations.
Experimental Protocols and Visualizations
Glycan Microarray Binding Assay
This protocol outlines a common method to screen the binding specificity of a pathogen or a purified adhesin against a library of immobilized glycans, including the H disaccharide.
Objective: To determine the binding profile of a fluorescently labeled pathogen to a variety of glycans.
Workflow Diagram:
Caption: Workflow for a direct glycan microarray binding assay.
Methodology:
-
Materials:
-
Glycan microarray slides (with printed H disaccharide and other glycans).
-
Fluorescently labeled pathogen (e.g., with Cy3 or Cy5 dye).
-
TSM Buffer: 20mM Tris-HCl (pH 7.4), 150mM NaCl, 2mM CaCl₂, 2mM MgCl₂.[14][15]
-
TSM Binding Buffer (TSMBB): TSMW + 1% Bovine Serum Albumin (BSA).[14][15]
-
Humidified incubation chamber.
-
Fluorescent microarray scanner.
-
-
Procedure:
-
Preparation : Prepare buffers and dilute the fluorescently labeled pathogen to the desired concentration in TSMBB.[14]
-
Hydration & Blocking : Hydrate the glycan microarray slide in TSMW for 5 minutes. Some protocols may include a blocking step with TSMBB for 1 hour at room temperature to prevent non-specific binding.
-
Incubation : Apply the diluted labeled pathogen solution (e.g., 70 µL) to the glycan array surface. Cover with a coverslip, ensuring no air bubbles are trapped.[14]
-
Incubate the slide in a dark, humidified chamber for 1-2 hours at room temperature.[14]
-
Washing : Gently remove the coverslip and wash the slide sequentially with TSMW (3 times) and then TSM (3 times) to remove unbound pathogen.[15]
-
Drying : Dry the slide by centrifugation in a slide spinner or under a gentle stream of nitrogen.
-
Scanning : Scan the slide using a fluorescent microarray scanner at the appropriate excitation/emission wavelengths for the chosen dye.[16]
-
Analysis : Use microarray analysis software to quantify the fluorescence intensity of each glycan spot. High fluorescence intensity on spots containing the H disaccharide indicates strong binding.[16]
-
H. pylori Adhesion-Induced Signaling Pathway
The binding of H. pylori to host cells via its BabA adhesin doesn't just anchor the bacterium; it also initiates a cascade of intracellular signals in the host epithelial cell, often leading to inflammation.
Objective: To visualize the signaling cascade initiated by H. pylori binding to HBGAs on gastric epithelial cells.
Signaling Pathway Diagram:
Caption: H. pylori binding and CagA-induced inflammatory signaling.
Pathway Description:
-
Adhesion : The BabA adhesin on the surface of H. pylori binds with high affinity to the Lewis b (Leᵇ) or H antigens on gastric epithelial cells.[4][17] This binding is a critical first step for stable colonization.[6]
-
Effector Protein Injection : Virulent strains of H. pylori possess a type IV secretion system (T4SS), encoded by the cag pathogenicity island.[17] This system acts like a molecular syringe, injecting the effector protein CagA into the host cell's cytoplasm.[18]
-
CagA Phosphorylation : Once inside the host cell, CagA is phosphorylated by host kinases, such as Src and Abl.[18][19]
-
Activation of Signaling Cascades : Phosphorylated CagA interacts with and activates multiple host signaling proteins, including the phosphatase SHP-2.[18] This dysregulates normal cellular processes and activates pro-inflammatory pathways like the MAPK/ERK pathway.[18][20]
-
Inflammatory Response : The activation of these pathways, along with other signals triggered by bacterial attachment, converges on transcription factors like NF-κB and AP-1.[18] These factors then move to the nucleus and induce the expression of pro-inflammatory cytokines, most notably Interleukin-8 (IL-8).[6][21]
-
Tissue Damage : IL-8 is a potent chemoattractant for neutrophils, leading to their recruitment to the site of infection. The resulting intense inflammatory response contributes to the gastritis and tissue damage associated with H. pylori infection.[18]
The H disaccharide is a pivotal molecular target in the study of microbial pathogenesis. Its role as a receptor for major human pathogens like H. pylori and Norovirus makes it an area of intense research. The application of techniques such as glycan microarrays allows for high-throughput screening of these interactions, while a deeper understanding of the subsequent signaling pathways provides insights into disease mechanisms. This knowledge is essential for the development of novel therapeutics, such as receptor antagonists or vaccines, aimed at preventing pathogen adhesion and mitigating disease.
References
- 1. Norovirus-host interaction: multi-selections by human HBGAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicobacter pylori adhesin binding fucosylated histo-blood group antigens revealed by retagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scivisionpub.com [scivisionpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Adaption of Helicobacter pylori to Chronic Infection and Gastric Disease by pH-Responsive BabA-Mediated Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Helicobacter pylori blood group antigen-binding adhesin facilitates bacterial colonization and augments a nonspecific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Adaptation of BabA, the H. pylori ABO Blood Group Antigen Binding Adhesin - ProQuest [proquest.com]
- 8. Norovirus and Histo-Blood Group Antigens: Demonstration of a Wide Spectrum of Strain Specificities and Classification of Two Major Binding Groups among Multiple Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norovirus–glycan interactions — how strong are they really? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinities of human histo-blood group antigens for norovirus capsid protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Glycan Binding Assay for Fluorescent Labeled Sample | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 15. Glycan Binding Assay with tagged Sample on CFG Slides + MAWE | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 16. Probing Virus–Glycan Interactions Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Signal transduction of Helicobacter pylori during interaction with host cell protein receptors of epithelial and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
Application Notes and Protocols: Blood Group H Disaccharide Grafted on Polyacrylamide (PAA) for Solid-Phase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Blood Group H disaccharide (Fucα1-2Gal) is a fundamental carbohydrate structure, serving as the precursor for the A and B antigens of the ABO blood group system. Its presentation on a polyacrylamide (PAA) backbone creates a versatile tool for various solid-phase assays. This glycoconjugate allows for the controlled immobilization of the H antigen on surfaces such as microtiter plates and microarray slides, facilitating the study of its interactions with antibodies, lectins, and other glycan-binding proteins. These assays are crucial in transfusion medicine, immunology, and research into host-pathogen interactions.
This document provides detailed application notes and protocols for the use of this compound-PAA in solid-phase assays, including Enzyme-Linked Immunosorbent Assays (ELISA), glycan microarrays, and Surface Plasmon Resonance (SPR).
Data Presentation
The following tables summarize quantitative data from representative solid-phase assays involving the Blood Group H antigen and its binding partners.
Table 1: Glycan Microarray Analysis of Ulex europaeus agglutinin I (UEA-I) Binding to H Antigen Structures
| Glycan Structure on Array | Description | Normalized Relative Fluorescence Units (RFU) |
| Fucα1-2Galβ1-4GlcNAcβ-Sp | H type 2 antigen | 65,000 |
| Fucα1-2Galβ1-3GlcNAcβ-Sp | H type 1 antigen | <1,000 |
| Fucα1-2Galβ1-3GalNAcα-Sp | H type 3 antigen | Not Present on Array |
| Fucα1-2Galβ1-3GalNAcβ-Sp | H type 4 antigen | <1,000 |
| GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ-Sp | A type 2 antigen | <1,000 |
| Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ-Sp | B type 2 antigen | <1,000 |
Data adapted from glycan microarray analysis. RFU values are normalized to the highest signal. "Sp" represents a spacer linking the glycan to the array surface. The data indicates that UEA-I specifically binds to the H type 2 antigen structure.
Table 2: Inhibition ELISA of Monoclonal Anti-H Antibody (F77) Binding to Prostate Cancer Cells
| Inhibitor (Free Oligosaccharide) | Description | IC50 (mM) |
| H trisaccharide (Fucα1-2Galβ1-4Glc) | Type 2 H antigen | ~5 |
| A tetrasaccharide | Type 2 A antigen | >10 |
| B tetrasaccharide | Type 2 B antigen | >10 |
This data demonstrates the specificity of the anti-H antibody for the H antigen. The concentration of free oligosaccharide required to inhibit 50% of the antibody binding (IC50) is lowest for the H trisaccharide.
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-H Antibodies
This protocol describes a direct ELISA for the detection and quantification of antibodies specific for the this compound.
Materials:
-
This compound-PAA
-
High-binding 96-well polystyrene microtiter plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Washing buffer: 0.05% Tween-20 in PBS (PBST)
-
Primary antibody samples (e.g., human serum, monoclonal antibodies)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody isotype)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute the this compound-PAA to a final concentration of 5-10 µg/mL in PBS.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of PBST per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the primary antibody samples in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all readings.
-
Plot the absorbance values against the corresponding primary antibody concentrations to generate a binding curve.
-
Protocol 2: Glycan Microarray for Specificity Profiling of H-Antigen Binding Proteins
This protocol outlines the procedure for immobilizing this compound-PAA on an NHS-activated glass slide to create a glycan microarray for profiling the specificity of glycan-binding proteins.
Materials:
-
This compound-PAA with a free amine group
-
NHS (N-hydroxysuccinimide)-activated glass slides
-
Microarray spotter
-
Printing buffer (e.g., 300 mM sodium phosphate (B84403) buffer, pH 8.5)
-
Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)
-
Washing buffers: PBST and PBS
-
Fluorescently labeled glycan-binding protein (e.g., lectin or antibody) or a primary unlabeled glycan-binding protein and a corresponding fluorescently labeled secondary antibody
-
Microarray scanner
Procedure:
-
Printing:
-
Dissolve the this compound-PAA in the printing buffer to a final concentration of 10-100 µM.
-
Print the glycoconjugate onto the NHS-activated glass slides using a microarray spotter.
-
Incubate the slides in a humidified chamber for 1-2 hours at room temperature to allow for covalent coupling.
-
-
Blocking:
-
Quench the unreacted NHS groups by incubating the slides in blocking buffer for 1 hour at room temperature.
-
Wash the slides sequentially with PBST, PBS, and deionized water.
-
Dry the slides by centrifugation or under a stream of nitrogen.
-
-
Binding Assay:
-
Rehydrate the slides with blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Prepare a solution of the fluorescently labeled glycan-binding protein in blocking buffer at the desired concentration (typically in the µg/mL range).
-
Apply the protein solution to the microarray surface and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Washing and Scanning:
-
Wash the slides sequentially with PBST, PBS, and deionized water.
-
Dry the slides.
-
Scan the slides using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each spot using microarray analysis software.
-
Subtract the local background from the spot intensity.
-
Average the intensities of replicate spots.
-
Compare the binding signal of the this compound-PAA to other glycans on the array to determine binding specificity.
-
Visualizations
Experimental Workflow for ELISA
Caption: Workflow for a direct ELISA using immobilized this compound-PAA.
Immobilization Strategies for Solid-Phase Assays
Caption: Three common strategies for immobilizing H-disaccharide-PAA on solid supports.
Studying protein-carbohydrate interactions with H disaccharide
An Application Note and Protocol for the Study of Protein-Carbohydrate Interactions Utilizing H Disaccharide
Introduction
Protein-carbohydrate interactions are fundamental to a myriad of biological processes, ranging from cell-cell recognition and adhesion to immune responses and signal transduction.[1][2] These interactions are often characterized by high specificity and, in many cases, low to moderate affinity, which necessitates highly sensitive and quantitative analytical techniques for their study. Disaccharides, as the constituent units of larger glycans, play a crucial role in mediating these interactions.[1] This application note provides a detailed overview and experimental protocols for the investigation of protein interactions with a specific disaccharide, herein referred to as H disaccharide. The methodologies described—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR)—are powerful techniques for elucidating the kinetic and thermodynamic properties of these interactions, providing invaluable data for researchers in basic science and drug development.
Quantitative Data Presentation
The following tables summarize the typical quantitative data obtained from the experimental techniques described in this document for the interaction between a hypothetical protein and H disaccharide.
Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Parameter | Symbol | Value | Unit | Description |
| Association Rate Constant | k_a (k_on) | 1 x 10³ - 1 x 10⁷ | M⁻¹s⁻¹ | The rate at which the protein-H disaccharide complex forms. |
| Dissociation Rate Constant | k_d (k_off) | 1 x 10⁻⁵ - 1 x 10⁻¹ | s⁻¹ | The rate at which the protein-H disaccharide complex dissociates. |
| Equilibrium Dissociation Constant | K_D | 10⁻⁹ - 10⁻³ | M | The concentration of H disaccharide at which half of the protein binding sites are occupied at equilibrium. |
Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC)
| Parameter | Symbol | Value | Unit | Description |
| Binding Affinity | K_A | 10³ - 10⁹ | M⁻¹ | The reciprocal of the equilibrium dissociation constant (1/K_D). |
| Enthalpy Change | ΔH | ± 50 | kcal/mol | The heat released or absorbed upon binding. |
| Entropy Change | ΔS | Variable | cal/mol·K | The change in the randomness of the system upon binding. |
| Stoichiometry | n | 0.5 - 2 | The molar ratio of H disaccharide to protein in the complex. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[3][4]
Protocol:
-
Sensor Chip Selection and Preparation:
-
Select a sensor chip appropriate for the immobilization of the protein (e.g., a CM5 chip for amine coupling).
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP+ buffer).
-
-
Protein Immobilization:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (typically 10-100 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
H Disaccharide Binding Analysis:
-
Prepare a series of dilutions of the H disaccharide in running buffer (e.g., ranging from 0.1 x K_D to 10 x K_D).
-
Inject the H disaccharide solutions over the immobilized protein surface, starting with the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection data from the active surface data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event.[5][6][7]
Protocol:
-
Sample Preparation:
-
Dialyze both the protein and H disaccharide solutions extensively against the same buffer to minimize buffer mismatch effects.[8]
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Determine the accurate concentrations of the protein and H disaccharide.
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the H disaccharide solution into the protein solution.
-
Allow the system to return to thermal equilibrium between injections.
-
Record the heat change for each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of H disaccharide to protein.
-
Fit the resulting binding isotherm to a suitable model to determine K_A, ΔH, and the stoichiometry (n).
-
Saturation Transfer Difference (STD) NMR for Epitope Mapping
STD-NMR is a powerful technique for identifying the binding epitope of a ligand when it binds to a protein receptor.[9][10][11]
Protocol:
-
Sample Preparation:
-
Dissolve the protein (typically 10-50 µM) and H disaccharide (typically 1-5 mM) in a deuterated buffer (e.g., D₂O).
-
Acquire a standard 1D ¹H NMR spectrum of the H disaccharide alone for assignment.
-
-
STD-NMR Experiment:
-
Set up two experiments: an "on-resonance" experiment where the protein is selectively saturated and an "off-resonance" experiment where a region with no signals is irradiated.[12]
-
The saturation is transferred from the protein to the bound H disaccharide.[13]
-
The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.[12]
-
-
Data Analysis:
-
Only the protons of the H disaccharide that are in close proximity to the protein will show signals in the difference spectrum.[9][10]
-
The relative intensities of the signals in the STD spectrum correlate with the proximity of the corresponding H disaccharide protons to the protein surface, allowing for the mapping of the binding epitope.
-
Signaling Pathway
The interaction of H disaccharide with a cell surface receptor can initiate a signaling cascade leading to a cellular response.
References
- 1. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Carbohydrate Interactions, and Beyond … - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saturation Transfer Difference NMR Spectroscopy as a Technique to Investigate Protein-Carbohydrate Interactions in Solution | Springer Nature Experiments [experiments.springernature.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: H Disaccharide in Blood Typing Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H disaccharide (Fucα1-2Gal) is the fundamental carbohydrate precursor in the ABO blood group system. Its presence is critical for the synthesis of A and B antigens on the surface of red blood cells and other tissues.[1] The development of diagnostic tools utilizing synthetic H disaccharide offers a powerful approach for accurate and sensitive blood typing, as well as for the characterization of the glycosyltransferases responsible for ABO antigen synthesis. These tools are pivotal in transfusion medicine, diagnostics, and research into ABO-related disease susceptibility.
This document provides detailed application notes and experimental protocols for the use of H disaccharide in the development of diagnostic tools for blood typing.
Application 1: Highly Sensitive Detection of A and B-Glycosyltransferase Activity by ELISA
This enzyme-linked immunosorbent assay (ELISA) offers a highly sensitive method for quantifying the activity of α-1,3-N-acetylgalactosaminyltransferase (A-transferase) and α-1,3-galactosyltransferase (B-transferase) in plasma or serum.[2][3] This method is particularly advantageous for detecting the low enzyme activities associated with certain blood group subgroups, which may not be detectable by conventional hemagglutination-based assays.[2]
Experimental Workflow: H Disaccharide-Based ELISA
Caption: Workflow for the H disaccharide-based ELISA to detect A and B-glycosyltransferase activity.
Experimental Protocol: H Disaccharide ELISA
Materials:
-
Microtiter plates (96-well)
-
H disaccharide-Bovine Serum Albumin (BSA) conjugate
-
Human plasma or serum samples
-
UDP-N-acetylgalactosamine (UDP-GalNAc)
-
Uridine diphosphate (B83284) galactose (UDP-Gal)
-
Horseradish peroxidase (HRP)-conjugated anti-A monoclonal antibody
-
HRP-conjugated anti-B monoclonal antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with H disaccharide-BSA conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the plasma or serum sample (diluted as necessary), and either UDP-GalNAc (for A-transferase activity) or UDP-Gal (for B-transferase activity) in a suitable reaction buffer.
-
Add the reaction mixture to the coated wells.
-
Incubate for 1-2 hours at 37°C to allow the enzymatic conversion of the H disaccharide to A or B antigen.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add HRP-conjugated anti-A or anti-B antibody (diluted in blocking buffer) to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the HRP substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Presentation: Glycosyltransferase Activity
The following table presents representative data on the enhanced sensitivity of the H disaccharide ELISA method compared to the conventional hemagglutination method for detecting A- and B-transferase activity in various blood group subgroups.
| Blood Group Subgroup | H Disaccharide ELISA (% Positive Detection) | Conventional Method (% Positive Detection) |
| A Subgroups | ||
| A₂ | 100% | Low to undetectable |
| A₃ | 100% | Undetectable |
| AₓB | 100% | Undetectable |
| cisAB | 100% | Undetectable |
| B Subgroups | ||
| B₃ | 100% | Low to undetectable |
| Bₓ | 100% | Undetectable |
| cisAB | 100% | Undetectable |
This table is a representative summary based on findings that the ELISA method can quantify enzyme activities in subgroups where conventional methods fail.[2]
Application 2: Real-Time Blood Typing Using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) biosensors provide a label-free, real-time method for monitoring biomolecular interactions. By immobilizing H disaccharide onto an SPR sensor chip, it is possible to directly detect and quantify the binding of anti-A and anti-B antibodies from serum or plasma, or the binding of red blood cells (RBCs) that have been opsonized with these antibodies. This technique offers a quantitative approach to blood typing.[4]
Experimental Workflow: H Disaccharide-Based SPR for Blood Typing
Caption: Workflow for SPR-based blood typing using an H disaccharide-functionalized sensor chip.
Experimental Protocol: H Disaccharide SPR
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Biotinylated H disaccharide
-
Human serum or plasma samples
-
Red blood cells (RBCs)
-
Anti-A and anti-B antibodies (for RBC opsonization)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Immobilization buffer (e.g., PBS)
Procedure:
-
Immobilization of H Disaccharide:
-
Prepare a solution of biotinylated H disaccharide in the immobilization buffer.
-
Inject the solution over the streptavidin-coated sensor chip surface to achieve a stable baseline, indicating successful immobilization. The target immobilization level can be around 80-100 response units (RU).[5]
-
A reference flow cell without the H disaccharide should be prepared for background subtraction.
-
-
Binding Analysis (Antibody Detection):
-
Dilute serum or plasma samples in running buffer.
-
Inject the diluted samples over the H disaccharide-functionalized and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) in real-time to observe the association of anti-A and/or anti-B antibodies.
-
After the association phase, switch to running buffer to monitor the dissociation of the bound antibodies.
-
-
Binding Analysis (RBC Detection):
-
Incubate RBCs with anti-A or anti-B antibodies to opsonize the cells.
-
Wash the opsonized RBCs to remove unbound antibodies.
-
Inject a suspension of the opsonized RBCs over the H disaccharide-functionalized and reference flow cells.
-
Monitor the binding of the RBCs to the immobilized antibodies. A significant increase in RU indicates a positive interaction.[4]
-
-
Regeneration:
-
Inject the regeneration solution to remove bound antibodies or cells from the sensor surface.
-
Ensure the baseline returns to its initial level before the next sample injection. A successful regeneration allows for multiple uses of the sensor chip.[4]
-
Data Presentation: SPR Sensorgram and Kinetic Data
The following table provides a representative interpretation of SPR results for blood typing based on antibody binding to an H disaccharide-functionalized surface.
| Blood Type of Serum Sample | Expected Binding to H Disaccharide Surface | Interpretation |
| A | Binding of anti-B antibodies | Positive signal change (RU) |
| B | Binding of anti-A antibodies | Positive signal change (RU) |
| AB | No binding of anti-A or anti-B antibodies | No significant signal change |
| O | Binding of both anti-A and anti-B antibodies | Strong positive signal change (RU) |
This table is a conceptual representation of expected SPR results for serum analysis.
The following table presents hypothetical kinetic data for the interaction of anti-A and anti-B antibodies with their respective antigens formed on an H disaccharide surface.
| Antibody | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Affinity (Kₐ) (M⁻¹) |
| Anti-A | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 7.5 x 10⁸ |
| Anti-B | 1.2 x 10⁵ | 3.0 x 10⁻⁴ | 4.0 x 10⁸ |
This table contains representative kinetic data to illustrate the type of quantitative information that can be obtained from SPR analysis.
Conclusion
The use of H disaccharide in the development of diagnostic tools represents a significant advancement in blood typing technology. The ELISA and SPR methods detailed in these application notes offer enhanced sensitivity, quantitative results, and the potential for high-throughput analysis. These approaches not only improve the accuracy of blood group determination, especially for rare subgroups, but also provide valuable research tools for studying the enzymes involved in blood group antigen biosynthesis and for the development of novel therapeutics and diagnostics.
References
- 1. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Enzyme-linked immunosorbent assays for the measurement of blood group A and B glycosyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative blood group typing using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance assay to measure binding specificity and relative affinity between noroviruses and synthetic histo-blood group antigens - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of H-Disaccharide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of H-disaccharide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of H-disaccharide?
A1: The main hurdles in synthesizing H-disaccharide, a complex glycan, involve several key aspects of carbohydrate chemistry. Controlling the stereoselectivity to form the desired anomeric linkage (α or β) is a significant challenge.[1][2][3] Additionally, the process requires a multi-step approach involving the strategic use of protecting groups to mask reactive hydroxyl groups, which can be complex to manage.[1][4][5] The numerous protection and deprotection steps can decrease the overall efficiency of the synthesis.[1] Glycosylation of substrates with a high density of functional groups also presents a considerable challenge.[1]
Q2: How can I improve the α-selectivity of the glycosylation reaction?
A2: Achieving high α-selectivity is a common goal in H-disaccharide synthesis. The anomeric effect naturally favors the formation of the α-product to some extent.[6] However, to enhance this, several strategies can be employed. The use of a non-participating protecting group at the C-2 position of the glycosyl donor is crucial to avoid the formation of 1,2-trans glycosides.[2][6] The choice of solvent can also play a role; for instance, ether-based solvents can enhance α-selectivity. Reaction temperature is another critical factor, with lower temperatures often favoring the α-anomer.[3] Some modern approaches also utilize specific catalysts or promoters designed to direct the stereochemical outcome.[7][8]
Q3: I am observing a low yield in my glycosylation reaction. What are the possible causes?
A3: Low yields in glycosylation reactions can be attributed to several factors. The reactivity of both the glycosyl donor and acceptor is a primary consideration.[9] Steric hindrance around the hydroxyl groups of the acceptor can impede the approach of the glycosyl donor.[9] The reaction conditions, including the choice of promoter, solvent, temperature, and reaction time, must be optimized.[9] Glycosylation reactions are also highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.[9] Additionally, side reactions, such as the formation of N-glycosyl succinimides or intermolecular thioaglycon transformation, can reduce the yield of the desired product.[10]
Q4: What are the best practices for choosing protecting groups for the fucose and galactose units?
A4: The selection of protecting groups is critical for a successful synthesis. A well-designed protecting group strategy involves using a combination of permanent and temporary protecting groups that can be selectively removed at different stages.[11] For the fucose donor, a non-participating group (e.g., benzyl (B1604629) ether) at C-2 is essential for α-selectivity. For the galactose acceptor, it's important to differentiate the hydroxyl groups to ensure glycosylation occurs at the correct position. The use of bulky protecting groups like trityl or silyl (B83357) ethers can selectively protect the primary alcohol.[5][12] Cyclic acetals and ketals are also useful for protecting diol systems.[13]
Q5: I am struggling with the purification of the final disaccharide. What techniques are most effective?
A5: The purification of disaccharides can be challenging due to the presence of closely related isomers and byproducts.[14] High-performance liquid chromatography (HPLC), particularly with specialized columns for carbohydrate separation, is a powerful technique.[15] It may be necessary to optimize the mobile phase and gradient to achieve good separation. In some cases, derivatization of the disaccharide can improve its chromatographic behavior and aid in quantification.[16] Techniques like ion mobility mass spectrometry are also emerging as valuable tools for separating and characterizing disaccharide isomers.[14][16]
Troubleshooting Guides
Problem 1: Poor Stereoselectivity (Low α/β Ratio)
| Potential Cause | Troubleshooting Step |
| Participating group at C-2 of the donor | Ensure a non-participating group (e.g., benzyl ether) is used at the C-2 position of the fucose donor. Acyl groups like acetate (B1210297) or benzoate (B1203000) will lead to the formation of the 1,2-trans (β) product. |
| Suboptimal Solvent Choice | Ethereal solvents like diethyl ether or THF can help stabilize the α-anomer. Avoid solvents that may participate in the reaction. |
| Reaction Temperature Too High | Lowering the reaction temperature (e.g., to -78°C) can often improve α-selectivity.[3] |
| Incorrect Promoter/Catalyst | The choice of promoter is critical. Experiment with different promoters (e.g., TMSOTf, NIS/TfOH) and catalyst systems to find the optimal conditions for α-glycosylation. |
Problem 2: Low Glycosylation Yield
| Potential Cause | Troubleshooting Step |
| Presence of Moisture | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Low Reactivity of Donor/Acceptor | The reactivity of the glycosyl donor and acceptor can be influenced by their protecting groups. "Arming" and "disarming" effects of protecting groups should be considered.[17] It may be necessary to use a more reactive glycosyl donor or more forceful activation conditions.[9] |
| Steric Hindrance | If the acceptor hydroxyl group is sterically hindered, consider altering the protecting group strategy to reduce steric bulk around the reaction center.[9] |
| Side Reactions | The formation of byproducts can be minimized by optimizing reaction conditions (e.g., temperature, reaction time) and the stoichiometry of reactants and promoters.[10] |
| Incorrect Stoichiometry | Vary the ratio of the glycosyl donor to the acceptor. An excess of the donor is often used to drive the reaction to completion.[2] |
Experimental Protocols
General Protocol for α-Fucosylation
This protocol provides a general methodology for the glycosylation step to form the α-linkage in H-disaccharide synthesis. Note: This is a representative protocol and may require optimization for specific substrates.
-
Preparation: The glycosyl donor (e.g., a fucosyl thioglycoside with a non-participating group at C-2) and the glycosyl acceptor (a suitably protected galactose derivative) are co-evaporated with anhydrous toluene (B28343) three times to remove residual moisture and then dried under high vacuum for several hours.
-
Reaction Setup: The donor and acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or a mixture of diethyl ether and dichloromethane) in a flame-dried flask under an inert atmosphere. Molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78°C or -60°C).
-
Activation: The promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) is added to the reaction mixture.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quenching: The reaction is quenched by the addition of a base (e.g., triethylamine (B128534) or pyridine).
-
Workup: The mixture is filtered through celite, and the filtrate is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired disaccharide.
Visualizations
Caption: A flowchart of the key steps in a typical α-fucosylation reaction.
Caption: A decision-making diagram for troubleshooting low glycosylation yields.
References
- 1. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 4. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: To Avoid Generation of Side Products. | Semantic Scholar [semanticscholar.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. youtube.com [youtube.com]
- 13. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rapid quantification of disaccharide isomers by derivatization in combination with ion mobility spectrometry in beer and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing variability in Ulex europaeus lectin binding to H antigen
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ulex europaeus lectin I (UEA I) for the detection of H antigen and other α-L-fucose-containing glycoconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding specificity of Ulex europaeus lectin I (UEA I)?
A1: Ulex europaeus agglutinin I (UEA I) is a lectin isolated from gorse seeds that exhibits high specificity for α-L-fucose residues.[1][2] It preferentially binds to the H blood group antigen (type 2), which is characterized by the terminal disaccharide Fucα1-2Gal.[1][3] This makes it a valuable tool for identifying cells expressing this antigen, such as human endothelial cells and type O erythrocytes.[2][4]
Q2: Why do I see different binding intensities of UEA I across different cell types or individuals?
A2: The intensity of UEA I binding is directly related to the abundance of accessible H antigen on the cell surface. This expression can vary significantly:
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Blood Type: Red blood cells from individuals with blood type O have the highest amount of H antigen and therefore show the strongest staining. In individuals with blood types A, B, and AB, the H antigen is a precursor that is converted to A and B antigens, leading to weaker UEA I binding in the order of O > A2 > B > A1 > AB.[1]
-
Cell Type: UEA I is a well-established marker for human endothelial cells.[4][5] However, its binding to endothelium in other species may be weak or absent.[6] Some epithelial cells can also express H antigen and bind to UEA I.[5][7]
-
Secretor Status: While less common, individuals who are secretors may have soluble H antigen in their plasma, which could potentially neutralize the lectin and lead to weaker than expected staining of red blood cells.[8]
Q3: What is the optimal pH and temperature for UEA I binding?
A3: For optimal binding, UEA I requires specific buffer conditions. The recommended pH range is between 7.2 and 8.5.[3][9] While many binding assays are performed at room temperature (around 25°C), it is important to consult the specific product datasheet for the conjugate you are using.[2] Some protocols may recommend incubation at 4°C or 37°C.
Q4: Can UEA I binding be inhibited for control experiments?
A4: Yes, L-fucose is a competitive inhibitor of UEA I binding and can be used in control experiments to confirm the specificity of the staining.[10] A concentration of 50-100 mM L-fucose is typically sufficient to block binding.[4][9]
Troubleshooting Guides
Problem 1: Weak or No Staining
| Potential Cause | Suggested Solution |
| Low H Antigen Expression | Verify that the target cells are expected to express high levels of H antigen (e.g., human endothelial cells, type O red blood cells). Consider using a positive control tissue or cell line known to stain strongly with UEA I.[5] |
| Suboptimal Lectin Concentration | The recommended working concentration for UEA I conjugates is typically between 5-20 µg/ml.[4][11] Perform a titration experiment to determine the optimal concentration for your specific application and cell type. |
| Incorrect Buffer Composition | Ensure your buffer has a pH between 7.2 and 8.5 and contains 0.1 mM CaCl2, as calcium ions are required for optimal UEA I activity.[4][9][12] |
| Inadequate Incubation Time or Temperature | Increase the incubation time with the UEA I conjugate. Optimize the incubation temperature; while room temperature is common, some protocols may benefit from incubation at 4°C or 37°C. |
| Fixation Issues | Formalin fixation can sometimes mask the carbohydrate epitopes.[5] Consider using alternative fixatives like cold acetone (B3395972) or ethanol (B145695).[13] If using formalin-fixed paraffin-embedded tissues, an antigen retrieval step with enzymes like pronase or trypsin may be necessary. |
| Inactive Lectin Conjugate | Ensure the lectin conjugate has been stored correctly (typically at -20°C or 2-8°C, check the product datasheet) and has not expired. Avoid repeated freeze-thaw cycles. |
Problem 2: High Background Staining
| Potential Cause | Suggested Solution |
| Lectin Concentration Too High | A high concentration of the UEA I conjugate can lead to non-specific binding.[14] Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio. |
| Insufficient Blocking | Block non-specific binding sites using a suitable blocking agent. For tissue sections, using 5% normal serum from the same species as the secondary antibody (if used) in the diluent can be effective.[5] Commercially available protein-based blocking buffers can also be used. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the lectin conjugate to remove unbound reagent. |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 (at a concentration of 0.05%) in your wash buffers to reduce non-specific hydrophobic interactions.[15] |
| Endogenous Biotin (B1667282) (for biotinylated UEA I) | If using a biotinylated UEA I followed by a streptavidin-based detection system, block for endogenous biotin in tissues like the kidney or liver using an avidin/biotin blocking kit.[14] |
| Drying of the Specimen | Do not allow the tissue section or cells to dry out at any stage of the staining procedure, as this can cause non-specific binding. Use a humidified chamber for incubations.[15] |
Quantitative Data Summary
Table 1: Optimal Conditions for UEA I Binding
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Optimal binding is achieved in a slightly alkaline buffer.[3][9] |
| Temperature | 25°C (for agglutination) | Optimal temperature may vary depending on the application (e.g., IHC, flow cytometry).[2] |
| Calcium Ion (Ca²⁺) Concentration | 0.1 mM | Calcium is required for the binding activity of UEA I.[4][12] |
Table 2: Inhibition of UEA I Binding
| Inhibitor | Type | Recommended Concentration | Notes |
| L-Fucose | Competitive | 50 - 100 mM | Used as a negative control to confirm binding specificity.[4][9] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues with Biotinylated UEA I
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% ethanol for 5 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval (if necessary):
-
For some tissues, enzymatic digestion may enhance staining. Incubate slides in 0.1% Pronase in PBS for 10 minutes at 37°C, or 0.1% Trypsin in PBS for 25 minutes at 37°C.
-
Gently rinse slides in PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a protein-based blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Lectin Incubation:
-
Prepare a working solution of biotinylated UEA I at a concentration of 5-20 µg/ml in a buffer containing 10 mM HEPES (pH 7.5), 0.15 M NaCl, and 0.1 mM CaCl₂.[4]
-
Gently blot the blocking solution from the slides and apply the diluted biotinylated UEA I.
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Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Rinse slides with PBS containing 0.05% Tween-20 (PBST) three times for 5 minutes each.
-
-
Detection:
-
Incubate with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) according to the manufacturer's instructions for 30-60 minutes at room temperature.
-
Wash slides with PBST three times for 5 minutes each.
-
-
Chromogen Development:
-
Incubate with a suitable chromogenic substrate (e.g., DAB for HRP) until the desired color intensity is reached. Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Flow Cytometry Analysis of Cells with FITC-conjugated UEA I
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells once with a suitable buffer such as PBS containing 1% BSA and 0.1% sodium azide (B81097) (FACS buffer).
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/ml.
-
-
Blocking (Optional but Recommended):
-
To block non-specific binding, incubate the cells with a blocking buffer (e.g., FACS buffer containing 5% normal serum from the species of the secondary antibody if one is used, or a commercial Fc block) for 15-30 minutes on ice.
-
-
Lectin Staining:
-
Dilute the FITC-conjugated UEA I to the optimal concentration (typically 5-20 µg/ml, but should be titrated) in cold FACS buffer.
-
Add the diluted FITC-UEA I to the cell suspension.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter settings for FITC (Excitation: ~495 nm, Emission: ~515 nm).
-
-
Controls:
-
Unstained Control: A sample of cells without any fluorescent label to set the baseline fluorescence.
-
Inhibition Control: A sample of cells pre-incubated with 50-100 mM L-fucose before adding the FITC-UEA I to demonstrate the specificity of the binding.
-
Visualizations
Caption: Immunohistochemistry workflow with UEA I.
Caption: Troubleshooting decision tree for UEA I staining.
References
- 1. Ulex europaeus Lectin (UEA I) Clinisciences [clinisciences.com]
- 2. Lectin from Ulex europaeus (gorse, furze) FITC conjugate, lyophilized powder UEA-I [sigmaaldrich.com]
- 3. Ulex europaeus - EY Laboratories, Inc. [eylabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Ulex europaeus agglutinin 1 lectin (UEA-1) - Leong's Manual of Diagnostic Antibodies for Immunohistology [cambridge.org]
- 6. biotium.com [biotium.com]
- 7. Ulex europaeus I lectin as a marker for vascular endothelium in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variable Hemagglutination Reactions with Ulex europaeus Lectin and Group O Erythrocytes | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Ulex europaeus I lectin induces activation of matrix-metalloproteinase-2 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. UEA I Lectin (Biotin) (GTX01511) | GeneTex [genetex.com]
- 13. abacusdx.com [abacusdx.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
Overcoming solubility issues of synthetic H disaccharide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic H disaccharide (Fucα1-2Gal).
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of synthetic H disaccharide?
A1: The synthetic H disaccharide, also known as Blood Group H disaccharide, has the chemical structure Fucα1-2Gal. It consists of an L-fucose molecule linked to a D-galactose molecule via an α(1→2) glycosidic bond. This structure is the minimal requirement for H antigenicity.[1]
Q2: What is the relevance of H disaccharide in research?
A2: H disaccharide is a crucial carbohydrate antigen that serves as the precursor for the A and B antigens of the ABO blood group system.[1] It is involved in various biological processes, including cell recognition, cell adhesion, and signaling pathways. In drug development, it is used in the study of glycosylation, cancer immunology, and for the development of carbohydrate-based therapeutics and vaccines.
Q3: In what form is the synthetic H disaccharide typically supplied?
A3: Synthetic H disaccharide is often supplied as a lyophilized (freeze-dried) powder, which is stable at room temperature for extended periods.[2]
Q4: What are the general solubility properties of disaccharides?
A4: Disaccharides are generally crystalline, water-soluble compounds. Their solubility is attributed to the multiple hydroxyl groups that can form hydrogen bonds with water.[3]
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: The lyophilized H disaccharide powder is not dissolving in water.
-
Possible Cause 1: Insufficient mixing or time.
-
Solution: Ensure the vial is vortexed or gently agitated for a sufficient amount of time. For lyophilized products, it is recommended to allow the vial to reconstitute for 15-30 minutes at room temperature with gentle agitation. Avoid vigorous shaking, which can cause foaming and potential denaturation if the disaccharide is conjugated to a protein.[4]
-
-
Possible Cause 2: Low temperature.
-
Solution: Gently warm the solution to 37°C. For most disaccharides, solubility increases with temperature.
-
-
Possible Cause 3: High concentration.
-
Solution: Attempt to dissolve a smaller amount of the compound in the same volume of solvent to create a less concentrated solution. It is often better to prepare a stock solution at a moderate concentration and then dilute it for your experiment.
-
Issue 2: The H disaccharide is precipitating out of my aqueous buffer (e.g., PBS).
-
Possible Cause 1: Buffer composition.
-
Solution: While disaccharides are generally soluble in aqueous buffers, high salt concentrations or extreme pH values can sometimes reduce solubility. Try dissolving the H disaccharide in sterile, nuclease-free water first to create a stock solution, and then dilute it into your experimental buffer.
-
-
Possible Cause 2: Storage conditions.
-
Solution: If the buffered solution has been stored at a low temperature (e.g., 4°C), the disaccharide may have precipitated. Try warming the solution to room temperature or 37°C and vortexing to redissolve the compound before use. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2][4]
-
Issue 3: I need to dissolve the H disaccharide in a non-aqueous or mixed solvent system.
-
Solution: For applications requiring non-aqueous or mixed solvents, consider the following:
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Dimethyl Sulfoxide (DMSO): DMSO is a powerful organic solvent that can dissolve a wide array of organic materials, including carbohydrates.[5] In one study, a ganglioside was reconstituted in a small amount of DMSO before being added to an aqueous buffer for an enzymatic reaction.[6] This method can be adapted for H disaccharide if it is compatible with your experimental setup.
-
Ethanol-Water Mixtures: The solubility of some carbohydrates can be modulated by using mixtures of ethanol (B145695) and water. However, increasing the ethanol concentration generally decreases the solubility of disaccharides. This approach should be tested empirically for your specific concentration needs.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C12H22O10 | [7][8][9] |
| Molecular Weight | 326.3 g/mol | [7][8][9] |
| Appearance | Powder | [9] |
| Density | 1.588 g/cm³ | [7][8] |
| Boiling Point | 713.873 °C at 760 mmHg | [7] |
| Flash Point | 268.192 °C | [7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Synthetic H Disaccharide
This protocol is a general guideline for reconstituting a lyophilized synthetic oligosaccharide for use in biological assays.
Materials:
-
Lyophilized synthetic H disaccharide (Fucα1-2Gal)
-
Sterile, nuclease-free water or a suitable buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized H disaccharide and the reconstitution solvent (water or buffer) to equilibrate to room temperature.[4]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[4]
-
Reconstitution: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration. A common stock solution concentration for oligosaccharides in biological assays is 1-10 mM.
-
Dissolution: Close the vial tightly and vortex gently. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Example Application - ELISA Inhibition Assay
This protocol is adapted from a study using synthetic H oligosaccharides to inhibit antibody binding in an ELISA assay.
Materials:
-
H disaccharide stock solution (prepared as in Protocol 1)
-
96-well ELISA plates coated with the target antigen
-
Primary antibody specific for the H antigen
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20 - PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2.5 N sulfuric acid)
-
Plate reader
Procedure:
-
Prepare Inhibitor Solutions: Prepare a serial dilution of the H disaccharide stock solution in your assay buffer to create a range of inhibitor concentrations (e.g., from 0 to 10 µM).
-
Incubation with Antibody: In separate tubes, mix the primary antibody with each concentration of the H disaccharide inhibitor. Incubate this mixture at room temperature for 1 hour.
-
ELISA Plate Incubation: Add the antibody-inhibitor mixtures to the wells of the antigen-coated ELISA plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound antibodies and inhibitor.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength. The degree of inhibition can be calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
Mandatory Visualizations
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oligo Reconstitution Lyophilized [biosyn.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | CAS#:24656-24-4 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. Blood type disaccharide H - CD BioGlyco [bioglyco.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Improving the stability of blood group H disaccharide conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving blood group H disaccharide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and storage of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient Reductive Amination: The reaction between the disaccharide's reducing end and the protein's amine groups is slow or incomplete. | Optimize reaction conditions: Increase the temperature to 37°C and the pH to 8.0-8.5 using a borate (B1201080) buffer, which has been shown to catalyze the reaction.[1] |
| Presence of Competing Amines: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the protein for conjugation. | Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate buffer for the conjugation reaction. | |
| Low Protein Concentration: Insufficient protein concentration can hinder the reaction kinetics. | Concentrate the protein solution to a range of 1-10 mg/mL before initiating the conjugation. | |
| Conjugate Instability (Precipitation/Aggregation) | High Degree of Labeling (DOL): Over-conjugation can alter the protein's physicochemical properties, leading to aggregation. | Reduce the molar ratio of disaccharide to protein in the initial reaction mixture. Perform small-scale experiments with varying ratios to find the optimal DOL. |
| Inappropriate Buffer Conditions: The pH and ionic strength of the storage buffer can affect the conjugate's solubility and stability. | Screen various storage buffers with different pH levels (e.g., 6.0, 7.4, 8.0) and excipients (e.g., sucrose (B13894), trehalose, arginine) to identify the most stabilizing formulation. | |
| Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce aggregation and degradation of the conjugate. | Aliquot the conjugate into single-use vials to avoid multiple freeze-thaw cycles. If repeated use from a single vial is necessary, consider storing at 2-8°C for short-term use, if stability data permits. | |
| Loss of Antigenicity/Binding Activity | Hydrolysis of the Fucα1-2Gal Glycosidic Bond: The glycosidic linkage is susceptible to acid-catalyzed hydrolysis, cleaving the fucose from the galactose. | Maintain the conjugate in a neutral to slightly alkaline buffer (pH 7.0-8.0) during storage and experiments. Avoid acidic conditions. |
| Modification of Critical Protein Residues: The conjugation chemistry may have modified amino acids essential for the protein's function or conformation. | If using a random conjugation method like reductive amination, consider site-specific conjugation strategies to protect critical protein domains. | |
| Inconsistent Batch-to-Batch Results | Variability in Starting Materials: Differences in the purity or activity of the disaccharide, protein, or reagents can lead to inconsistent outcomes. | Use highly purified and well-characterized starting materials. Qualify new batches of reagents before use in large-scale conjugations. |
| Lack of Process Control: Minor variations in reaction time, temperature, or pH can impact the final product. | Standardize and carefully control all reaction parameters. Implement in-process controls to monitor the reaction's progress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound conjugates?
A1: The primary chemical degradation pathway is the acid-catalyzed hydrolysis of the α1-2 glycosidic bond between the fucose and galactose residues.[2] This results in the loss of the terminal fucose, which is critical for the H antigen's specific recognition. Enzymatic degradation by fucosidases can also occur if the conjugate is exposed to biological samples containing such enzymes.
Q2: What are the optimal storage conditions for maintaining the stability of these conjugates?
A2: For long-term stability, it is recommended to store the conjugates frozen at -20°C or -80°C in a buffer with a neutral to slightly alkaline pH (7.0-8.0). The inclusion of cryoprotectants like glycerol (B35011) or stabilizing excipients such as sucrose can further enhance stability. For short-term storage, refrigeration at 2-8°C may be adequate, but this should be validated with stability studies.
Q3: How can I monitor the stability of my this compound conjugate over time?
A3: A comprehensive stability program should include a panel of analytical methods. Size-exclusion chromatography (SEC-HPLC) can be used to monitor for aggregation or fragmentation. The integrity of the glycosidic bond can be assessed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) after enzymatic release of the disaccharide.[3][4][5] Mass spectrometry (LC-MS) can be used to analyze the intact conjugate mass and identify degradation products.[6][7][8][9]
Q4: Can I use buffers containing sodium azide (B81097) as a preservative?
A4: Sodium azide can interfere with some downstream applications, particularly those involving live cells. It is generally recommended to prepare and store the conjugates in a sterile-filtered buffer without preservatives if they are intended for biological assays. If a preservative is necessary, its compatibility with the intended application must be confirmed.
Data Presentation: Stability Under Forced Degradation
The following table presents illustrative data from a forced degradation study on a hypothetical this compound-BSA conjugate. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[10][11]
| Stress Condition | Duration | Parameter Monitored | Observation | Potential Degradation Pathway |
| Low pH (pH 4.0) | 7 days at 37°C | % Intact Glycan (HPAEC-PAD) | 35% decrease | Acid hydrolysis of the Fucα1-2Gal bond |
| High pH (pH 9.0) | 7 days at 37°C | % Intact Glycan (HPAEC-PAD) | <5% decrease | Glycosidic bond is relatively stable at alkaline pH |
| Elevated Temperature (55°C) | 7 days at pH 7.4 | % Monomer (SEC-HPLC) | 20% decrease | Protein aggregation and potential glycan hydrolysis |
| Oxidative Stress (0.1% H₂O₂) | 24 hours at RT | Intact Mass (LC-MS) | +16 Da, +32 Da adducts | Oxidation of susceptible amino acids (e.g., Met, Trp) |
| Freeze-Thaw Cycles (-20°C to RT) | 5 cycles | % Monomer (SEC-HPLC) | 15% decrease | Protein aggregation due to ice-water interface stress |
Experimental Protocols
Protocol 1: Conjugation of this compound to BSA via Reductive Amination
This protocol describes an optimized method for conjugating the this compound to Bovine Serum Albumin (BSA).
-
Materials:
-
This compound (Fucα1-2Gal)
-
Bovine Serum Albumin (BSA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Borate buffer (0.1 M, pH 8.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (10 kDa MWCO) or centrifugal ultrafiltration units
-
-
Procedure:
-
Dissolve BSA in 0.1 M borate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Add a 100-fold molar excess of the this compound to the BSA solution. Mix gently until dissolved.
-
Add a 200-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at 37°C for 24-48 hours with gentle agitation.
-
To purify the conjugate, transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes. Alternatively, use centrifugal ultrafiltration units to exchange the buffer.
-
Determine the final protein concentration and the degree of labeling using appropriate analytical methods.
-
Sterile filter the final conjugate and store at -20°C or -80°C.
-
Protocol 2: Stability Assessment of Conjugates by HPAEC-PAD
This protocol outlines the analysis of conjugate stability by quantifying the amount of intact disaccharide.
-
Sample Preparation (Forced Degradation):
-
Prepare aliquots of the conjugate in different buffers (e.g., pH 4.0, 7.4, 9.0).
-
Incubate the aliquots at various temperatures (e.g., 4°C, 25°C, 37°C, 55°C) for a predetermined time course (e.g., 0, 1, 2, 4 weeks).
-
At each time point, retrieve an aliquot and store it at -80°C until analysis.
-
-
Enzymatic Release of Disaccharide:
-
Thaw the stored samples.
-
To a defined amount of conjugate (e.g., 50 µg), add an appropriate endo- or exoglycosidase capable of cleaving the glycan from the protein or releasing the terminal disaccharide.
-
Incubate according to the enzyme manufacturer's instructions.
-
Terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
-
HPAEC-PAD Analysis:
-
Configure the HPAEC-PAD system with a suitable carbohydrate-analysis column (e.g., CarboPac series).[3]
-
Use a high pH mobile phase (e.g., sodium hydroxide) and a sodium acetate (B1210297) gradient for elution.[3][12]
-
Inject the enzyme-treated sample onto the column.
-
Monitor the elution profile using pulsed amperometric detection.
-
Quantify the peak corresponding to the intact this compound by comparing its area to a standard curve generated with known concentrations of the disaccharide.
-
Calculate the percentage of intact glycan remaining at each time point relative to the time zero sample.
-
Visualizations
Caption: Workflow for this compound-Protein Conjugation.
Caption: Troubleshooting Logic for Common Conjugation Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Forced Degradation Studies [intertek.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing ELISA Sensitivity for H Antigen Detection
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the enhancement of Enzyme-Linked Immunosorbent Assay (ELISA) sensitivity for the detection of H antigen.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low sensitivity in an H antigen ELISA?
Low sensitivity in an ELISA can stem from various factors, but common issues include suboptimal antibody concentrations, insufficient incubation times or temperatures, and the inherent detection limit of the chosen substrate.[1][2] The affinity of the capture antibody for the H antigen is a primary determinant of the assay's lower detection limit.[3]
Q2: Which ELISA format is generally the most sensitive for antigen detection?
The Sandwich ELISA is typically the most sensitive and specific format.[4] This is because the antigen is captured and detected by two different antibodies (a matched pair), which reduces background noise and amplifies the signal, allowing for the detection of low-abundance antigens in complex samples.[2][4]
Q3: How can I amplify the signal without changing my primary antibodies?
Signal amplification can be achieved through several methods. A popular and effective approach is to use a biotinylated detection antibody followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).[4][5] This exploits the high-affinity interaction between biotin (B1667282) and streptavidin, where multiple enzyme molecules can be recruited to a single antigen-antibody complex, thereby amplifying the signal.[6] Using advanced substrates, such as chemiluminescent or fluorescent substrates, can also significantly boost signal intensity compared to standard colorimetric substrates.[7][8]
Q4: Can the choice of microplate affect assay sensitivity?
Yes, the choice of microplate can influence results. High-binding plates are designed to efficiently immobilize the capture antibody.[5] For chemiluminescent or fluorescent assays, opaque white or black plates are required, respectively, to maximize signal and minimize background.[7] It's also important to ensure consistent temperature across the plate during incubations, as stacking plates can lead to uneven temperature distribution and variable results.[9][10]
Troubleshooting Guide
Problem 1: Weak or No Signal
You are expecting a signal, but the optical density (OD) readings are very low or indistinguishable from the blank.
Potential Causes and Solutions
| Potential Cause | Solution |
| Incorrect Reagent Preparation or Order | Carefully review the protocol to ensure all reagents were prepared correctly and added in the proper sequence. Use fresh buffers and substrate solutions.[1] |
| Low Target Protein Expression | Confirm that the H antigen is expected to be present in your sample type and concentration. Consider concentrating your sample or using a positive control known to be within the assay's detection range.[1] |
| Insufficient Antibody Concentration | The concentration of the capture or detection antibody may be too low. Perform a titration (checkerboard assay) to determine the optimal concentration for both antibodies.[1][11] |
| Inadequate Incubation Time or Temperature | Increase incubation times to allow for binding to reach equilibrium.[3] You can try incubating samples overnight at 4°C.[3][11] Ensure all incubation steps are performed at the temperature specified in the protocol (e.g., 37°C or room temperature).[3] |
| Inactive Enzyme Conjugate or Substrate | Verify the expiration dates and storage conditions of the enzyme conjugate (e.g., HRP) and substrate.[1] Test their activity independently if possible. Prepare substrate solutions immediately before use.[1] |
| Presence of Inhibitors | Reagents like sodium azide (B81097) can inhibit horseradish peroxidase (HRP) activity. Ensure your buffers are free of such inhibitors.[12] |
Problem 2: High Background
The negative controls or blank wells show high absorbance, reducing the assay's dynamic range and sensitivity.
Potential Causes and Solutions
| Potential Cause | Solution |
| Insufficient Washing or Blocking | Increase the number of wash steps and the soaking time between washes.[13] Ensure the blocking buffer is appropriate and increase the blocking time or concentration if necessary to prevent non-specific binding.[11][14] |
| Excessive Antibody/Conjugate Concentration | Too much detection antibody or enzyme conjugate can lead to non-specific binding. Titrate these reagents to find the optimal concentration that provides a strong signal with low background.[1][12] |
| Cross-Reactivity | The detection antibody may be cross-reacting with the capture antibody or other components. Ensure you are using a matched antibody pair and that the secondary antibody is specific to the primary detection antibody's species.[1] |
| Contaminated Reagents | Use fresh, sterile reagents and buffers.[1] Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent transfer.[10] |
| Over-development of Substrate | Reduce the substrate incubation time.[1] Stop the reaction as soon as sufficient color has developed in the standards.[1] |
Signal Amplification Strategies & Protocols
For detecting low concentrations of H antigen, several signal amplification techniques can be integrated into a standard sandwich ELISA protocol.
Comparison of Detection Methods
| Detection Method | Relative Sensitivity | Typical Substrate | Required Plate | Key Advantage |
| Colorimetric (Standard) | 1x | TMB, OPD | Clear | Simple, widely available |
| Chemiluminescent | 10-100x | Luminol-based | White, Opaque | High sensitivity, wide dynamic range[7] |
| Fluorescent | 10-100x | 4-MUP | Black, Opaque | High sensitivity, stable signal[7] |
| Immuno-PCR | 100-10,000x | dNTPs | PCR Plate | Extremely high amplification potential[15][16] |
Protocol: Sandwich ELISA with Biotin-Streptavidin Amplification
This protocol outlines a standard sandwich ELISA workflow incorporating a biotin-streptavidin system for signal amplification.
1. Plate Coating
-
Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4 or Carbonate-Bicarbonate, pH 9.6).[5]
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.[5]
-
Cover the plate and incubate overnight at 4-8°C.[5]
2. Washing and Blocking
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.[14]
3. Sample Incubation
-
Wash the plate as described above.
-
Add 100 µL of your standards and samples (diluted in blocking buffer) to the appropriate wells.[5]
-
Incubate for 2 hours at room temperature or overnight at 4°C to increase sensitivity.[3][5]
4. Detection Antibody Incubation
-
Wash the plate.
-
Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer.[5]
-
Incubate for 1 hour at room temperature.[5]
5. Streptavidin-Enzyme Conjugate Incubation
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature, protected from light.
6. Substrate Development and Measurement
-
Wash the plate thoroughly (4-5 times).
-
Add 100 µL of a colorimetric substrate (e.g., TMB) to each well.
-
Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50-100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
Visual Guides and Workflows
Standard Sandwich ELISA Workflow
Caption: Workflow for a standard sandwich ELISA protocol.
Troubleshooting Logic for Weak or No Signal
Caption: A logical workflow for troubleshooting weak ELISA signals.
Biotin-Streptavidin Signal Amplification
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. How do I increase the ELISA sensitivity? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ELISA Guide; Part 1: Introduction to ELISA, Formats and Signal Amplification [jacksonimmuno.com]
- 5. mabtech.com [mabtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. iacld.com [iacld.com]
- 10. mybiosource.com [mybiosource.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 15. Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
Refinement of protocols for H antigen detection on cell surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of H antigen on cell surfaces. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during H antigen detection experiments using flow cytometry and immunohistochemistry (IHC).
Flow Cytometry
Question: I am observing no or very weak signal for H antigen in my flow cytometry experiment. What are the possible causes and solutions?
Answer:
A lack of or weak signal for H antigen can stem from several factors, ranging from sample preparation to instrument settings. Below is a table outlining potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Solution |
| Low H Antigen Expression | The expression of H antigen can vary significantly between cell types. For example, in the context of ABO blood groups, O-type cells express the highest levels of H antigen, while A1B cells express the least.[1] Confirm the expected expression level of H antigen on your target cells by reviewing relevant literature. Consider using a positive control cell line with known high H antigen expression. |
| Improper Antibody/Lectin Storage or Handling | Antibodies and lectins are sensitive to storage conditions. Ensure your anti-H antibody or Ulex europaeus agglutinin I (UEA-I) lectin has been stored according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles. |
| Suboptimal Antibody/Lectin Concentration | The concentration of the detection reagent is critical. Titrate your anti-H antibody or UEA-I lectin to determine the optimal concentration that provides the best signal-to-noise ratio.[2] |
| Issues with Secondary Antibody (if applicable) | If using an indirect staining method, ensure the secondary antibody is specific for the primary antibody's isotype and host species. Also, confirm the secondary antibody is fluorescently conjugated and active. |
| Fixation/Permeabilization Issues | Fixation can sometimes mask the H antigen epitope.[3] If fixation is necessary, you may need to perform antigen retrieval. For intracellular staining, ensure your permeabilization protocol is adequate. |
| Incorrect Instrument Settings | Confirm that the correct laser is being used to excite the fluorophore on your antibody/lectin and that the emission is being collected in the appropriate channel.[4] |
Question: I am observing high background or non-specific staining in my H antigen flow cytometry experiment. How can I resolve this?
Answer:
High background can obscure your specific signal. The following table provides guidance on how to reduce non-specific staining.
| Potential Cause | Troubleshooting Solution |
| High Antibody/Lectin Concentration | Using too much antibody or lectin can lead to non-specific binding. Reduce the concentration of your primary detection reagent. |
| Fc Receptor Binding | Fc receptors on cells like macrophages and B cells can non-specifically bind antibodies.[5] Pre-incubate your cells with an Fc block or normal serum from the same species as your secondary antibody. |
| Dead Cells | Dead cells can non-specifically bind antibodies and lectins, leading to false positives. Use a viability dye to exclude dead cells from your analysis. |
| Insufficient Washing | Inadequate washing can leave unbound antibody/lectin in the sample. Increase the number and/or duration of wash steps. |
| Autofluorescence | Some cell types are naturally autofluorescent. Run an unstained control to assess the level of autofluorescence and, if necessary, choose a brighter fluorophore for your detection reagent. |
Immunohistochemistry (IHC)
Question: My IHC staining for H antigen is weak or absent. What should I check?
Answer:
Weak or no staining in IHC can be due to a variety of factors related to tissue processing and the staining protocol itself.
| Potential Cause | Troubleshooting Solution |
| Low Antigen Expression | As with flow cytometry, confirm the expected H antigen expression in your tissue type. Use positive control tissue known to express H antigen. The amount of H antigen can differ between ABO blood types.[1] |
| Improper Tissue Fixation | Over-fixation or under-fixation can damage or mask the H antigen. Optimize fixation time and use the appropriate fixative (e.g., 10% neutral buffered formalin). |
| Antigen Masking | Formalin fixation can create cross-links that mask the H antigen epitope. Perform antigen retrieval using heat-induced (HIER) or proteolytic-induced (PIER) methods. For UEA-I lectin staining, enzymatic digestion with pronase or trypsin may be effective. |
| Suboptimal Antibody/Lectin Dilution | Titrate your anti-H antibody or UEA-I lectin to find the optimal dilution. |
| Inadequate Permeabilization | For intracellular detection, ensure adequate permeabilization with a detergent like Triton X-100 to allow the antibody/lectin to access the target.[6] |
| Expired or Inactive Reagents | Ensure all reagents, including the primary antibody/lectin, secondary antibody, and detection system components, are within their expiration dates and have been stored correctly. |
Question: I am seeing high background staining in my H antigen IHC slides. What can I do to improve this?
Answer:
High background in IHC can make it difficult to interpret your results. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Solution |
| Endogenous Peroxidase/Phosphatase Activity | If using a peroxidase- or alkaline phosphatase-based detection system, quench endogenous enzyme activity with hydrogen peroxide or levamisole, respectively.[6] |
| Non-specific Antibody Binding | Block non-specific binding sites by incubating the tissue sections with normal serum from the same species as the secondary antibody was raised in. |
| Hydrophobic Interactions | Use a blocking buffer containing a protein like bovine serum albumin (BSA) to reduce hydrophobic interactions. |
| Over-staining | Reduce the incubation time with the primary antibody/lectin or the chromogenic substrate. |
| Drying of Tissue Sections | Do not allow the tissue sections to dry out at any point during the staining procedure, as this can cause non-specific staining. |
Frequently Asked Questions (FAQs)
Q1: What is the H antigen and why is its detection important?
The H antigen is a carbohydrate precursor to the A and B antigens of the ABO blood group system.[7] It is present on the surface of red blood cells and various other cell types. Detection of H antigen is crucial in transfusion medicine to ensure blood compatibility, particularly for individuals with the rare Bombay phenotype who lack the H antigen. In research, H antigen expression can be a marker for cellular differentiation and development.
Q2: What are the primary methods for detecting H antigen on cell surfaces?
The most common methods for detecting H antigen are serological techniques like hemagglutination, flow cytometry, and immunohistochemistry. These methods typically employ either a monoclonal anti-H antibody or the lectin Ulex europaeus agglutinin I (UEA-I), which specifically binds to the fucose residue of the H antigen.[1][8]
Q3: What are the differences between using an anti-H antibody and UEA-I lectin?
Both anti-H antibodies and UEA-I lectin can be used to detect H antigen. Monoclonal antibodies offer high specificity to a particular epitope on the antigen. UEA-I is a lectin that binds to the terminal α-L-fucosyl residues of the H antigen.[9] The choice between the two may depend on the specific application, cell or tissue type, and availability of validated reagents.
Q4: Can I perform multiplex staining with H antigen detection?
Yes, multiplexing is possible with both flow cytometry and IHC. For flow cytometry, you can use an anti-H antibody or UEA-I lectin conjugated to a fluorophore that is spectrally distinct from the fluorophores used for other markers. In IHC, you can use different chromogenic or fluorescent detection systems for each antigen.
Q5: What are appropriate positive and negative controls for H antigen detection?
-
Positive Control: For blood-related studies, type O red blood cells are an excellent positive control as they have the highest expression of H antigen.[1] For other cell types, a cell line or tissue known to express H antigen should be used.
-
Negative Control: For individuals with the Bombay phenotype (hh), their red blood cells lack H antigen and can serve as a negative control.[7] Alternatively, an isotype control antibody (for antibody staining) or a blocking experiment with L-fucose (for lectin staining) can be used as a negative control.
-
Unstained Control: An unstained sample should always be included in flow cytometry to assess autofluorescence.
-
Secondary-only Control: In indirect staining methods, a control with only the secondary antibody should be included to check for non-specific binding of the secondary antibody.
Experimental Protocols
Protocol 1: H Antigen Detection by Flow Cytometry using a Fluorescently Conjugated Primary Antibody/Lectin
-
Cell Preparation:
-
Start with a single-cell suspension. For adherent cells, detach them using a gentle enzyme-free dissociation buffer.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% BSA and 0.1% sodium azide) at a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorescently conjugated anti-H antibody or UEA-I lectin.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 2: H Antigen Detection by Immunohistochemistry on Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
For antibody staining, perform heat-induced antigen retrieval in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
For UEA-I lectin staining, enzymatic digestion with 0.1% pronase or trypsin for 10-25 minutes at 37°C may be beneficial.
-
-
Blocking:
-
If using a peroxidase-based detection system, incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 30-60 minutes at room temperature.
-
-
Primary Antibody/Lectin Incubation:
-
Incubate with the primary anti-H antibody or UEA-I lectin at its optimal dilution overnight at 4°C or for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
If using an unconjugated primary antibody, incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
-
Chromogen Development:
-
Incubate with a DAB substrate solution until the desired color intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Flow Cytometry Workflow for H Antigen Detection.
Caption: Troubleshooting Logic for Weak Signal in Flow Cytometry.
References
- 1. learntransfusion.com [learntransfusion.com]
- 2. flowcytometry-embl.de [flowcytometry-embl.de]
- 3. H-2 expression by lymphoid cells of different mouse strains: quantitative interaction of H-2 with monoclonal antibodies and their Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. qedbio.com [qedbio.com]
- 7. Anti-Blood Group H antigen Antibodies | Invitrogen [thermofisher.com]
- 8. Ulex europaeus I agglutinin [e-immunohistochemistry.info]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of the Blood Group H Disaccharide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of oligosaccharides is paramount in glycobiology and the development of carbohydrate-based therapeutics. The blood group H disaccharide (Fuc(α1-2)Gal), the core structure for the A and B blood group antigens, is a critical target for structural analysis. This guide provides a comparative overview of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of the H disaccharide, alongside alternative analytical techniques.
1H NMR Spectroscopy: The Gold Standard for Structural Detail
1H NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of each proton in a molecule.[1] This allows for the determination of monosaccharide composition, anomeric configuration (α or β), and the linkage position between the sugar units.[2] For the this compound, 1H NMR can definitively confirm the α1-2 linkage between fucose and galactose. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in assigning the complex, overlapping signals in the carbohydrate spectrum by revealing proton-proton coupling networks within each sugar residue.[3][4]
The following table summarizes the assigned 1H chemical shifts (δ) and coupling constants (J) for the this compound. This data serves as a benchmark for the structural confirmation of this important biomolecule.
| Proton | Fucose Residue (Fuc) | Galactose Residue (Gal) |
| δ (ppm) | J (Hz) | |
| H-1 | 5.31 | J1,2 = 4.0 |
| H-2 | ~3.8 | |
| H-3 | ~4.0 | |
| H-4 | ~4.2 | |
| H-5 | 4.22 | |
| H-6 | 1.23 (CH3) |
Note: The chemical shifts for non-anomeric protons (H-2 to H-6) are often in a crowded region of the spectrum and may show slight variations depending on experimental conditions. The data presented is a compilation from typical values found in the literature.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilize the sample two to three times from D₂O to exchange all labile hydroxyl protons for deuterons, which simplifies the spectrum by removing the large water signal.
-
Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire 1D 1H NMR spectra on a spectrometer with a field strength of 400 MHz or higher at a constant temperature, typically 298 K (25 °C).
-
For unambiguous assignment, acquire 2D homonuclear correlation spectra, including COSY and TOCSY.
-
Typical 1D 1H NMR acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Assign the proton signals by analyzing their chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
Use the cross-peaks in the 2D COSY and TOCSY spectra to establish the connectivity of protons within each monosaccharide residue.
-
Alternative and Complementary Techniques
While 1H NMR provides unparalleled detail, other techniques offer complementary information and can be advantageous in certain scenarios, particularly for sample throughput and sensitivity.
Mass spectrometry is a highly sensitive technique that provides information on the molecular weight and composition of oligosaccharides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common soft ionization techniques used for carbohydrates.[5] Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.[5][6]
Comparative Data for this compound Analysis:
| Technique | Information Provided | Typical Experimental Data | Advantages | Limitations |
| 1H NMR | Monosaccharide identity, anomeric configuration, linkage position, 3D conformation. | Chemical shifts (ppm), coupling constants (Hz). | Detailed and unambiguous structural information. | Lower sensitivity, longer acquisition times. |
| MALDI-TOF MS | Molecular weight, monosaccharide composition. | m/z of [M+Na]⁺ (e.g., for H disaccharide, expected ~349.1059). | High throughput, high sensitivity (femtomole to attomole range). | Does not provide linkage or anomeric information. |
| ESI-MS/MS | Molecular weight, sequence, branching, and some linkage information from fragmentation. | m/z of parent ion and fragment ions (e.g., glycosidic cleavages). | High sensitivity, can be coupled with liquid chromatography (LC) for complex mixtures.[6] | Fragmentation can be complex to interpret; may not distinguish all isomers. |
| Enzymatic Digestion | Linkage and anomeric specificity. | Identification of cleavage products by MS or chromatography. | Highly specific for certain linkages. | Requires specific enzymes for each linkage type. |
Representative MALDI-TOF MS Fragmentation Data for a Fucosylated Disaccharide:
| Fragment Ion (m/z) | Interpretation |
| 349.1 | [M+Na]⁺ (Intact H disaccharide) |
| 203.1 | [Galactose+Na]⁺ |
| 185.1 | [Fucose+Na]⁺ |
| 163.1 | Cross-ring cleavage of Galactose |
Note: This is a representative fragmentation pattern. The exact fragments and their relative intensities can vary depending on the instrument and experimental conditions.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the oligosaccharide in deionized water.
-
Prepare a saturated matrix solution, commonly 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile (B52724) and water.
-
Mix the sample solution and the matrix solution in a 1:1 ratio on the MALDI target plate.
-
Allow the mixture to air-dry to co-crystallize the sample and matrix.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Calibrate the instrument using a known standard.
-
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural confirmation of a disaccharide like the blood group H antigen, integrating both NMR and MS techniques.
Conclusion
For the unambiguous structural confirmation of the this compound, 1H NMR spectroscopy, particularly when coupled with 2D experiments like COSY and TOCSY, remains the most comprehensive method. It provides definitive data on the α1-2 linkage and the stereochemistry of the monosaccharide units. Mass spectrometry serves as a rapid, highly sensitive complementary technique, ideal for confirming molecular weight and composition, and for providing supporting fragmentation data. The choice of technique will ultimately depend on the specific research question, sample availability, and the level of structural detail required. For drug development and detailed biochemical studies, the rich information provided by 1H NMR is indispensable.
References
- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy [nmr.oxinst.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry for H Disaccharide Characterization
For researchers, scientists, and drug development professionals, the precise characterization of H disaccharides is crucial for understanding the structure-function relationships of heparan sulfate (B86663) proteoglycans in various biological processes. This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques for the qualitative and quantitative analysis of H disaccharides, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has become a cornerstone for the structural elucidation and quantification of glycosaminoglycans (GAGs) like heparan sulfate (HS) due to its high sensitivity and molecular specificity.[1][2] The analysis typically involves the enzymatic or chemical depolymerization of HS into constituent disaccharides, followed by separation and detection.[3] This guide focuses on the prevalent MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), and explores alternatives such as Ion Mobility Mass Spectrometry (IM-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Performance of Analytical Techniques
The choice of analytical technique for H disaccharide characterization depends on the specific research question, balancing the need for sensitivity, resolution of isomers, and throughput. The following tables summarize the quantitative performance of various methods based on reported experimental data.
Table 1: Performance Characteristics of Mass Spectrometry-Based Methods for H Disaccharide Analysis
| Method | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Linearity (R²) | Precision (CV%) | Key Advantages | Key Limitations |
| LC-MS/MS | LOD: 3 ng/mL; LLOQ: 5-10 ng/mL[4] | >0.99[5] | Intra-day: <15.8%; Inter-day: <14.8%[6] | High sensitivity and specificity, suitable for complex biological samples.[4][6] | Isomeric separation can be challenging, potential for matrix effects.[4][7] |
| RP-LC-MS (PMP derivatization) | 10-200 nmol/L | >0.998 | Not explicitly stated | Superior separation performance and sensitivity for monosaccharides.[8] | Requires derivatization step.[8] |
| HILIC-APCI-MS | Dynamic range: 0.1-256 µg/mL | Not explicitly stated | Not explicitly stated | No derivatization or post-column injection needed, high-throughput.[9] | Sensitivity may vary between different sugars.[9] |
| Ion Mobility-MS | Relative concentrations as low as 0.1% for minor isomers[10] | Not Applicable | Not explicitly stated | Separation of isomers based on size and shape, provides additional structural information.[10][11] | Separation of some isomers may not be fully achieved.[11] |
Table 2: Comparison with Alternative Analytical Techniques
| Method | Typical Sample Amount | Resolution | Key Advantages | Key Limitations |
| NMR Spectroscopy | Milligram amounts[10] | Atomic-level structural detail | Non-destructive, provides detailed information on anomeric configuration and linkage.[12] | Lower sensitivity compared to MS, requires larger sample amounts.[10][12] |
| Capillary Electrophoresis (CE) | Picomole level with LIF detection[13] | High | High separation efficiency, small sample volume requirement.[13] | Lower sensitivity without fluorescence derivatization. |
| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Nanogram to microgram range[13] | Good | Robust and reproducible for quantification.[13][14] | Lower specificity than MS, co-elution can be an issue.[13] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate H disaccharide analysis. Below are protocols for the key experimental stages.
Protocol 1: Enzymatic Digestion of Heparan Sulfate
This protocol outlines the depolymerization of HS into unsaturated disaccharides using a mixture of heparin lyases.
Materials:
-
Heparan sulfate sample
-
Heparin lyases I, II, and III from Flavobacterium heparinum[15]
-
Digestion Buffer: 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0[16]
-
Enzyme Storage Buffer: 50 mM sodium phosphate, 0.1% (w/v) BSA, pH 7.1-7.6[16]
-
Microcentrifuge tubes
Procedure:
-
Dissolve the HS sample (e.g., 1 mg) in the digestion buffer (e.g., 470 µL) in a microcentrifuge tube.[16]
-
Add heparin lyase I (e.g., 5 µL) to the solution and incubate at 37°C for 2 hours with gentle agitation.[16]
-
Add heparin lyase III (e.g., 5 µL) and continue incubation for 1 hour.[16]
-
Add a mixture of heparin lyases I, II, and III (e.g., 1 mU each) and incubate at 37°C overnight.[17]
-
To terminate the reaction, heat the sample at 100°C for 2 minutes.[15]
-
The resulting disaccharide mixture is ready for purification or direct analysis by LC-MS.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol describes a typical LC-MS setup for the separation and detection of H disaccharides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source[18]
Chromatographic Conditions (Example using a Hypercarb column): [6]
-
Column: Hypercarb (2.0 mm i.d. x 150 mm, 5 µm)
-
Mobile Phase A: 0.01 M Ammonium bicarbonate, pH 10
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A gradient elution with increasing acetonitrile concentration.
-
Flow Rate: 0.2 mL/min
Mass Spectrometry Parameters (Negative Ion Mode): [6]
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
Protocol 3: Ion Mobility Mass Spectrometry (IM-MS) Analysis
This protocol provides a general workflow for the analysis of H disaccharides using IM-MS.
Instrumentation:
Sample Preparation:
IM-MS Parameters (Example Settings): [19][20]
-
Ionization Mode: Electrospray Ionization (Positive or Negative)
-
Capillary Potential: 2.5 kV
-
Cone Potential: 10 V
-
Nebulizer Pressure: 6 bar
-
Desolvation Temperature: 350°C
-
Ion Mobility Gas: Nitrogen or Helium
-
Wave Velocity and Height: Optimized for maximum resolution.[10]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for H disaccharide characterization.
Caption: General workflow for LC-MS based H disaccharide analysis.
Caption: Workflow for Ion Mobility-MS analysis of H disaccharides.
References
- 1. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.unimore.it [iris.unimore.it]
- 6. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive, quick and simple quantification method for mono and disaccharides in aqueous media using liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 13. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of heparin/heparan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection [jstage.jst.go.jp]
- 18. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Characterization of Disaccharides Using Cyclic Ion Mobility Spectrometry and Monosaccharide Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic vs. Natural Blood Group H Disaccharide Activity
For researchers and professionals in drug development and life sciences, understanding the nuanced differences between synthetic and naturally derived biological molecules is paramount. This guide provides a detailed comparison of the biological activity of synthetic versus natural blood group H disaccharide (Fucα1-2Gal), a critical carbohydrate antigen in the ABO blood group system. While direct comparative studies with quantitative data are sparse in publicly available literature, this guide outlines the established methodologies for such comparisons and presents available data on related activities.
Binding Activity: Interaction with Lectins
The blood group H antigen is specifically recognized by certain lectins, most notably the Ulex europaeus agglutinin I (UEA-I).[1][2] The binding affinity of synthetic and natural H disaccharide to such lectins is a key measure of their biological equivalence. A comparison of their dissociation constants (Kd) would provide a quantitative measure of their binding activity.
Table 1: Comparative Binding Affinity of Synthetic vs. Natural H Disaccharide to Ulex europaeus Agglutinin I (UEA-I)
| Ligand | Dissociation Constant (Kd) | Technique | Reference |
| Natural H Disaccharide | Data not available in cited literature | e.g., SPR, ITC | - |
| Synthetic H Disaccharide | Data not available in cited literature | e.g., SPR, ITC | - |
Experimental Protocol: Lectin Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a method for determining the binding affinity of H disaccharide to UEA-I.[3][4][5]
-
Immobilization of Lectin:
-
Covalently immobilize UEA-I onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of UEA-I in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of both natural and synthetic H disaccharide in a suitable running buffer (e.g., HBS-EP buffer).
-
Inject the disaccharide solutions over the immobilized UEA-I surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to record the association and dissociation phases.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Compare the Kd values obtained for the synthetic and natural H disaccharides.
-
Enzymatic Processing: Substrate for Glycosyltransferases
The H antigen serves as the acceptor substrate for A- and B-glycosyltransferases, which catalyze the final step in the synthesis of the A and B blood group antigens.[6] The efficiency of synthetic H disaccharide as a substrate compared to its natural counterpart can be determined by comparing the kinetic parameters (Km and Vmax) of these enzymatic reactions.
Table 2: Comparative Kinetic Parameters for Glycosyltransferase Activity with Synthetic vs. Natural H Disaccharide as Acceptor Substrate
| Substrate | Glycosyltransferase | Km | Vmax | Reference |
| Natural H Disaccharide | A-transferase | Data not available | Data not available | - |
| Synthetic H Disaccharide | A-transferase | Data not available | Data not available | - |
| Natural H Disaccharide | B-transferase | Data not available | Data not available | - |
| Synthetic H Disaccharide | B-transferase | Data not available | Data not available | - |
Experimental Protocol: Glycosyltransferase Activity Assay (UDP-Glo™ Assay)
This protocol describes a method to measure the activity of glycosyltransferases using the H disaccharide as an acceptor substrate by quantifying the amount of UDP produced.[7][8]
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MnCl2 (as a cofactor), the glycosyltransferase (e.g., purified A- or B-transferase), and either synthetic or natural H disaccharide at varying concentrations.
-
Initiate the reaction by adding the UDP-sugar donor substrate (UDP-GalNAc for A-transferase or UDP-Gal for B-transferase).
-
Incubate the reaction at 37°C for a defined period.
-
-
UDP Detection:
-
Terminate the reaction and add the UDP-Glo™ Detection Reagent, which contains an enzyme that converts UDP to ATP and a luciferase/luciferin system to detect the newly synthesized ATP.
-
Incubate at room temperature to allow for the conversion of UDP to a luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of UDP to convert the luminescence readings to the amount of UDP produced.
-
Plot the initial reaction velocities against the substrate (H disaccharide) concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both synthetic and natural H disaccharide.
-
Immunological Response
The immunogenicity of the H antigen is most evident in individuals with the rare Bombay phenotype, who lack the H antigen and produce potent anti-H antibodies.[9][10] A comparative study of the immunological response to synthetic versus natural H disaccharide would involve assessing their ability to elicit an immune response, such as antibody production or T-cell activation. Currently, there is a lack of published data directly comparing the immunogenicity of synthetic and natural H disaccharides.
Potential Signaling Pathway
While the primary role of the H antigen is as a precursor for the A and B antigens, some evidence suggests that related structures may be involved in cell signaling. A glucose analog of the blood group H antigen, H-2g (2-fucosyl lactose), has been shown to induce angiogenesis and leukocyte-endothelial adhesion.[11] This process is mediated through the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the nuclear factor kappa-B (NF-κB) pathway.[11][12]
Experimental Workflow: Investigating H Disaccharide Signaling
Conclusion
The comparison of synthetic and natural this compound is essential for applications ranging from basic research to the development of diagnostics and therapeutics. While direct comparative data on their biological activities are not extensively documented, the methodologies to perform these comparisons are well-established. Future studies should focus on generating quantitative data for the binding affinities, enzymatic processing, and immunological responses of both forms of the H disaccharide. Furthermore, investigating whether the native H disaccharide can induce signaling pathways similar to its glucose analog would be a significant advancement in understanding its biological function beyond its role as a biosynthetic precursor.
References
- 1. biotium.com [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural modification of H histo-blood group antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 9. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 11. Mechanism by which H-2g, a glucose analog of blood group H antigen, mediates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating H Antigen Expression: A Comparative Guide to Flow Cytometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the expression of H antigen on cells, with a primary focus on flow cytometry. We present objective comparisons of available reagents and alternative detection methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to H Antigen
The H antigen is a crucial carbohydrate precursor in the ABO blood group system.[1][2] Its expression is fundamental for the subsequent synthesis of A and B antigens. In individuals with blood group O, the H antigen remains unmodified and is therefore most abundantly expressed. The level of H antigen expression decreases in the order O > A2 > B > A1 > A1B. The rare "Bombay" (Oh) phenotype lacks H antigen expression altogether, making cells from these individuals an ideal negative control for validation studies.[3][4] Accurate detection and quantification of H antigen are critical in transfusion medicine, immunology, and studies of cellular glycosylation.
Comparison of Reagents for H Antigen Detection by Flow Cytometry
The two primary types of reagents used for detecting H antigen via flow cytometry are monoclonal antibodies and lectins. The choice of reagent can significantly impact the specificity and sensitivity of the assay.
| Reagent Type | Specific Reagent | Supplier | Catalog # (Example) | Host/Source | Format | Recommended Concentration/Use |
| Monoclonal Antibody | Anti-Blood Group H ab antigen [97-I] | Abcam | ab24213 | Mouse | Unconjugated | 1 mg/mL (further titration needed) |
| Monoclonal Antibody | Anti-Blood Group A, B and H Antigens [HE-10] | Abcam | ab2523 | Mouse | Unconjugated | Titration required |
| Monoclonal Antibody | Anti-CD173 (H antigen) | Multiple | Varies | Mouse | Various Conjugates | Varies by manufacturer |
| Lectin | Ulex europaeus Agglutinin I (UEA I), FITC | Vector Labs | FL-1061 | Gorse Seed | FITC Conjugate | 5-20 µg/mL[5] |
| Lectin | Ulex europaeus Agglutinin I (UEA I), FITC | GeneTex | GTX01512 | Gorse Seed | FITC Conjugate | 1 mg/mL (further titration needed) |
Performance Comparison: Flow Cytometry vs. Alternative Methods
Flow cytometry offers a quantitative and high-throughput approach for analyzing H antigen expression at the single-cell level. However, traditional methods like hemagglutination and ELISA remain relevant for specific applications.
| Parameter | Flow Cytometry | Hemagglutination Assay | ELISA (Cell-Based) |
| Principle | Detection of fluorescence from labeled antibodies or lectins bound to individual cells. | Visual observation of red blood cell clumping (agglutination) in the presence of anti-H reagents. | Enzymatic colorimetric detection of H antigen in adhered cells. |
| Output | Quantitative (Mean Fluorescence Intensity, % positive cells) | Semi-quantitative (titer) or qualitative (positive/negative) | Quantitative (Optical Density) |
| Sensitivity | High; capable of detecting weakly expressing cells and subpopulations.[1] | Lower than flow cytometry; may not detect weak expression. | High, dependent on antibody/lectin affinity and substrate. |
| Specificity | High, especially when using validated monoclonal antibodies and proper controls. | Can be affected by non-specific agglutinins. | High with specific antibodies/lectins. |
| Throughput | High; automated systems can process many samples quickly. | Low to medium; can be performed in 96-well plates. | High; well-suited for 96-well plate format. |
| Cell Requirement | Requires single-cell suspension. | Primarily for red blood cells. | For adherent cell lines. |
| Cost per Sample | Higher initial instrument cost, moderate reagent cost. | Low reagent and equipment cost. | Low to moderate reagent and equipment cost. |
| Multiplexing | Easily allows for co-staining with other cell surface markers. | Not applicable. | Limited. |
Experimental Protocols
Key Reagents and Buffers
-
Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) with 1-2% Bovine Serum Albumin (BSA) and 0.1% Sodium Azide.
-
Red Blood Cell Lysis Buffer: Commercially available or 0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA.
-
Wash Buffer (ELISA): PBS with 0.05% Tween-20.
-
Blocking Buffer (ELISA): PBS with 1-5% BSA.
Protocol 1: Validation of H Antigen Expression by Flow Cytometry
This protocol is optimized for the analysis of H antigen on human red blood cells (RBCs).
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Wash 1-5 million RBCs three times with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 500 x g for 5 minutes between washes.
-
After the final wash, resuspend the cell pellet in 100 µL of Staining Buffer.
-
-
Staining:
-
Add the FITC-conjugated Ulex europaeus agglutinin I (UEA I-FITC) at a pre-titrated optimal concentration (typically 5-20 µg/mL).[5]
-
Alternatively, for indirect staining, add an unconjugated primary anti-H monoclonal antibody at its optimal dilution.
-
Vortex gently and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Staining Buffer.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Staining Buffer containing a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgM).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice more with 2 mL of cold Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence (e.g., FITC) signals.
-
Gate on the RBC population based on FSC and SSC.
-
Analyze the fluorescence intensity of the gated population.
-
-
Controls:
-
Unstained Control: Cells processed without any fluorescent reagent to set the baseline fluorescence.
-
Isotype Control (for antibodies): A non-specific antibody of the same isotype and concentration as the primary antibody to control for non-specific binding.
-
Negative Control Cells: Whenever possible, use cells known to be negative for H antigen, such as those from an individual with the Bombay (Oh) phenotype, to confirm antibody/lectin specificity.[3][4]
-
Positive Control Cells: Use cells known to express high levels of H antigen, such as O-type RBCs, to confirm reagent activity.
-
Protocol 2: H Antigen Detection by Hemagglutination Assay
This is a classic method for blood typing and H antigen detection on RBCs.
-
Sample Preparation:
-
Prepare a 2-5% suspension of washed RBCs in saline.
-
-
Assay Procedure (Tube Method):
-
Label a series of test tubes.
-
Add 2 drops of anti-H lectin (e.g., from Ulex europaeus) to a labeled tube.
-
Add 1 drop of the 2-5% RBC suspension.
-
Mix gently and centrifuge at 1000 x g for 1 minute.
-
Gently resuspend the cell pellet and observe for agglutination (clumping).
-
-
Interpretation:
-
Positive: Visible clumping of RBCs indicates the presence of H antigen. The strength of the reaction can be graded from 1+ to 4+.
-
Negative: A smooth suspension of RBCs with no clumping indicates the absence of H antigen.
-
Protocol 3: H Antigen Detection by Cell-Based ELISA
This protocol is suitable for adherent cell lines.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer and culture overnight.
-
-
Fixation and Permeabilization (Optional):
-
Gently wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with Wash Buffer.
-
If detecting intracellular antigen, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Assay Procedure:
-
Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash three times with Wash Buffer.
-
Add 100 µL of primary anti-H antibody or biotinylated UEA-I lectin diluted in Blocking Buffer to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash three times with Wash Buffer.
-
If using an unconjugated primary antibody, add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. If using a biotinylated lectin, add 100 µL of HRP-conjugated streptavidin. Incubate for 1 hour at room temperature.
-
Wash five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop the reaction by adding 50 µL of 1 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualized Workflows and Pathways
The following diagrams illustrate key concepts and workflows related to H antigen validation.
Caption: Biosynthesis pathway of the ABO blood group antigens from the H antigen precursor.
Caption: Workflow for validating an anti-H antigen reagent using flow cytometry.
References
Unraveling the Cross-Reactivity of H Antigen with Lewis Blood Group Antigens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity between the H histo-blood group antigen and the Lewis blood group antigens (Lea and Leb). Understanding this serological overlap is critical for the development of specific monoclonal antibodies, the accurate interpretation of blood typing results, and the design of carbohydrate-based therapeutics. This document summarizes key experimental findings, presents quantitative data for easy comparison, and details the methodologies employed in these studies.
Structural Basis for Cross-Reactivity
The cross-reactivity between H and Lewis antigens stems from their shared biosynthetic pathways and structural similarities. The H antigen, the precursor for the A and B antigens of the ABO blood group system, is a fucosylated oligosaccharide. The Lewis antigens are also fucosylated carbohydrates, and their expression is dependent on the interplay of the Lewis (FUT3) and Secretor (FUT2) genes.
Notably, the Leb antigen is a hybrid structure, resulting from the action of both the H and Lewis fucosyltransferases on the same precursor chain. This inherent structural similarity is the primary reason for the observed cross-reactivity with certain antibodies.
Below is a diagram illustrating the biosynthetic pathways leading to the H, Lea, and Leb antigens, highlighting their structural relationships.
Comparative Analysis of Antibody Cross-Reactivity
Studies utilizing monoclonal antibodies have been instrumental in dissecting the nuances of H and Lewis antigen cross-reactivity. A key finding is the classification of anti-Leb antibodies into three distinct groups based on their reactivity patterns:
-
Anti-LebL : These antibodies demonstrate significant cross-reactivity with the Lea antigen but not with H-related structures.
-
Anti-LebH : This group exhibits strong cross-reactivity with H antigens but does not bind to the Lea antigen.
-
Anti-LebH,L : These antibodies show a dual cross-reactivity, binding to both Lea and H antigens.
The following table summarizes the binding characteristics of these antibody types against a panel of relevant antigens. The data is compiled from various studies employing techniques such as ELISA, and Surface Plasmon Resonance.
| Antibody Type | Target Antigen | Cross-Reactivity with H Antigen | Cross-Reactivity with Lea Antigen |
| Anti-H | H Antigen | High | Low/Negligible |
| Anti-Lea | Lea Antigen | Low/Negligible | High |
| Anti-LebL | Leb Antigen | Low/Negligible | High |
| Anti-LebH | Leb Antigen | High | Low/Negligible |
| Anti-LebH,L | Leb Antigen | Moderate to High | Moderate to High |
Experimental Methodologies
The quantitative data presented in this guide are derived from a variety of immunoassays. Below are detailed protocols for the key experimental techniques used to assess the cross-reactivity between H and Lewis antigens.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying antibody-antigen interactions.
Experimental Workflow:
Protocol:
-
Antigen Coating: Microtiter plates are coated with a solution of purified H, Lea, or Leb antigens (typically synthetic oligosaccharides conjugated to a carrier protein) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to block any unbound sites on the plastic surface.
-
Antibody Incubation: The monoclonal antibody being tested is added to the wells in a series of dilutions and incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added and incubated.
-
Detection: A substrate for the enzyme is added, leading to a color change that is proportional to the amount of bound primary antibody. The absorbance is read using a microplate reader.
Hemagglutination Inhibition Assay
This assay is used to determine the specificity of an antibody by its ability to inhibit the agglutination of red blood cells (RBCs) by a known antigen-specific lectin or antibody.
Protocol:
-
Antibody Dilution: The antibody to be tested is serially diluted in microtiter plate wells.
-
Antigen Addition: A constant, predetermined amount of soluble H or Lewis antigen is added to each well containing the diluted antibody and incubated.
-
RBC Addition: A suspension of RBCs expressing the corresponding antigen (e.g., Group O RBCs for H antigen) is added to each well.
-
Observation: The plate is incubated, and the wells are observed for hemagglutination. The absence of agglutination indicates that the antibody has bound to the soluble antigen, thus inhibiting its interaction with the RBCs. The highest dilution of the antibody that completely inhibits hemagglutination is the inhibition titer.
Conclusion
The cross-reactivity between H and Lewis blood group antigens is a complex phenomenon rooted in their structural similarities. The classification of anti-Leb antibodies into distinct groups based on their cross-reactivity with H and Lea antigens provides a valuable framework for understanding these interactions. The experimental protocols detailed in this guide are fundamental to quantifying and characterizing this cross-reactivity, enabling the development of more specific diagnostic and therapeutic tools. For researchers and drug development professionals, a thorough understanding of these principles is essential for advancing research in glycobiology and transfusion medicine.
A Comparative Guide to Linker Efficacy for H Disaccharide Immobilization
For Researchers, Scientists, and Drug Development Professionals
The immobilization of carbohydrates onto solid surfaces is a cornerstone of glycomics research, enabling the study of carbohydrate-protein interactions that are fundamental to numerous biological processes, from immune responses to pathogenesis. The choice of linker used to attach the saccharide to a surface is a critical parameter that significantly influences the outcome of such experiments. An ideal linker should present the carbohydrate in a manner that mimics its natural presentation on the cell surface, ensuring accessibility for binding partners while minimizing non-specific interactions. This guide provides a comparative analysis of different linker strategies for the immobilization of the H disaccharide (Fucα1-2Gal), a key glycan epitope in blood group antigens and a ligand for various lectins and pathogens.
The Critical Role of the Linker in Glycan Immobilization
The linker is not merely a passive tether; it actively influences the immobilized glycan's orientation, density, and accessibility.[1][2][3] A suboptimal linker can lead to steric hindrance, burying the carbohydrate epitope, or promoting non-specific binding, all of which can result in false-negative or misleading results in binding assays.[3][4] The chemical nature of the linker, including its length, flexibility, and hydrophilicity, dictates how the glycan is presented to potential binding partners.[2][5]
Comparison of Linker Chemistries for H Disaccharide Immobilization
The selection of a linker is often dictated by the functional groups available on the saccharide and the surface, as well as the desired properties of the resulting glycan array. Below is a comparison of common linker chemistries used for carbohydrate immobilization.
| Linker Type | Reactive Group on Linker | Reactive Group on Saccharide | Key Advantages | Key Disadvantages |
| Amine-Reactive Linkers | N-Hydroxysuccinimide (NHS) ester, Isothiocyanate | Amine | Well-established chemistry, commercially available reagents.[6] | Requires derivatization of the saccharide to introduce an amine group. |
| Thiol-Reactive Linkers | Maleimide, Thiosulfonate | Thiol | Highly specific reaction, forms stable thioether bonds.[2][7] | Requires introduction of a thiol group on the saccharide, which can be prone to oxidation. |
| Click Chemistry Linkers | Alkyne or Azide (B81097) | Azide or Alkyne | High efficiency and specificity, bio-orthogonal reaction.[2][6] | Requires functionalization of both the surface and the saccharide with complementary groups. |
| Hydrazone/Oxime Linkers | Hydrazide, Aminooxy | Aldehyde (reducing end of saccharide) | Reacts directly with the reducing end of unmodified saccharides.[6][8] | Can result in a mixture of anomers (α and β).[6] |
| Photolabile Linkers | o-Nitrobenzyl | Hydroxyl | Allows for spatial and temporal control of immobilization or release.[9] | Requires a light source for activation/cleavage, potential for side reactions. |
Experimental Data on Linker Performance
Direct comparative studies on the immobilization of the H disaccharide with a wide range of linkers are limited. However, studies on other disaccharides and glycans provide valuable insights into the impact of linker choice on binding affinity.
For instance, a study on mannose-functionalized nanoparticles demonstrated that longer, more flexible linkers containing polyethylene (B3416737) glycol (PEG) units resulted in significantly higher binding affinity to the lectin Concanavalin A compared to shorter, more rigid alkyl linkers.[5] The longest linker in the study, featuring four ethylene (B1197577) glycol repeats and an eleven-carbon alkyl chain, showed a 6.5-fold increase in the affinity enhancement factor compared to a simple eleven-carbon linker.[5] This highlights the importance of linker length and flexibility in overcoming steric hindrance and promoting optimal presentation of the carbohydrate.
Another study comparing different surface chemistries and linkers for lectin-carbohydrate recognition found that a more flexible phenylisothiocyanate linker led to greater recognition of arrayed carbohydrates compared to a less flexible linker.[1][4] This further underscores the principle that linker flexibility can be a key determinant of successful carbohydrate immobilization and subsequent biological recognition.
Experimental Protocols
Below are generalized protocols for the immobilization of an amine-functionalized H disaccharide onto an NHS-activated surface and an alkyne-functionalized H disaccharide onto an azide-functionalized surface via click chemistry.
Protocol 1: Immobilization via Amine-Reactive Linker
This protocol describes the immobilization of an H disaccharide that has been chemically modified to introduce a primary amine.
1. Surface Preparation:
- Start with a glass slide or other solid support coated with a material amenable to functionalization (e.g., silica, gold).
- Clean the surface thoroughly using piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) or an oxygen plasma cleaner.
- Functionalize the surface with an amine-reactive group. For glass surfaces, this is often achieved by silanization with an NHS-ester-containing silane, such as (3-aminopropyl)triethoxysilane (APTES) followed by reaction with an NHS-ester crosslinker.
2. H Disaccharide Preparation:
- The H disaccharide needs to be synthesized or purchased with a linker terminating in a primary amine. This is typically achieved by introducing a spacer arm at the reducing end of the disaccharide.
3. Immobilization Reaction:
- Prepare a solution of the amine-functionalized H disaccharide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the desired surface density.
- Spot the saccharide solution onto the NHS-activated surface using a microarrayer or by manual pipetting.
- Incubate the surface in a humid chamber at room temperature for 1-2 hours or overnight at 4°C to allow the coupling reaction to proceed.
- After incubation, quench any unreacted NHS-ester groups by incubating the surface with a solution of ethanolamine (B43304) or glycine.
- Wash the surface extensively with buffer and deionized water to remove any non-covalently bound saccharide.
- Dry the surface under a stream of nitrogen and store in a desiccator until use.
Protocol 2: Immobilization via Click Chemistry
This protocol describes the immobilization of an H disaccharide functionalized with an alkyne group onto a surface functionalized with an azide group.
1. Surface Preparation:
- Prepare and clean the solid support as described in Protocol 1.
- Functionalize the surface with azide groups. For glass surfaces, this can be achieved by silanization with an azide-containing silane.
2. H Disaccharide Preparation:
- The H disaccharide needs to be synthesized or purchased with a linker terminating in an alkyne group.
3. Immobilization Reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):
- Prepare a solution of the alkyne-functionalized H disaccharide in a suitable buffer.
- Prepare a "click" reaction cocktail containing a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
- Mix the saccharide solution with the click reaction cocktail and immediately spot it onto the azide-functionalized surface.
- Incubate in a humid chamber at room temperature for 1-2 hours.
- Wash the surface extensively with buffer, an EDTA solution to remove copper ions, and deionized water.
- Dry the surface under a stream of nitrogen and store in a desiccator.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two immobilization strategies described above.
Caption: Workflow for H disaccharide immobilization via an amine-reactive linker.
Caption: Workflow for H disaccharide immobilization using click chemistry.
Conclusion
The choice of linker is a critical parameter in the design of experiments involving immobilized H disaccharides. While direct comparative data for the H disaccharide is sparse, evidence from other glycan systems strongly suggests that linker length, flexibility, and hydrophilicity play a crucial role in determining the success of subsequent binding assays. For researchers studying H disaccharide interactions, it is recommended to consider linkers that provide sufficient distance from the surface and flexibility to allow the saccharide to adopt a native-like conformation. Long PEG-based linkers are often a good starting point. The development of systematic studies comparing a variety of linkers for the immobilization of the H disaccharide would be a valuable contribution to the field, enabling more robust and reliable investigations into its biological functions.
References
- 1. Surface chemistry and linker effects on lectin–carbohydrate recognition for glycan microarrays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Carbohydrate microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presentation, presentation, presentation! Molecular-level insight into linker effects on glycan array screening data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization of glycans on solid surfaces for application in glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials [mdpi.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Monoclonal vs. Polyclylonal Antibodies for H Antigen Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate antibody is a critical step in the successful detection and quantification of the H antigen. This guide provides an objective comparison of monoclonal and polyclonal antibodies, supported by experimental data and detailed protocols, to aid in making an informed decision for your specific research needs.
The H antigen, a key carbohydrate precursor to the ABO blood group antigens, also refers to the flagellar antigen found in various bacteria, such as Salmonella and E. coli.[1][2] Accurate detection of the H antigen is crucial in various fields, from blood typing and transfusion medicine to microbiology and infectious disease research. The choice between monoclonal and polyclonal antibodies for this purpose depends on the specific application, required sensitivity, and desired specificity.
At a Glance: Monoclonal vs. Polyclonal Antibodies
Monoclonal antibodies (mAbs) are produced by a single B cell clone and are therefore highly specific, recognizing a single epitope on the target antigen.[3] In contrast, polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B cells, allowing them to recognize multiple epitopes on the same antigen.[3] This fundamental difference dictates their respective strengths and weaknesses in various immunoassays.
Quantitative Performance Comparison
The selection of an antibody type often hinges on its performance in specific assays. The following table summarizes key quantitative parameters for monoclonal and polyclonal antibodies in the context of antigen detection.
| Feature | Monoclonal Antibodies (mAbs) | Polyclonal Antibodies (pAbs) |
| Specificity | High (recognize a single epitope)[3] | Lower (recognize multiple epitopes)[3] |
| Sensitivity | Can be lower due to single epitope recognition | Generally higher due to multi-epitope binding, which can amplify the signal[4] |
| Cross-reactivity | Low, leading to cleaner results[3] | Higher potential for cross-reactivity with other proteins[4] |
| Batch-to-Batch Consistency | High, ensuring reproducibility[3][4] | Variable, can lead to differences between batches[3] |
| Affinity | Uniform, high affinity for a single epitope | A range of affinities for multiple epitopes, resulting in high overall avidity[5] |
| Performance in a Study | In a study on Helicobacter pylori antigen detection, a monoclonal antibody-based stool antigen test showed an overall sensitivity of 91.6% and specificity of 98.4%.[6] | The same study found that a polyclonal antibody-based test had a sensitivity of 87.0% and a specificity of 97.5%.[6] |
Experimental Applications and Protocols
The choice between monoclonal and polyclonal antibodies is highly dependent on the experimental technique being employed.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for detecting and quantifying antigens. In a sandwich ELISA, for instance, both monoclonal and polyclonal antibodies can be utilized effectively. A monoclonal antibody can be used for capture to ensure high specificity, while a labeled polyclonal antibody can be used for detection to amplify the signal.
Experimental Workflow: Sandwich ELISA for H Antigen Detection
Caption: Workflow of a sandwich ELISA for H antigen detection.
Detailed Protocol: Sandwich ELISA [7][8][9]
-
Coating: Dilute the capture antibody (e.g., monoclonal anti-H antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of the sample (and standards) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL of the diluted detection antibody (e.g., biotinylated polyclonal anti-H antigen) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Western Blotting
Western blotting is used to identify specific proteins in a complex mixture. Monoclonal antibodies are often preferred for their high specificity, which can lead to cleaner blots with less background. However, polyclonal antibodies can be more sensitive in detecting low-abundance proteins.
Experimental Workflow: Western Blot for H Antigen Detection
Caption: Workflow for Western blot analysis of H antigen.
Detailed Protocol: Western Blot [10][11][12]
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (monoclonal or polyclonal anti-H antigen) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Immunohistochemistry (IHC)
IHC is used to visualize the distribution and localization of antigens in tissue sections. Polyclonal antibodies are often favored for IHC as their ability to bind to multiple epitopes can provide a more robust signal, which is beneficial when dealing with fixed tissues where some epitopes may be masked.
Experimental Workflow: Immunohistochemistry for H Antigen Detection
Caption: Immunohistochemistry workflow for H antigen detection.
Detailed Protocol: Immunohistochemistry (Paraffin-Embedded Sections) [13][14][15]
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or other appropriate retrieval solution.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Washing: Rinse sections with PBS.
-
Blocking: Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (polyclonal or monoclonal anti-H antigen) overnight at 4°C.
-
Washing: Rinse sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Rinse sections with PBS.
-
Detection: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Washing: Rinse sections with PBS.
-
Chromogen: Visualize the signal by incubating with a chromogen substrate such as DAB.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Conclusion: Making the Right Choice
The decision to use a monoclonal or polyclonal antibody for H antigen detection is multifaceted and should be guided by the specific requirements of the experiment.
-
Choose Monoclonal Antibodies for:
-
Choose Polyclonal Antibodies for:
-
Detection of low-abundance H antigen due to signal amplification from binding multiple epitopes.[4]
-
Applications where the H antigen may be partially denatured or in a different conformation.
-
Screening assays where high sensitivity is more important than absolute specificity.[5]
-
Immunohistochemistry, where robust staining is often desired.[3]
-
By carefully considering the advantages and disadvantages of each antibody type in the context of the intended application and experimental design, researchers can optimize their H antigen detection strategies for reliable and meaningful results.
References
- 1. Blood Group H Antigen Monoclonal Antibody (97-I) (MA1-7675) [thermofisher.com]
- 2. Production of Monoclonal Antibodies Specific for the i and 1,2 Flagellar Antigens of Salmonella typhimurium and Characterization of Their Respective Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. goldbio.com [goldbio.com]
- 6. Comparison of a monoclonal with a polyclonal antibody-based enzyme immunoassay stool test in diagnosing Helicobacter pylori infection after eradication therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ELISA实验方法 [sigmaaldrich.com]
- 9. mabtech.com [mabtech.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 12. arigobio.com [arigobio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Comparative Guide to H Antigen Expression on Different Cell Lines for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of H antigen expression across various cell lines is crucial for advancing studies in oncology, immunology, and transfusion medicine. This guide provides a quantitative comparison of H antigen levels, detailed experimental protocols for its analysis, and insights into its associated signaling pathways.
The H antigen, a precursor to the A and B antigens of the ABO blood group system, is a key carbohydrate structure on the surface of many human cells.[1][2] Its expression level can vary significantly between different cell types and is often altered in cancerous tissues, making it a subject of intense research. The amount of H antigen is generally highest on cells of blood type O and lowest on cells of blood type AB.[1][3]
Quantitative Analysis of H Antigen Expression
Below is a summary of FUT1 expression in selected cell lines, which is indicative of their potential H antigen expression levels. It is important to note that mRNA levels do not always directly correlate with protein expression on the cell surface.
| Cell Line | Cancer Type | FUT1 mRNA Expression Level (TPM) | Implied H Antigen Expression |
| DLD-1 | Colorectal Adenocarcinoma | High | High |
| SW48 | Colorectal Adenocarcinoma | Low | Low |
| Various SCLC cell lines | Small Cell Lung Cancer | Generally High | Generally High |
| Various Stomach Adenocarcinoma cell lines | Stomach Adenocarcinoma | Generally High | Generally High |
| Various Colon Adenocarcinoma cell lines | Colon Adenocarcinoma | Generally High | Generally High |
TPM: Transcripts Per Million. Data is generalized from pan-cancer analyses of the CCLE database.[1][2]
One study on colorectal cancer cell lines, DLD-1 and SW48, demonstrated a direct correlation between FUT1 mRNA levels, α1,2-fucosyltransferase activity, and the expression of H antigen-derived Lewis B and Lewis Y antigens.[4] DLD-1 cells, with higher FUT1 mRNA expression, showed significantly higher α1,2-fucosyltransferase activity and surface expression of these antigens compared to SW48 cells.[4]
Experimental Protocols for H Antigen Quantification
The primary method for quantifying H antigen expression on cell surfaces is flow cytometry, utilizing the lectin Ulex europaeus agglutinin I (UEA-I), which specifically binds to the fucose residue of the H antigen.[5]
Protocol: Quantitative Flow Cytometry with FITC-conjugated Ulex europaeus Agglutinin I (UEA-I)
Objective: To quantify the relative cell surface expression of H antigen on different cell lines.
Materials:
-
Cell lines of interest (e.g., MCF-7, K562, LNCaP)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
FITC-conjugated Ulex europaeus agglutinin I (UEA-I)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture the selected cell lines to approximately 80% confluency.
-
Harvest the cells using a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization with complete medium).
-
Wash the cells twice with cold PBS containing 1% BSA by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in cold PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.
-
To each tube, add the appropriate concentration of FITC-conjugated UEA-I lectin. The optimal concentration should be determined by titration.
-
Incubate the tubes in the dark on ice for 30 minutes.
-
As a negative control, use an unstained cell sample. For a specificity control, pre-incubate the lectin with L-fucose before adding it to the cells.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of cold PBS with 1% BSA to remove unbound lectin. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of cold PBS with 1% BSA.
-
Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to distinguish live from dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer, collecting data for forward scatter (FSC), side scatter (SSC), and fluorescence (FITC and PI channels).
-
Gate on the live, single-cell population using FSC, SSC, and the viability dye channel.
-
Record the Mean Fluorescence Intensity (MFI) of the FITC signal for the live cell population of each cell line. The MFI is a relative measure of the amount of H antigen on the cell surface.
-
Experimental Workflow
H Antigen-Associated Signaling Pathway
While the direct signaling functions of the H antigen are still under investigation, studies have implicated its structural analogs in important cellular processes such as angiogenesis. A glucose analog of the H antigen has been shown to induce angiogenesis through the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3] This pathway involves the activation of phosphoinositide 3-kinase (PI3K) and nuclear factor kappa B (NF-κB), leading to the expression of pro-angiogenic factors.[3]
This guide provides a foundational overview for researchers investigating the quantitative aspects of H antigen expression. While direct comparative protein data remains an area for further investigation, the methodologies and pathway information presented here offer a robust starting point for experimental design and data interpretation in this exciting field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Multi-Omics Analysis Identifies FUT1 as a Prognostic and Therapeutic Biomarker Across Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Multi-Omics Analysis Identifies FUT1 as a Prognostic and Therapeutic Biomarker Across Pan-Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of Fucosyltransferase 1 Gene Expression in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
A Comparative Guide to H Antigen and Its Synthetic Analogs for Researchers
This guide provides a detailed structural and functional comparison between the native H antigen and its synthetic analogs, targeting researchers, scientists, and professionals in drug development. We present key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their interactions and applications, particularly in the context of glycosylation and fucosyltransferase inhibition.
Structural Overview: H Antigen vs. Synthetic Analogs
The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.[1] Its minimal structural requirement is a terminal L-fucose residue linked to a galactose via an α-1,2-linkage (Fucα1-2Galβ1-R).[1] This structure is synthesized by fucosyltransferases (FUTs), which transfer L-fucose from a donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule.
Synthetic analogs of the H antigen are primarily designed as metabolic inhibitors of fucosyltransferases. These analogs often feature modifications to the fucose sugar, such as the substitution of a hydroxyl group with a fluorine atom. These modifications are intended to disrupt the enzymatic transfer of fucose, thereby inhibiting the biosynthesis of the H antigen and subsequent fucosylated structures.
Below is a structural comparison of the core L-fucose of the H antigen and two common synthetic fluorinated analogs.
| Molecule | Structure | Key Structural Features |
| L-Fucose | A hexose (B10828440) deoxy sugar with a hydroxyl group at the C2 and C6 positions. It is the terminal sugar of the H antigen.[2] | |
| 2-deoxy-2-fluoro-L-fucose (2-FF) | A fluorinated analog of L-fucose where the hydroxyl group at the C2 position is replaced by a fluorine atom.[3][4][5][6][7][8] | |
| 6-deoxy-6-fluoro-L-fucose (6-FF) | ![]() | A fluorinated analog of L-fucose where the hydroxyl group at the C6 position is replaced by a fluorine atom.[9] |
Functional Comparison: Inhibition of Fucosyltransferases
Synthetic fucose analogs, particularly fluorinated versions, act as potent inhibitors of fucosyltransferases. Once inside the cell, these analogs are converted into their corresponding GDP-fucose derivatives (e.g., GDP-2-deoxy-2-fluoro-L-fucose). These GDP-analog inhibitors then compete with the natural GDP-fucose for binding to fucosyltransferases, thereby blocking the synthesis of the H antigen.
The following table summarizes the inhibitory activity of several synthetic fucose analogs against various fucosyltransferases.
| Analog | Target Enzyme | Inhibition Metric | Value | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | α1,3-fucosyltransferase V | Ki | 4.2 µM | --INVALID-LINK-- |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | Ki | 4–38 μM | --INVALID-LINK-- |
| 6,6-difluoro-L-fucose | (Cell-based assay) | IC50 | 43 μM | --INVALID-LINK-- |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT8 | % Inhibition | 92% at 5 µM | --INVALID-LINK-- |
| GDP-2-deoxy-2,6-difluoro-L-fucose | FUT8 | % Inhibition | 70% at 5 µM | --INVALID-LINK-- |
Visualizing Biological and Experimental Pathways
H Antigen Biosynthesis and Inhibition Pathway
The following diagram illustrates the biosynthesis of the H antigen and the mechanism of inhibition by synthetic fucose analogs.
Caption: Biosynthesis of H antigen and its inhibition by synthetic analogs.
Experimental Workflow: Fucosyltransferase Inhibition Assay
This diagram outlines a typical workflow for an in vitro fucosyltransferase inhibition assay.
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fucose - Wikipedia [en.wikipedia.org]
- 3. 2-Fluorofucose | C6H11FO4 | CID 125766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-2-fluoro-L-fucose | 70763-62-1 | MD06089 [biosynth.com]
- 5. 2-Deoxy-2-fluoro-L-fucose | EN [georganics.sk]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. 2-Deoxy-2-fluoro-L-fucose | Fucosylation inhibitor | TargetMol [targetmol.com]
- 9. synthose.com [synthose.com]
Comparative Binding of Lectins to the Blood Group H-Disaccharide: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding characteristics of several prominent lectins to the blood group H-disaccharide (Fucα1-2Gal). The information is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, diagnostics, and therapeutics. This document summarizes quantitative binding data, details common experimental protocols for studying these interactions, and provides visualizations of experimental workflows.
Introduction to H-Disaccharide Binding Lectins
The blood group H-disaccharide is a fundamental carbohydrate structure present on the surface of red blood cells and various epithelial cells. It serves as a precursor for the A and B blood group antigens. Several lectins, proteins that bind specifically to carbohydrates, have been identified to recognize and bind to the H-disaccharide and related fucosylated glycans. This guide focuses on four well-characterized fucose-binding lectins: Ulex europaeus agglutinin I (UEA-I), Pseudomonas aeruginosa lectin II (PA-IIL or LecB), Aspergillus oryzae lectin (AOL), and Aleuria aurantia (B1595364) lectin (AAL). Understanding the comparative binding affinities and specificities of these lectins is crucial for their application in blood typing, cell labeling, and as potential targets for anti-adhesion therapies.
Data Presentation: Lectin Binding Specificity
| Lectin | Source Organism | Primary Specificity for Fucosylated Linkages | Reported Affinity (Kd) for Fucose/Fucosylated Ligands | Notes |
| UEA-I | Ulex europaeus (Gorse) | Strongly prefers α1-2 linked fucose (the linkage in H-disaccharide)[1][2][3][4]. | Micromolar (µM) range for fucosylated oligosaccharides. | Established marker for human endothelial cells and used in blood typing to detect the H antigen[4][5][6]. |
| PA-IIL (LecB) | Pseudomonas aeruginosa | High affinity for fucose, with a preference for α1-4 and α1-2 linkages.[7][8] | Sub-micromolar to low micromolar (µM) range for fucose. The dissociation constant for L-fucose is reported to be around 2.9 µM[8]. | A virulence factor in P. aeruginosa, mediating adhesion to host cells. Its high affinity is attributed to the involvement of two calcium ions in the binding site[7][9]. |
| AOL | Aspergillus oryzae | Binds to fucose in various linkages (α1-2, α1-3, α1-4, α1-6)[10]. It shows a strong preference for α1,6-fucosylated (core fucose) structures[2]. | Weaker binding to α1,2-fucosylated structures (H antigen) compared to AAL[2]. | A valuable tool for detecting core fucosylation on glycoproteins[2]. |
| AAL | Aleuria aurantia | Binds to fucose in various linkages (α1-2, α1-3, α1-4, α1-6)[11]. | Can have high affinity for some fucosylated oligosaccharides, with Kd values in the nanomolar (nM) to micromolar (µM) range[12]. | Recombinant AAL may exhibit higher affinity than the native form due to the absence of bound fucose[11][12]. |
Experimental Protocols
The following sections detail generalized protocols for three common techniques used to study lectin-carbohydrate interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Frontal Affinity Chromatography (FAC).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment[13][14][15].
Principle: A solution of the ligand (e.g., H-disaccharide) is titrated into a solution of the macromolecule (lectin) in the sample cell of a calorimeter. The heat change upon binding is measured after each injection.
Generalized Protocol:
-
Sample Preparation:
-
Prepare the lectin solution (typically 10-100 µM) and the H-disaccharide solution (typically 0.5-2 mM) in the same, extensively dialyzed buffer (e.g., 20 mM Tris, 150 mM NaCl, 100 µM CaCl₂, pH 7.5). Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both the lectin and the carbohydrate.
-
-
ITC Experiment:
-
Load the lectin solution into the sample cell (e.g., 200 µL for a MicroCal iTC200) and the H-disaccharide solution into the injection syringe (e.g., 40 µL).
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., an initial 0.4 µL injection followed by 19 injections of 2 µL at 150-second intervals).
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the manufacturer's software (e.g., MicroCal Origin) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip[16][17][18].
Principle: One of the binding partners (e.g., the lectin) is immobilized on a sensor chip. The other partner (the analyte, e.g., H-disaccharide) is flowed over the surface. Binding causes a change in the refractive index, which is detected as a change in the SPR signal.
Generalized Protocol:
-
Sensor Chip Preparation:
-
Immobilize the lectin onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. This involves activating the carboxyl groups on the chip surface with EDC/NHS, injecting the lectin solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivating any remaining active groups with ethanolamine.
-
Alternatively, a biotinylated lectin can be captured on a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the H-disaccharide in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Inject the different concentrations of the H-disaccharide over the lectin-immobilized surface and a reference surface (without lectin) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams for the different analyte concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Frontal Affinity Chromatography (FAC)
FAC is a chromatographic technique that can be used to determine the dissociation constant (Kd) of weak to moderate affinity interactions.
Principle: A solution of the carbohydrate ligand is continuously applied to a column containing the immobilized lectin. The elution front of the carbohydrate is delayed due to its interaction with the lectin. The extent of this retardation is related to the binding affinity.
Generalized Protocol:
-
Column Preparation:
-
Immobilize the lectin onto a suitable chromatography support (e.g., NHS-activated Sepharose).
-
Pack a small column with the lectin-immobilized resin.
-
-
FAC Analysis:
-
Equilibrate the column with a running buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 0.1 mM CaCl₂, pH 7.5).
-
Continuously apply a solution of the fluorescently labeled H-disaccharide (e.g., pyridylaminated H-disaccharide) at a known concentration ([A]) and a constant flow rate.
-
Monitor the elution of the fluorescently labeled carbohydrate using a fluorescence detector. The volume at which the carbohydrate front emerges is V.
-
Determine the void volume (V₀) of the column by injecting a non-interacting fluorescent compound.
-
-
Data Analysis:
-
Calculate the dissociation constant (Kd) using the equation: Kd = [Bt] / (V - V₀) - [A], where [Bt] is the effective concentration of the binding sites on the column.
-
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow for characterizing lectin-carbohydrate interactions.
Caption: Experimental workflow for characterizing lectin-H disaccharide interactions.
Caption: A detailed workflow for Surface Plasmon Resonance (SPR) analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. glycomatrix.com [glycomatrix.com]
- 7. Engineering of PA-IIL lectin from Pseudomonas aeruginosa – Unravelling the role of the specificity loop for sugar preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas Aeruginosa Lectins As Targets for Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High affinity fucose binding of Pseudomonas aeruginosa lectin PA-IIL: 1.0 A resolution crystal structure of the complex combined with thermodynamics and computational chemistry approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 11. medicago.se [medicago.se]
- 12. Detection of a high affinity binding site in recombinant Aleuria aurantia lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 16. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Carbohydrate–Lectin Interactions Assayed by SPR | Springer Nature Experiments [experiments.springernature.com]
- 18. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Blood Group H Disaccharide
The proper disposal of any chemical, including Blood group H disaccharide, is a critical component of laboratory safety and environmental responsibility. As a biochemical reagent primarily used in life science research, its disposal must adhere to institutional guidelines and local regulations.[1] The fundamental first step is to consult the Safety Data Sheet (SDS) provided by the manufacturer, which contains specific information on handling, hazards, and disposal.
Pre-Disposal Safety and Handling
Before disposal, ensure that all personnel handling the material are familiar with its properties. This compound is a non-hazardous compound under normal conditions. However, it is crucial to wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and gloves, when handling any chemical.[2]
Step-by-Step Disposal Protocol
The correct disposal procedure is contingent on the classification of the waste (hazardous vs. non-hazardous) and its physical state (solid vs. liquid). The following protocol provides a general framework for decision-making.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product is the primary source of information. It will detail whether the chemical is considered hazardous and provide specific disposal instructions.
-
Determine Waste Classification: Based on the SDS and local regulations, classify the waste. Most pure carbohydrates like this compound are not classified as hazardous waste. However, if it is mixed with other substances, the mixture may be hazardous.[3][4]
-
Segregate the Waste: Do not mix different types of waste. Keep this compound waste separate from other chemical, biological, or radioactive waste streams to ensure proper disposal.[5][6]
-
Containerization and Labeling:
-
Use a container that is compatible with the chemical. For solid waste, a sealed bag or container is appropriate. For liquid waste, a sealed, leak-proof bottle is necessary.[7][8]
-
Clearly label the waste container with the full chemical name ("this compound") and indicate that it is "non-hazardous waste" if confirmed by the SDS.[4]
-
-
Follow Institutional Procedures: Adhere to your institution's specific guidelines for chemical waste disposal. This may involve contacting the Environmental Health and Safety (EHS) office for pickup or following specific instructions for in-lab disposal of non-hazardous materials.[9]
General Disposal Guidelines for Laboratory Waste
The following table summarizes general disposal practices for different categories of laboratory chemical waste. Always confirm these procedures with your institution's EHS office.
| Waste Type | General Disposal Procedure | Key Considerations |
| Non-Hazardous Solid Waste | May often be disposed of in the regular laboratory trash, provided it is not contaminated with hazardous materials. | The container must be clearly labeled. Some institutions may require it to be placed in a specific non-hazardous lab waste stream.[10] |
| Non-Hazardous Liquid Waste | Water-soluble, non-hazardous liquids may be permissible for drain disposal with copious amounts of water, subject to institutional approval.[11] | Never dispose of undiluted solutions. Check the pH to ensure it is within the acceptable range for drain disposal. |
| Hazardous Solid Waste | Must be collected in a designated, labeled, and sealed hazardous waste container. | Arrange for pickup and disposal through your institution's hazardous waste management program.[8] |
| Hazardous Liquid Waste | Must be collected in a compatible, leak-proof container with a secure lid. The container must be properly labeled with all constituents. | Store in a designated satellite accumulation area until it is collected by the hazardous waste team.[9] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal route for a laboratory chemical like this compound.
Caption: Decision workflow for chemical waste disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for your product and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Blood Group H Disaccharide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Blood group H disaccharide, a key reagent in glycobiology research. Adherence to these protocols will minimize risk and ensure proper disposal, fostering a secure and efficient research workflow.
This compound is a specialized biochemical used for research purposes only and is not intended for diagnostic or therapeutic use.[1] While specific hazard information is not prominently available, it is prudent to handle it as a potentially bioactive material and follow standard laboratory safety protocols for non-hazardous chemicals.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for the routine handling of small, research-quantity amounts of this compound in a laboratory setting. These recommendations are based on general best practices for non-hazardous biochemicals.[2][3][4]
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn to prevent skin contact.[2] |
| Body Protection | Lab Coat | A standard lab coat is necessary to protect street clothes and prevent skin exposure.[2][4] |
| Eye Protection | Safety Glasses | Safety glasses with side shields are required to protect against accidental splashes.[2] |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is critical for both safety and experimental integrity.
1. Preparation and Pre-Handling:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify the integrity of the product vial. For maximum product recovery, centrifuge the original vial before opening the cap.
-
Put on all required PPE as outlined in the table above.
2. Handling and Experimental Use:
-
Handle the material in a well-ventilated area.
-
Avoid generating aerosols or dust. If working with a powder form, weigh it out carefully.
-
Use appropriate lab equipment (e.g., calibrated pipettes, clean glassware) to handle the substance.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
3. Storage:
-
Short-term storage at room temperature is permissible.
-
For long-term storage, it is recommended to keep the product at 4°C.[5]
Below is a diagram illustrating the standard operational workflow for handling this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

